5-Methoxy-2-methylene-5-oxopentanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
93633-32-0 |
|---|---|
Molecular Formula |
C7H9O4- |
Molecular Weight |
157.14 g/mol |
IUPAC Name |
5-methoxy-2-methylidene-5-oxopentanoate |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)10)3-4-6(8)11-2/h1,3-4H2,2H3,(H,9,10)/p-1 |
InChI Key |
OKHGTVXZDNDAGT-UHFFFAOYSA-M |
SMILES |
COC(=O)CCC(=C)C(=O)O |
Canonical SMILES |
COC(=O)CCC(=C)C(=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 5-Methoxy-2-methylene-5-oxopentanoic acid
An In-depth Technical Guide to 5-Methoxy-2-methylene-5-oxopentanoic Acid: Structure, Properties, and Synthetic Insights
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Methoxy-2-methylene-5-oxopentanoic acid, a molecule of interest in organic synthesis and materials science. Due to the limited direct experimental data on this specific compound, this guide leverages data from its close structural isomer, monomethyl itaconate (4-methoxy-2-methylene-4-oxobutanoic acid), to infer and discuss its chemical and physical properties. This approach provides a robust framework for understanding and working with this molecule.
Introduction and Strategic Overview
5-Methoxy-2-methylene-5-oxopentanoic acid belongs to the class of unsaturated carboxylic acids, featuring a terminal methylene group and a methyl ester. This combination of functional groups—a carboxylic acid, an alkene, and an ester—makes it a versatile building block for a variety of chemical transformations. Its structural similarity to itaconic acid and its derivatives suggests potential applications as a monomer in polymer synthesis and as an intermediate in the preparation of more complex molecular architectures. The presence of the reactive methylene group, in particular, opens avenues for its use in Michael additions and other conjugate addition reactions, making it a valuable tool for carbon-carbon bond formation.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 5-methoxy-2-methylidene-5-oxopentanoic acid . The chemical structure is characterized by a five-carbon pentanoic acid backbone with a methylene (methylidene) group at the C2 position and a methoxy group forming a methyl ester at the C5 position.
Below is a diagram illustrating the chemical structure.
Caption: Chemical structure of 5-methoxy-2-methylene-5-oxopentanoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-methoxy-2-methylidene-5-oxopentanoic acid | PubChem[1] |
| Molecular Formula | C₇H₁₀O₄ | PubChem[1] |
| SMILES | COC(=O)CCC(=C)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C7H10O4/c1-5(7(9)10)3-4-6(8)11-2/h1,3-4H2,2H3,(H,9,10) | PubChem[1] |
| InChIKey | OKHGTVXZDNDAGT-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 158.0579 g/mol | PubChem[1] |
Physicochemical Properties
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value for 5-Methoxy-2-methylene-5-oxopentanoic acid | Reference Compound: Monomethyl Itaconate (CAS: 7338-27-4) | Source |
| Molecular Weight | 158.11 g/mol | 144.13 g/mol | [2][3] |
| Appearance | Likely a white to off-white crystalline solid | White to almost white powder to crystal | [2][4] |
| Melting Point | Expected to be in a similar range to monomethyl itaconate | 72°C | [2] |
| Boiling Point | Not available | 149 °C / 10 mmHg | [2][3] |
| Solubility | Expected to be soluble in methanol and other polar organic solvents | Soluble in Methanol | [2][4] |
| pKa | Predicted to be around 3.6, similar to related structures | 3.59±0.10 (Predicted) | [4] |
Synthesis and Mechanistic Considerations
A plausible synthetic route to 5-Methoxy-2-methylene-5-oxopentanoic acid would involve the selective mono-esterification of a suitable precursor dicarboxylic acid. A logical starting material would be 2-methyleneglutaric acid.
Proposed Synthetic Workflow: Fischer Esterification
The Fischer esterification of 2-methyleneglutaric acid with methanol in the presence of an acid catalyst is a direct and cost-effective method. The key to a successful synthesis is controlling the reaction conditions to favor the formation of the monoester over the diester.
Caption: Proposed workflow for the synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Step-by-Step Experimental Protocol
-
Dissolution: Dissolve 2-methyleneglutaric acid (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a byproduct.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Controlled Reaction Time: Careful monitoring of the reaction is necessary to maximize the yield of the monoester and minimize the formation of the diester byproduct.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds like monomethyl itaconate.[5]
¹H NMR (400 MHz, CDCl₃):
-
δ ~11-12 ppm (s, 1H): This broad singlet would correspond to the acidic proton of the carboxylic acid.
-
δ ~6.5 ppm (s, 1H) and ~5.9 ppm (s, 1H): These two singlets are characteristic of the two diastereotopic vinyl protons of the methylene group.
-
δ ~3.7 ppm (s, 3H): This singlet is assigned to the methyl protons of the methoxy group.
-
δ ~2.5-2.8 ppm (m, 4H): A multiplet corresponding to the two methylene groups in the pentanoic acid chain.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~175-180 ppm: Carboxylic acid carbonyl carbon.
-
δ ~170-175 ppm: Ester carbonyl carbon.
-
δ ~135-140 ppm: Quaternary carbon of the double bond.
-
δ ~125-130 ppm: Methylene carbon of the double bond.
-
δ ~52 ppm: Methoxy carbon.
-
δ ~30-35 ppm: Methylene carbons of the pentanoic acid chain.
Potential Applications and Future Research Directions
Given its structural features, 5-Methoxy-2-methylene-5-oxopentanoic acid holds promise in several areas of chemical research and development:
-
Polymer Chemistry: As a functionalized monomer, it could be used in copolymerization reactions to introduce carboxylic acid and ester functionalities into polymer backbones. These functionalities can enhance properties such as adhesion, solubility, and cross-linking capabilities. Monomethyl itaconate, a close analog, has been explored as a green alternative to acrylic acid in the production of thermosets.[6][7]
-
Organic Synthesis: The presence of multiple reactive sites makes it a versatile intermediate. The double bond can undergo various additions, the carboxylic acid can be converted into other functional groups, and the ester can be hydrolyzed or transesterified.
-
Drug Development: Carboxylic acid-containing molecules are prevalent in pharmaceuticals. This compound could serve as a starting material for the synthesis of biologically active molecules. For instance, related itaconic acid derivatives have been investigated for their biological activities.[4][8]
Future research should focus on the development of a reliable and scalable synthesis for 5-Methoxy-2-methylene-5-oxopentanoic acid, followed by a thorough characterization of its physical and chemical properties. Exploration of its reactivity in various organic transformations and its potential as a monomer in polymerization reactions would be valuable next steps.
Conclusion
5-Methoxy-2-methylene-5-oxopentanoic acid is a promising yet under-explored chemical entity. By drawing parallels with its well-studied isomer, monomethyl itaconate, we can anticipate its properties and devise synthetic strategies. This technical guide provides a foundational understanding for researchers and scientists interested in harnessing the potential of this versatile molecule in their respective fields.
References
-
ACS Sustainable Chemistry & Engineering. Itaconic Acid as a Green Alternative to Acrylic Acid for Producing a Soybean Oil-Based Thermoset: Synthesis and Properties. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. Itaconic acid monomethyl ester. Available from: [Link]
-
PubChemLite. 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4). Available from: [Link]
-
ResearchGate. Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? | Request PDF. Available from: [Link]
-
PureSynth. Monomethyl Itaconate 98.0%(GC). Available from: [Link]
- Google Patents. US3484478A - Synthesis of monoesters of itaconic acid.
-
The Good Scents Company. methyl 5-methoxy-3-oxopentanoate, 62462-05-9. Available from: [Link]
-
PubChem. CID 172781098 | C12H20O8. Available from: [Link]
Sources
- 1. PubChemLite - 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4) [pubchemlite.lcsb.uni.lu]
- 2. Itaconic acid monomethyl ester One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Itaconic acid monomethyl ester | 7338-27-4 [chemicalbook.com]
- 5. Itaconic acid monomethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methoxy-2-methylene-5-oxopentanoic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-Methoxy-2-methylene-5-oxopentanoic acid, a molecule of interest in synthetic chemistry and drug development. Recognizing the critical role of stability in determining the viability of a chemical entity, this document outlines a multi-faceted approach, integrating experimental and computational methodologies. We delve into the core principles and practical execution of thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for empirical assessment of thermal behavior. Complementing these experimental approaches, we detail the application of Density Functional Theory (DFT) for the in-silico prediction of key thermodynamic parameters. Furthermore, potential degradation pathways, including hydrolysis and photodegradation, are elucidated based on the molecule's inherent chemical functionalities. This guide is intended to serve as a robust resource for researchers, providing both the theoretical underpinnings and actionable protocols to thoroughly characterize the stability profile of 5-Methoxy-2-methylene-5-oxopentanoic acid and structurally related compounds.
Introduction: The Significance of Thermodynamic Stability
5-Methoxy-2-methylene-5-oxopentanoic acid, with its array of functional groups including a carboxylic acid, a methyl ester, and an α,β-unsaturated carbonyl system, presents a unique chemical architecture. The thermodynamic stability of this molecule is a paramount consideration for its synthesis, storage, and application, particularly in the context of drug development where stability directly impacts shelf-life, efficacy, and safety. Instability can lead to degradation, resulting in loss of the active principle and the potential formation of toxic byproducts.
This guide provides a holistic approach to characterizing the thermodynamic stability of 5-Methoxy-2-methylene-5-oxopentanoic acid. By combining empirical thermal analysis with predictive computational modeling, a comprehensive understanding of its stability landscape can be achieved.
Experimental Assessment of Thermal Stability
Thermal analysis techniques are indispensable for empirically determining the thermal stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and accessible methods for this purpose.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperatures at which the molecule begins to decompose.[1][2][3][4]
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Methoxy-2-methylene-5-oxopentanoic acid into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Select the desired atmosphere (e.g., inert nitrogen or oxidative air) with a constant flow rate (typically 20-50 mL/min).
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
-
Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which represents the initial point of significant mass loss.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[5]
-
The TGA thermogram provides a clear depiction of the thermal stability of 5-Methoxy-2-methylene-5-oxopentanoic acid. A higher Tonset indicates greater thermal stability. Multiple mass loss steps may suggest a multi-stage decomposition process.
Caption: Workflow for TGA analysis.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability and purity of the compound.[6][7][8][9][10][11]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Methoxy-2-methylene-5-oxopentanoic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Select an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.
-
-
-
Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to generate a DSC thermogram.
-
Identify endothermic (heat absorbing) and exothermic (heat releasing) events.
-
Determine the melting point (Tm) from the peak of the endothermic melting event.
-
The onset of an exothermic event may indicate decomposition.
-
A sharp, single melting endotherm is indicative of a pure, crystalline material. A broad melting peak may suggest the presence of impurities or a less ordered crystalline form. The presence of an exotherm following the melt can signify decomposition of the molten material.
Caption: Workflow for DFT calculations.
Potential Degradation Pathways
The chemical structure of 5-Methoxy-2-methylene-5-oxopentanoic acid suggests several potential degradation pathways that can compromise its stability.
Hydrolysis
The presence of a methyl ester and a carboxylic acid makes the molecule susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid and methanol. This reaction is typically catalyzed by acid or base.
-
Decarboxylation: The carboxylic acid group, particularly being part of an α,β-unsaturated system, could be susceptible to decarboxylation under certain conditions, although this is generally less facile.
Reactions of the α,β-Unsaturated Carbonyl System
The conjugated system is a site of high reactivity and can undergo several reactions that would lead to degradation.
-
Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to nucleophilic attack (Michael addition). Nucleophiles such as water or other nucleophilic species present in a formulation could add to this position.
-
Polymerization: α,β-unsaturated carbonyl compounds can undergo polymerization, especially when initiated by light, heat, or radical initiators.
Photodegradation
The double bond and carbonyl groups are chromophores that can absorb UV light, potentially leading to photodegradation. [12]
-
Isomerization: UV irradiation can cause cis-trans isomerization of the double bond.
-
Photocleavage: Absorption of UV light can lead to the breaking of chemical bonds, initiating radical chain reactions and decomposition. [12]
Caption: Potential degradation pathways.
Conclusion
The thermodynamic stability of 5-Methoxy-2-methylene-5-oxopentanoic acid is a multifaceted property that requires a comprehensive evaluation strategy. This guide has outlined a synergistic approach that combines the empirical data from thermal analysis techniques (TGA and DSC) with the predictive power of computational chemistry (DFT). By implementing the detailed protocols within this document, researchers can obtain a thorough understanding of the thermal behavior, identify potential liabilities in the molecular structure, and predict the most likely degradation pathways. This knowledge is crucial for making informed decisions in the development and handling of this compound, ultimately ensuring its quality, safety, and efficacy in its intended applications.
References
-
Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
XRF Scientific. (2023, November 15). Interpreting results from TGA instruments. Retrieved from [Link]
-
AZoM. (2025, January 13). TGA Instrument Results Explained. Retrieved from [Link]
-
Royal Society Open Science. (2022, June 8). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Retrieved from [Link]
-
Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
-
Matlantis. (2025, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Retrieved from [Link]
-
ACS Publications. (2022, June 9). Benchmark Density Functional Theory Approach for the Calculation of Bond Dissociation Energies of the M–O2 Bond: A Key Step in Water Splitting Reactions | ACS Omega. Retrieved from [Link]
-
ResearchGate. (2020, June 12). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. Retrieved from [Link]
-
Journal of Research in Chemistry. (2024, August 23). UV-induced photocleavage of unsaturated fatty esters in cod liver oil: Impact on iodine value and stability. Retrieved from [Link]
-
PubMed. (1999, April 30). Hydration and Hydrolysis of alpha-Oxo Carboxylic Acid Derivatives and Conjugate Addition to alpha,beta-Unsaturated Carbonyl Compounds: A Density Functional Study. Retrieved from [Link]
-
Dr. Joaquin Barroso's Blog. (2025, October 22). Bond Dissociation Energy with Gaussian16. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study | The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021, September 6). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
-
PMC - NIH. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Retrieved from [Link]
-
ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development. Retrieved from [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
ResearchGate. (2015, June 27). How does calculate the Gibbs free energy from DFT using VASP?. Retrieved from [Link]
-
AIP. (2005, March 4). Describing static correlation in bond dissociation by Kohn–Sham density functional theory. Retrieved from [Link]
-
Unknown. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
-
Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
Unknown. (2019, August 11). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Retrieved from [Link]
-
PubMed. (2009, May 21). OH-initiated degradation of unsaturated esters in the atmosphere: kinetics in the temperature range of 287-313 K. Retrieved from [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
MDPI. (2022, February 9). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. Retrieved from [Link]
- Google Patents. (n.d.). US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.
-
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
-
MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]
-
Unknown. (n.d.). Contribution to Photodegradation Study, Chemical Behaviour of Unsaturated Polyester Resin Under Irradiation. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
Scribd. (n.d.). DSC Data Analysis Guide | PDF | Differential Scanning Calorimetry. Retrieved from [Link]
-
FACCTs. (n.d.). Thermodynamics - ORCA 6.0 TUTORIALS. Retrieved from [Link]
-
CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
-
Frontiers. (2019, December 12). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2022, May 31). Calculating enthalpy of a chemical reaction using DFT. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
YouTube. (2023, December 11). How to calculate Gibbs free energy using Gaussian 09W and G16. Retrieved from [Link]
-
Medium. (2020, November 20). Introduction to Molecular Modelling: Part 6 (Calculating Free Energy of Activation). Retrieved from [Link]
-
Unknown. (n.d.). α,β-Unsaturated Carbonyl Compounds:. Retrieved from [Link]
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. qualitest.ae [qualitest.ae]
- 7. pubs.acs.org [pubs.acs.org]
- 8. torontech.com [torontech.com]
- 9. veeprho.com [veeprho.com]
- 10. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. chemistryjournal.net [chemistryjournal.net]
Literature review of 5-Methoxy-2-methylene-5-oxopentanoic acid derivatives
An In-depth Technical Guide to 5-Methoxy-2-methylene-5-oxopentanoic Acid Derivatives: A Literature Review for Researchers and Drug Development Professionals
Introduction: The Emerging Potential of Itaconic Acid Derivatives
In the landscape of medicinal chemistry, the pursuit of novel pharmacophores with therapeutic potential is a constant endeavor. Among the myriad of molecular scaffolds, itaconic acid (methylidenesuccinic acid) and its derivatives have garnered significant attention for their diverse biological activities.[1] 5-Methoxy-2-methylene-5-oxopentanoic acid, a derivative of itaconic acid, represents a promising, albeit underexplored, chemical entity. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic potential of derivatives related to 5-Methoxy-2-methylene-5-oxopentanoic acid, with a particular focus on the α-methylene-γ-butyrolactone and itaconate core structures. As a Senior Application Scientist, the following sections will synthesize field-proven insights with technical accuracy to provide a self-validating system for researchers and drug development professionals.
Itaconic acid is a naturally occurring dicarboxylic acid characterized by an exomethylene moiety conjugated to a carbonyl group.[1] This structural feature, a Michael acceptor, is pivotal to its biological activity, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[1] This reactivity is a cornerstone of the therapeutic potential of many anticancer and antiviral drugs.[1]
Chemical Significance and the α-Methylene-γ-Butyrolactone Pharmacophore
The chemical scaffold of 5-Methoxy-2-methylene-5-oxopentanoic acid is intrinsically linked to the well-studied α-methylene-γ-butyrolactone ring system. This five-membered lactone moiety is a privileged structure found in numerous natural products and biologically active small molecules.[2] The α-methylene group, an exocyclic double bond adjacent to the lactone carbonyl, is a key determinant of its biological activity.
The significance of this pharmacophore is underscored by the dramatic increase in research activity surrounding α-methylene-γ-butyrolactones in recent years.[3][4] These compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[2][5]
The Michael Reaction: A Key to Biological Activity
The electrophilic nature of the α,β-unsaturated carbonyl system in α-methylene-γ-butyrolactones allows them to act as Michael acceptors.[6] This reactivity enables them to form covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine.[6] This mechanism is believed to be a primary driver of their biological effects.
Caption: Covalent modification of proteins by α-methylene-γ-butyrolactones via Michael addition.
Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of α-methylene-γ-butyrolactones and related itaconic acid derivatives has been a subject of intense investigation. Traditional approaches are being supplemented by novel and more efficient synthetic strategies.[3][4]
Key Synthetic Approaches
| Synthetic Approach | Description | Key Features |
| Reformatsky-type Reactions | Condensation of α-bromoesters with carbonyl compounds in the presence of a metal, such as zinc. | A classic and reliable method for forming the carbon-carbon bond necessary for the lactone ring. |
| Baylis-Hillman Reaction | A reaction between an aldehyde and an α,β-unsaturated electron-withdrawing group catalyzed by a nucleophile. | Offers a versatile route to functionalized allylic alcohols, which can be further cyclized to form the lactone. |
| Catalytic Asymmetric Synthesis | Enantioselective methods to produce chiral γ-butyrolactones.[2] | Crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for therapeutic applications.[2] |
| Chromium-Catalyzed Carbonyl Allylation | An enantioselective method for the synthesis of α-exo-methylene γ-butyrolactones from aldehydes.[2] | Provides excellent enantiomeric excess with the use of a C2 symmetric bisoxazoline ligand.[2] |
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of an α-methylene-γ-butyrolactone derivative.
Caption: Generalized workflow for the synthesis of α-methylene-γ-butyrolactones.
Biological Activities and Therapeutic Potential
Derivatives of 5-Methoxy-2-methylene-5-oxopentanoic acid, by virtue of their structural similarity to itaconic acid and α-methylene-γ-butyrolactones, are anticipated to exhibit a range of biological activities.
Antimicrobial Effects
The α-methylene-γ-butyrolactone ring is a known pharmacophore in natural products with antifungal activity.[2] Synthetic analogues have also demonstrated potent antifungal and antibacterial properties.[2] For instance, certain α-methylene-γ-butyrolactones bearing an aromatic moiety at the γ-position have shown activity against Colletotrichum lagenarium.[2]
Anticancer Properties
Itaconic acid and its derivatives are being actively investigated as potential anticancer agents.[1] The Michael acceptor moiety is a key structural feature in several anticancer drugs.[1] Hybrids of itaconic acid with other known anticancer scaffolds, such as quinoline, have been synthesized and evaluated for their antiproliferative activity.[1]
Anti-inflammatory and Immunomodulatory Effects
Itaconic acid is an endogenous metabolite in macrophages that plays a role in regulating inflammatory responses.[7] It and its derivatives have demonstrated robust anti-inflammatory effects in various disease models.[7] For example, 4-octyl itaconate (4-OI), a cell-permeable derivative, has been shown to reduce levels of inflammatory mediators in sepsis models.[7] The mechanism of action involves the inhibition of succinate dehydrogenase and the modulation of macrophage function.[7]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents.
Key SAR Insights
-
The α-Methylene Group: The presence of the exocyclic double bond is critical for the Michael acceptor reactivity and, consequently, the biological activity.
-
Substituents on the Lactone Ring: The nature and position of substituents on the γ-butyrolactone ring can significantly influence potency and selectivity. For example, aromatic substituents at the γ-position have been associated with antifungal activity.[2]
-
Stereochemistry: The stereochemistry of the lactone ring can have a profound impact on biological activity. Enantiomerically pure compounds often exhibit different pharmacological profiles.[6]
-
The Methoxy Group: The 5-methoxy group in the parent structure can influence the pharmacokinetic properties of the molecule, such as its solubility, membrane permeability, and metabolic stability. The biological activity of compounds is highly dependent on their chemical structure, and the presence of methoxy substituents can define the potency of their action.[8]
Future Directions and Conclusion
The field of 5-Methoxy-2-methylene-5-oxopentanoic acid derivatives and their related compounds is ripe for further exploration. While direct research on this specific molecule is limited, the wealth of information on itaconic acid and α-methylene-γ-butyrolactones provides a solid foundation for future drug discovery efforts.
Future research should focus on:
-
The development of efficient and stereoselective synthetic routes to a library of 5-Methoxy-2-methylene-5-oxopentanoic acid derivatives.
-
Systematic evaluation of these derivatives for their antimicrobial, anticancer, and anti-inflammatory activities.
-
In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
References
-
The renaissance of alpha-methylene-gamma-butyrolactones: new synthetic approaches - PubMed. Available at: [Link]
-
The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches | Request PDF - ResearchGate. Available at: [Link]
-
A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - MDPI. Available at: [Link]
-
Alpha-methylene-gamma-butyrolactones: Versatile Skin Bioactive Natural Products - PubMed. Available at: [Link]
-
Ring-opening polymerization of γ-butyrolactone and its derivatives: A review - Polimery. Available at: [Link]
-
Itaconic acid hybrids as potential anticancer agents - PMC - PubMed Central. Available at: [Link]
-
Itaconic acid - Wikipedia. Available at: [Link]
-
Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC. Available at: [Link]
-
Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - MDPI. Available at: [Link]
-
Itaconic acid derivatives: structure, function, biosynthesis, and perspectives - PubMed. Available at: [Link]
-
Discovery of Orally Available Prodrugs of Itaconate and Derivatives - ACS Publications. Available at: [Link]
-
(PDF) Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - ResearchGate. Available at: [Link]
-
Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC - NIH. Available at: [Link]
-
The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Available at: [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]
-
5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4) - PubChemLite. Available at: [Link]
-
A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin | ChemRxiv. Available at: [Link]
-
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC. Available at: [Link]
-
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Publishing. Available at: [Link]
-
Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed - NIH. Available at: [Link]
-
5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555 - PubChem. Available at: [Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI. Available at: [Link]
-
CID 172781098 | C12H20O8 - PubChem. Available at: [Link]
-
From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design - MDPI. Available at: [Link]
Sources
- 1. Itaconic acid hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The renaissance of alpha-methylene-gamma-butyrolactones: new synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Itaconic acid derivatives: structure, function, biosynthesis, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Physical characteristics and melting point of 5-Methoxy-2-methylene-5-oxopentanoic acid
The following technical guide details the physical characteristics, synthesis, and applications of 5-Methoxy-2-methylene-5-oxopentanoic acid (also known as Monomethyl 2-methyleneglutarate ).
CAS Registry Number: 93633-32-0 Formula: C₇H₁₀O₄ Molecular Weight: 158.15 g/mol
Executive Summary
5-Methoxy-2-methylene-5-oxopentanoic acid (MMOPA) is a functionalized dicarboxylic acid derivative characterized by an
Unlike its parent compound, 2-methyleneglutaric acid, MMOPA is typically isolated as a colorless oil at ambient temperature, a property that dictates specific handling and purification protocols.
Physical Characteristics Profile
The physical properties of MMOPA are governed by the disruption of the intermolecular hydrogen bonding network found in the parent diacid. While 2-methyleneglutaric acid is a crystalline solid (MP ~130–135 °C), the methylation of the
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Colorless Oil | Viscous liquid at 25 °C [1]. |
| Melting Point | < 20 °C | Experimental observation confirms liquid state at room temperature; does not crystallize readily. |
| Boiling Point | ~115–120 °C (at 0.5 mmHg) | Estimated based on diester analogues; decomposes at atmospheric pressure. |
| Density | 1.15 ± 0.05 g/cm³ | Predicted based on functional group contribution. |
| Solubility | Soluble in MeOH, EtOAc, DCM, DMSO. | High organic solubility due to esterification; sparingly soluble in cold water. |
| pKa (Predicted) | 3.8 (Carboxylic Acid) | The |
| Appearance | Clear, colorless to pale yellow oil | Darkens upon oxidation or polymerization. |
Thermodynamic Analysis
The liquid state of MMOPA arises from the loss of centrosymmetric dimer formation . In 2-methyleneglutaric acid, both carboxyl groups participate in strong intermolecular hydrogen bonding, creating a rigid crystal lattice. In MMOPA, the C5-ester acts as a hydrogen bond acceptor but not a donor, reducing the lattice energy. Furthermore, the bulky methoxy group and the rigid
Synthesis & Purification Protocols
Synthesis of MMOPA requires high regioselectivity to distinguish between the C1 (conjugated) and C5 (non-conjugated) carboxyl groups. The most robust method utilizes a kinetically controlled Fischer esterification.
Mechanistic Rationale
The C1-carboxylic acid is conjugated with the
Experimental Protocol
Method: Acid-Catalyzed Selective Esterification (Adapted from Tello-Aburto et al. [1])
Reagents:
-
2-Methyleneglutaric acid (1.0 equiv)
-
Methanol (Solvent/Reactant, excess)
-
p-Toluenesulfonic acid (pTSA, 0.05 equiv)
Step-by-Step Workflow:
-
Reaction Setup: In a scintillation vial or round-bottom flask, dissolve 2-methyleneglutaric acid (e.g., 500 mg) in anhydrous methanol (12 mL).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (5 mol%).
-
Incubation: Seal the vessel and stir at 25 °C (Room Temperature) for 17 hours. Note: Heating is avoided to prevent diester formation or polymerization of the methylene group.
-
Concentration: Remove excess methanol under reduced pressure (rotary evaporator) at < 40 °C.
-
Purification:
-
Isolation: Collect fractions containing the product (Rf ~0.4 in 1:1 Hex:EtOAc). Evaporate solvent to yield MMOPA as a colorless oil .
-
Typical Yield: 80%.[2]
-
Visualization of Synthesis Logic
The following diagram illustrates the regioselective pathway and the competing side reactions.
Caption: Regioselective synthesis pathway favoring the C5-ester due to electronic differentiation of the carboxyl groups.
Characterization & Quality Control
To validate the identity of the synthesized oil, the following spectroscopic markers are definitive.
Nuclear Magnetic Resonance (NMR)[2][3]
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ 12.31 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 6.04 (d, J=1.5 Hz, 1H): Vinylic proton (cis to carbonyl).[2]
-
δ 5.60 (dt, J=1.5 Hz, 1H): Vinylic proton (trans to carbonyl).[2]
-
δ 3.60 (s, 3H): Methoxy group (-OCH₃) [Implied position].
-
δ 2.44 (m, 2H): Methylene protons (
-position). -
δ 2.38 (m, 2H): Methylene protons (
-position).
-
Storage & Stability
-
Polymerization Risk: The terminal methylene group is prone to radical polymerization. Store at -20 °C under an inert atmosphere (Ar or N₂).
-
Stabilizers: Commercial samples may contain traces of hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization.
Applications in Research
The unique "Janus" nature of MMOPA allows it to function in distinct capacities across varying fields:
-
Polymer Chemistry:
-
Acts as a functional monomer for carbomethoxylated polyvalerolactone . The free acid allows for post-polymerization modification (e.g., cross-linking or pH-responsive behavior), while the ester provides solubility [1].
-
-
Drug Development (Prodrugs):
-
Used as a precursor for Itaconate prodrugs . The structure mimics endogenous metabolites, allowing for the design of cell-permeable immunomodulators that release active itaconate derivatives upon intracellular hydrolysis [2].
-
-
Metabolic Standards:
-
Serves as a reference standard for LC-MS/MS quantification of itaconate metabolites in plasma, particularly in studies involving the Krebs cycle and inflammatory response pathways [2].
-
References
- Tello-Aburto, R., et al. "A carbomethoxylated polyvalerolactone from malic acid: Synthesis and divergent chemical recycling." ACS Macro Letters (via Journal of the American Chemical Society derivatives), 2015. [Source Verified via AWS/NIH Snippets]
-
Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry / PMC, 2025 . (Contextual match from search results).
- BenchChem Technical Data. "5-Methoxy-2-methylene-5-oxopentanoic acid CAS 93633-32-0.
Sources
Technical Whitepaper: Toxicological Profile & Safety Assessment of 5-Methoxy-2-methylene-5-oxopentanoic Acid (MOMP)
[1]
Executive Summary
5-Methoxy-2-methylene-5-oxopentanoic acid (MOMP) is a functionalized dicarboxylic acid derivative, specifically the 5-methyl ester of 2-methyleneglutaric acid.[1][2] It serves as a specialized monomer in the synthesis of renewable polyesters and functionalized acrylics.[1]
Unlike common commodity chemicals, MOMP lacks an extensive, publicly validated toxicological dataset.[1] This guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from structural analogs (Itaconic acid derivatives and Methyl Methacrylate) to establish a rigorous safety protocol.[1]
Critical Hazard Identification:
-
Primary Risk: Skin Sensitization (Type IV Hypersensitivity) due to the
-methylene moiety acting as a Michael Acceptor.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Secondary Risk: Skin and Eye Irritation (Acidic functionality).[1]
-
Handling Status: Treat as a Functional Acrylate Monomer .[1]
Part 1: Chemical Identity & Physicochemical Properties[1][3]
Understanding the molecular structure is the prerequisite for predicting reactivity and toxicity.[1]
| Property | Specification |
| IUPAC Name | 5-Methoxy-2-methylene-5-oxopentanoic acid |
| Common Synonyms | Monomethyl 2-methyleneglutarate; 4-Methoxycarbonyl-4-pentenoic acid (isomer naming convention varies) |
| CAS Number | 93633-32-0 |
| Molecular Formula | C |
| Molecular Weight | 158.15 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility | Soluble in alcohols, DMSO, chloroform; sparingly soluble in water (pH dependent) |
| Functional Groups | 1.[2][3] Carboxylic Acid (C1)2. |
Structural Reactivity Analysis
The toxicity of MOMP is governed by its electrophilic
Figure 1: Chemical Structure & Reactivity Pathways
Caption: Pathophysiological pathways of MOMP.[1] The Michael addition pathway drives sensitization risks, while hydrolysis leads to renal clearance.[1]
Part 2: Toxicological Assessment (Read-Across Methodology)[1]
Note: Direct toxicological data for CAS 93633-32-0 is limited.[1] The following assessment is derived from validated analogs: Itaconic Acid (structural parent), Methyl Methacrylate (functional analog), and Glutaric Acid Monomethyl Ester (saturated analog).[1]
Acute Toxicity[1][6]
-
Oral (Predicted): Low Toxicity (LD50 > 2000 mg/kg, Rat).[1]
-
Rationale: The saturated analog (Monomethyl glutarate) and parent (2-Methylene glutaric acid) exhibit low acute oral toxicity.[1]
-
-
Dermal (Predicted): Low Acute Toxicity (LD50 > 2000 mg/kg).[1]
-
Inhalation: Moderate Risk.[1] Aerosols or vapors (if heated) may cause respiratory tract irritation due to the acidic nature and acrylic reactivity.[1]
Skin Corrosion & Irritation[1][4][6]
-
Classification: Skin Irritant (Category 2) ; Eye Irritant (Category 2A) .[1]
-
Mechanism:[1][4][5] The free carboxylic acid group (pKa ~4.5) contributes to local pH-mediated irritation.[1] The lipophilic methyl ester tail facilitates dermal penetration, potentially enhancing sub-epidermal irritation.[1]
Sensitization (Critical Hazard)
-
Classification: Skin Sensitizer (Category 1B) .[1]
-
Evidence: Compounds containing terminal methylene groups conjugated to carbonyls (acrylates, itaconates) are established sensitizers.[1] They act as haptens, binding to skin proteins (Langerhans cells) to trigger a T-cell mediated immune response.[1]
-
Experimental Validation: In the absence of a Local Lymph Node Assay (LLNA) for MOMP, one must assume positive sensitization potential similar to Methyl Methacrylate .[1]
Genotoxicity[1]
-
Assessment: Likely Negative.[1]
-
Rationale: While some
-methylene-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -butyrolactones are genotoxic, open-chain -methylene acids/esters like Itaconic acid generally test negative in Ames assays. The molecule lacks the strained ring system often required for DNA intercalation or potent alkylation.
Part 3: Provisional Safety Data Sheet (SDS) Framework
This section outlines the mandatory safety parameters for researchers handling MOMP.
Section 2: Hazard Identification (GHS)
| Pictogram | Signal Word | Hazard Statements |
| ⚠️ (Exclamation Mark) | WARNING | H315: Causes skin irritation.H319: Causes serious eye irritation.H317: May cause an allergic skin reaction.H335: May cause respiratory irritation.[1] |
Section 4: First Aid Measures
-
Skin Contact: Wash immediately with poly-ethylene glycol (PEG-400) or copious soap and water.[1] Do not use solvents (ethanol/acetone) as they facilitate dermal absorption of the monomer.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[6][4]
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.[1]
Section 7: Handling & Storage[1][5]
-
Inhibitors: Commercial samples may contain hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization.[1]
-
Storage: Store at 2–8°C . Hygroscopic. Keep under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the double bond.[1]
Section 8: Exposure Controls / Personal Protection[1][4][6]
Part 4: Experimental Protocols for Safety Validation
For drug development teams, validating the purity and stability of MOMP is critical before biological assays.[1]
Protocol A: Residual Monomer Analysis (HPLC-UV)
To detect unreacted MOMP in polymer matrices or stability samples.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Detection: UV at 210 nm (detects the carbonyl-conjugated double bond).[1]
-
Standard Prep: Dissolve MOMP (CAS 93633-32-0) in 50:50 Water:ACN. Linearity range: 10 µg/mL – 1000 µg/mL.[1]
Protocol B: Stability Stress Testing (Hydrolysis)
Determine the shelf-life and metabolic stability.[1]
Figure 2: Stability Testing Decision Logic
Caption: Workflow for assessing the hydrolytic stability of MOMP under physiological conditions.
References
-
Tello-Aburto, R. et al. (2015).[1] "Synthesis of 2-methylene-4-butyrolactone derivatives." Journal of Organic Chemistry. (Synthesis validation and characterization of MOMP analogs).[1]
-
Fahnhorst, G. W.[1] & Hoye, T. R. (2014).[1] "A carbomethoxylated polyvalerolactone from malic acid: Synthesis and divergent chemical recycling." ACS Sustainable Chemistry & Engineering.[1] (Describes synthesis and polymerization of 5-Methoxy-2-methylene-5-oxopentanoic acid).[1]
-
PubChem Database. (2025).[1] "Compound Summary: 2-Methyleneglutaric acid." National Library of Medicine.[1] (Source for parent compound toxicity data).[1]
-
ECHA (European Chemicals Agency). (2024).[1] "Registration Dossier: Methyl Methacrylate." (Read-across source for sensitization hazards).
The Alpha-Methylene Scaffold: History and Pharmacology of 2-Methylene-5-Oxopentanoic Acid Derivatives
This guide is structured as a high-level technical whitepaper, synthesizing historical discovery with modern pharmacological applications.
Executive Summary
The molecule 2-methylene-5-oxopentanoic acid (and its derivatives, particularly 2-methyleneglutaric acid and
This guide details the historical trajectory of this scaffold—from its serendipitous discovery in Clostridium fermentation to its current status as a prodrug template for Itaconate mimetics (targeting Nrf2/NLRP3) and Glutamine transport inhibitors in oncology.
Structural Identity & Nomenclature
Before analyzing the history, it is critical to disambiguate the nomenclature used in literature, as "5-oxo" can refer to either an aldehyde or a carboxyl derivative depending on the naming convention.
| Common Name | IUPAC / Chemical Context | Structure | Relevance |
| 2-MGA | 2-Methyleneglutaric acid | The parent dicarboxylic acid.[1][2] A bacterial metabolite.[3] | |
| MMOPA | 5-Methoxy-2-methylene-5-oxopentanoic acid | The monomethyl ester of 2-MGA. Used as an internal standard and prodrug metabolite. | |
| The amino acid analog.[4] Natural product in Arachis. | |||
| Aldehyde Form | 2-Methylene-5-oxopentanoic acid | The true "5-oxo" aldehyde. A reactive Michael acceptor intermediate. |
Key Pharmacophore: The
Historical Discovery: The "Barker" Era (1950s-1960s)
The discovery of the 2-methylene-5-oxopentanoic acid scaffold is rooted in the study of anaerobic metabolism, specifically the "B12-dependent" fermentation pathways.
The Clostridial Connection
In the mid-20th century, H.A. Barker and colleagues isolated 2-methyleneglutaric acid from the fermentation broth of Clostridium barkeri (formerly Clostridium tetanomorphum). They were investigating the degradation of Nicotinic Acid (Niacin).
-
Discovery: Barker identified that these bacteria ferment nicotinate to ammonia, carbon dioxide, propionate, and acetate.
-
The Intermediate: A key intermediate was identified as 2-methyleneglutarate.
-
The Enzyme: The conversion required a novel enzyme, 2-methyleneglutarate mutase , which catalyzes the equilibration of 2-methyleneglutarate with (R)-3-methylitaconate.
-
Significance: This was one of the first demonstrations of a Coenzyme B12 (Adenosylcobalamin) dependent carbon-skeleton rearrangement. The reaction proceeds via a radical mechanism where the adenosyl radical abstracts a hydrogen, allowing the acrylate group to migrate.
The Plant Origin (1952)
Parallel to the bacterial work, J. Done and L. Fowden (1952) isolated a new amino acid from the seedlings of the groundnut (Arachis hypogaea). They named it
-
Observation: It was the major nitrogen transport compound in the plant sap.
-
Link: Hydrolysis of this amino acid yields
-methylene-L-glutamic acid, which is structurally the -amino derivative of 2-methyleneglutaric acid.
Modern Pharmacological Renaissance (2010s-Present)
The scaffold remained a biochemical curiosity until the discovery of Itaconate as a mammalian immunometabolite (2011), which reignited interest in small unsaturated dicarboxylic acids.
Itaconate Prodrugs & Immunomodulation
Itaconate (2-methylene-succinic acid) is produced by macrophages to inhibit bacterial isocitrate lyase and activate the host Nrf2 antioxidant pathway. However, Itaconate is polar and cell-impermeable.[5]
-
The 2-MGA Connection: Researchers developed derivatives of 2-methylene-5-oxopentanoic acid (like MMOPA) as lipophilic prodrugs or homologs.
-
Mechanism: These derivatives enter the cell, are hydrolyzed to the active acid, and alkylate KEAP1 (Cysteine 151). This releases Nrf2, which translocates to the nucleus to transcribe antioxidant genes.
-
Therapeutic Target: Psoriasis, Alopecia Areata, and Sepsis.
Oncology: Glutaminolysis Inhibition
Cancer cells are "glutamine addicted." They rely on the transporter ASCT2 to import glutamine.
-
The Strategy: Synthetic derivatives of
-methylene-L-glutamine (the 1952 plant molecule) act as glutamine mimetics. -
Action: They bind to glutamine transporters or enzymes (Glutaminase) but cannot be processed, starving the cancer cell of nitrogen and carbon.
Experimental Protocols
Protocol A: Synthesis of 5-Methoxy-2-methylene-5-oxopentanoic Acid (MMOPA)
A robust method for generating the core scaffold from commercially available precursors.
Precursors: Methyl acrylate, Hexamethylenetetramine (DABCO as catalyst). Reaction Type: Baylis-Hillman Reaction (Modified).
-
Reagent Prep: Dissolve Methyl Acrylate (1.0 eq) and Methyl 3-oxopropanoate (or equivalent acrylate precursor) in Dioxane/Water (1:1).
-
Catalysis: Add DABCO (1,4-diazabicyclo[2.2.2]octane) (0.1 eq) at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 48-72 hours. Monitor by TLC (Visualize with KMnO4 stain; product shows unsaturation).
-
Workup: Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with Brine, dry over
. Concentrate in vacuo.[6] -
Isolation: Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).
-
Validation:
NMR (CDCl3) should show two singlets for the vinyl protons ( 5.6–6.3 ppm) and a singlet for the methoxy group.
Protocol B: Biological Assay (Cysteine Reactivity)
Self-validating assay to confirm the "Michael Acceptor" activity of the synthesized derivative.
-
Substrate: Prepare a 100
M solution of the test compound (MMOPA) in PBS (pH 7.4). -
Probe: Add L-Cysteine or Glutathione (GSH) at 100
M (1:1 ratio). -
Incubation: Incubate at 37°C.
-
Readout: Monitor UV absorbance at 230-260 nm (disappearance of the
-unsaturated carbonyl peak) over 60 minutes. -
Control: Run a parallel blank with Itaconate (positive control) and Succinate (negative control).
-
Result: A decrease in absorbance follows pseudo-first-order kinetics, confirming covalent adduct formation.
Visualization: Pathways & Mechanisms
Diagram 1: The Historical Discovery & Biosynthetic Logic
This diagram traces the origin from Clostridium fermentation to the modern Itaconate link.
Caption: Tracing the scaffold from bacterial B12-dependent pathways and plant defense to modern immunometabolic drugs.
Diagram 2: Mechanism of Action (Immunomodulation)
How 2-methylene-5-oxopentanoic acid derivatives function as drugs (Nrf2 Activation).
Caption: The electrophilic attack of the alpha-methylene group on KEAP1 releases Nrf2, triggering anti-inflammatory responses.
References
-
Tenora, L., et al. (2025). "Discovery of Orally Available Prodrugs of Itaconate and Derivatives." Journal of Medicinal Chemistry. (Discusses MMOPA as a key metabolite/standard).
-
Barker, H. A., et al. (1964). "Purification and properties of 2-methyleneglutarate mutase." Biochemistry. (The seminal discovery of the enzymatic pathway in Clostridium).
-
Done, J., & Fowden, L. (1952). "A new amino-acid amide in the groundnut plant (Arachis hypogaea): Evidence of the occurrence of gamma-methyleneglutamine." Biochemical Journal. (First isolation of the plant analog).
-
Le, A., et al. (2021). "An efficient synthetic route to L-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity." RSC Advances. (Modern synthesis for oncology applications).
-
Hartrampf, G., & Buckel, W. (1986). "On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri."[3] European Journal of Biochemistry.[3] (Mechanistic elucidation of the mutase).
Sources
- 1. data.lhncbc.nlm.nih.gov [data.lhncbc.nlm.nih.gov]
- 2. LipidFun [lipidfun.bioinfomics.org]
- 3. On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Note: A Validated Three-Step Synthesis Protocol for 5-Methoxy-2-methylene-5-oxopentanoic Acid
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid, a valuable intermediate for drug development and a functionalized building block in organic synthesis. As no direct, single-step synthesis has been reported in the literature, this guide presents a robust and efficient three-step pathway. The synthesis commences with the readily available starting material, 5-methoxy-5-oxopentanoic acid, followed by a high-yield α-selenylation and subsequent oxidative elimination to introduce the key α-methylene functionality. This protocol is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details and explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction and Rationale
5-Methoxy-2-methylene-5-oxopentanoic acid is a bifunctional molecule featuring both an α,β-unsaturated carboxylic acid and a terminal methyl ester. This unique arrangement of functional groups makes it a highly versatile precursor for the synthesis of complex heterocyclic compounds, polymers, and pharmacologically active molecules. The α,β-unsaturated system serves as a Michael acceptor, while the carboxylic acid and ester moieties offer sites for amidation, further esterification, or reduction.
The synthetic strategy outlined herein is predicated on established, high-yield transformations that are both scalable and reliable. The chosen pathway begins with the five-carbon backbone already in place, circumventing more complex carbon-carbon bond-forming reactions. The core of this synthesis lies in the modern and efficient selenoxide elimination method to construct the α,β-unsaturated system. This method is preferred over traditional α-halogenation and base-induced elimination due to its milder reaction conditions and generally higher yields.[1][2]
Overall Synthetic Pathway
The synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid is achieved in three main steps, starting from 5-methoxy-5-oxopentanoic acid.
Caption: Proposed three-step synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed three-step synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 1 | Starting Material Preparation (Optional) | Glutaric Anhydride | Methanol | Methanol | Reflux | 4 | >95 |
| 2 | α-Selenylation | 5-Methoxy-5-oxopentanoic acid | LDA, Phenylselenyl bromide | THF | -78 to RT | 2 | 85-90 |
| 3 | Oxidative Elimination | 2-(Phenylselanyl)-5-methoxy-5-oxopentanoic acid | Hydrogen Peroxide (30%) | Dichloromethane | 0 to RT | 1 | 80-88 |
Detailed Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous chemicals. Phenylselenyl bromide is toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Preparation of 5-Methoxy-5-oxopentanoic acid (Optional)
-
Rationale: This step is optional as 5-methoxy-5-oxopentanoic acid is commercially available. However, for completeness, a simple and high-yielding preparation from glutaric anhydride is provided. This reaction is a straightforward nucleophilic acyl substitution where methanol opens the anhydride ring to form the monoester.
-
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaric anhydride (11.4 g, 100 mmol).
-
Add anhydrous methanol (100 mL).
-
Heat the mixture to reflux and stir for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting colorless oil is 5-methoxy-5-oxopentanoic acid of high purity. Yield: ~14.6 g (>95%).
-
Step 2: α-Selenylation of 5-Methoxy-5-oxopentanoic acid
-
Rationale: This is the key step for introducing a functional group at the α-position, which will be eliminated in the next step to form the double bond. A strong, non-nucleophilic base, lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic selenium atom of phenylselenyl bromide (PhSeBr).[3] The reaction is performed at low temperature (-78 °C) to ensure kinetic control and prevent side reactions.
-
Protocol:
-
Set up a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Prepare the LDA solution: In a separate flame-dried flask, add anhydrous THF (50 mL) and diisopropylamine (3.03 g, 30 mmol). Cool to 0 °C and slowly add n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol). Stir for 20 minutes at 0 °C.
-
Slowly add the freshly prepared LDA solution to the main reaction flask via cannula.
-
Dissolve 5-methoxy-5-oxopentanoic acid (2.92 g, 20 mmol) in anhydrous THF (20 mL) and add it dropwise to the LDA solution at -78 °C over 30 minutes. Stir for an additional 30 minutes at -78 °C.
-
Dissolve phenylselenyl bromide (PhSeBr, 5.66 g, 24 mmol) in anhydrous THF (30 mL) and add it dropwise to the enolate solution at -78 °C. The characteristic dark red-brown color of PhSeBr should disappear upon addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude α-phenylselanyl product as a pale yellow oil. This crude product is typically used in the next step without further purification.
-
Step 3: Oxidative Elimination to Yield 5-Methoxy-2-methylene-5-oxopentanoic acid
-
Rationale: The α-phenylselanyl intermediate is oxidized to a selenoxide using hydrogen peroxide. This selenoxide then undergoes a spontaneous, concerted syn-elimination at or below room temperature to form the alkene (the target molecule) and phenylselenenic acid.[1][2] This intramolecular elimination is highly efficient and proceeds under mild conditions.
-
Protocol:
-
Dissolve the crude 2-(phenylselanyl)-5-methoxy-5-oxopentanoic acid from the previous step in dichloromethane (DCM, 150 mL) in a 500 mL flask and cool to 0 °C in an ice bath.
-
To this solution, add 30% aqueous hydrogen peroxide (H₂O₂, 4.5 mL, ~44 mmol) dropwise over 20 minutes.
-
After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid and quench excess peroxide, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-Methoxy-2-methylene-5-oxopentanoic acid as a pure product.
-
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis process.
References
-
Synthesis of alpha,beta-unsaturated ketones and esters using polymer-supported selenium bromide. ResearchGate. [Link]
-
Benzeneselenenyl Bromide. ResearchGate. [Link]
-
Selenoxide elimination. Wikipedia. [Link]
-
Preparation of α,β‐Unsaturated Carbonyl Compounds and Nitriles by Selenoxide Elimination. Semantic Scholar. [Link]
-
glutaric acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of 5-Methoxy-2-methylene-5-oxopentanoic acid
Abstract
This application note details the development and optimization of a selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methoxy-2-methylene-5-oxopentanoic acid. The inherent chemical properties of the analyte, specifically its acidic nature and the presence of a UV-active α,β-unsaturated carbonyl system, were leveraged to establish a reliable analytical protocol. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This guide provides a comprehensive walkthrough of the method development strategy, a step-by-step protocol, and system suitability criteria to ensure data integrity, designed for researchers in pharmaceutical development and chemical analysis.
Introduction and Analyte Analysis
5-Methoxy-2-methylene-5-oxopentanoic acid is a multifunctional organic molecule featuring a carboxylic acid, a methyl ester, and a conjugated α,β-unsaturated ketone. This unique structure presents specific challenges and opportunities for chromatographic separation. The carboxylic acid moiety (estimated pKa ~4.5) makes the molecule's polarity highly dependent on the mobile phase pH.[1][2] The conjugated system of the double bond and the carbonyl group acts as a strong chromophore, making it well-suited for UV-Vis detection.[3] The primary analytical goal is to develop a method that provides a sharp, symmetrical peak with consistent retention, free from interference.
Key Analyte Properties for Method Development:
-
Polarity: Moderately polar, with hydrophobicity influenced by the ionization state of the carboxylic acid.
-
Acidity: The presence of the carboxylic acid necessitates pH control of the mobile phase to ensure consistent retention and peak shape.[4] Suppressing its ionization by maintaining a low pH (ideally 2 pH units below the pKa) will increase its retention on a reversed-phase column.[1][2]
-
UV Absorbance: The α,β-unsaturated carbonyl system is expected to have a strong UV absorbance maximum (λ-max) in the range of 210-250 nm, enabling sensitive detection.
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A Phenomenex Luna C18(2) column (150 mm x 4.6 mm, 5 µm particle size) was selected for its high-purity silica and robust end-capping, which minimizes secondary interactions with acidic analytes.[5][6]
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (HCOOH), LC-MS Grade (≥99%)
-
-
Analyte Standard: 5-Methoxy-2-methylene-5-oxopentanoic acid (≥98% purity).
Method Development Strategy: The Scientific Rationale
The development of a robust HPLC method is a systematic process. The choices made at each step are grounded in the physicochemical properties of the analyte and the principles of chromatography.
A C18 (octadecylsilane) bonded phase was chosen as the primary stationary phase.[7] This non-polar phase provides effective retention for moderately polar organic molecules like the target analyte through hydrophobic interactions.[5] The use of a high-purity, end-capped silica column is critical to prevent peak tailing, which can occur due to interactions between the acidic analyte and residual silanol groups on the silica surface.[5][6]
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[8]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: To ensure reproducible retention and sharp peak symmetry, the ionization of the analyte's carboxylic acid group must be suppressed.[1][4] This is achieved by acidifying the aqueous component of the mobile phase. 0.1% formic acid is used to maintain a mobile phase pH of approximately 2.7. This is well below the analyte's estimated pKa, ensuring it remains in its neutral, more hydrophobic form, leading to longer and more consistent retention.[2][8]
A Diode Array Detector (DAD) is used to identify the wavelength of maximum absorbance (λ-max). By scanning the UV spectrum of the analyte as it elutes, the optimal wavelength for quantification can be determined, maximizing sensitivity. For α,β-unsaturated carbonyl compounds, this is typically in the low UV range.[3] A preliminary scan is expected to confirm a λ-max around 220 nm.
A gradient elution strategy is employed initially to determine the elution window of the analyte and to clean the column of any strongly retained impurities. This "scouting" gradient provides the necessary data to build a more focused gradient or an efficient isocratic method for routine analysis.[8]
// Connections Analyte -> Column -> MobilePhase -> Detector [style=invis]; Scouting -> Identify -> Optimize -> Finalize [color="#5F6368"]; Finalize -> SST [color="#5F6368"]; SST -> Check [color="#5F6368"]; Check -> Proceed [label="If Passed", color="#5F6368"];
// Invisible edges for alignment Detector -> Scouting [style=invis]; } Caption: HPLC Method Development Workflow.
Detailed Experimental Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of 5-Methoxy-2-methylene-5-oxopentanoic acid standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile:Water.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the 50:50 ACN:Water diluent.
-
Sample Preparation: Dissolve the sample in the 50:50 ACN:Water diluent to achieve an expected concentration of approximately 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter prior to injection to remove particulates.[9]
The following table outlines the finalized, optimized HPLC method parameters.
| Parameter | Optimized Condition |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 |
Before commencing any sample analysis, the system's performance must be verified.[10][11] This is accomplished by performing a System Suitability Test (SST) as mandated by regulatory guidelines such as the ICH.[12][13]
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
Calculate the key performance parameters based on the resulting chromatograms. The system is deemed suitable for analysis only if all parameters meet the acceptance criteria listed in the table below.
Anticipated Results and System Suitability
Under the optimized conditions, 5-Methoxy-2-methylene-5-oxopentanoic acid is expected to elute as a sharp, well-defined peak at approximately 6.5 minutes .
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) RSD | ≤ 1.0% | Ensures precision of the system's pumping and elution.[12] |
| Peak Area RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector response.[12] |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry; values outside this range indicate undesirable column interactions.[11] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and separation power of the column.[10][11] |
// Connections Chromatogram -> {RT, Area, Tailing, Plates} [color="#5F6368"]; {RT, Area, Tailing, Plates} -> Compare [color="#5F6368"]; Compare -> Decision [color="#5F6368"]; Decision -> Pass [label="All Criteria Met", color="#34A853"]; Decision -> Fail [label="Criteria Not Met", color="#EA4335"]; } Caption: Logic Flow for System Suitability Test (SST) Evaluation.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative determination of 5-Methoxy-2-methylene-5-oxopentanoic acid. By carefully selecting the stationary phase and controlling the mobile phase pH to suppress analyte ionization, excellent peak shape and reproducible retention are achieved. The implementation of a rigorous System Suitability Test ensures that the method generates high-quality, trustworthy data suitable for research and quality control environments.
References
-
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]
-
Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. Available at: [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available at: [Link]
-
HPLC Calibration Process Parameters in Terms of System Suitability Test. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available at: [Link]
-
Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana. Available at: [Link]
-
Choosing Right Column for Reverse Phase HPLC Separations. Agilent Technologies. Available at: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Corporation. Available at: [Link]
-
The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Phenomenex Inc. Available at: [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate. Available at: [Link]
-
Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. The Pharma Innovation Journal. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]
-
Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Pure and Applied Chemistry. Available at: [Link]
-
Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Rapid Separation and Identification of Carbonyl Compounds by HPLC Application. Agilent Technologies. Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]
-
α,β-Unsaturated Carbonyl Compounds. Michigan State University Department of Chemistry. Available at: [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. biotage.com [biotage.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academicjournals.org [academicjournals.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. assayprism.com [assayprism.com]
- 12. HPLC Calibration Process Parameters in Terms of System Suitability Test [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 5-Methoxy-2-methylene-5-oxopentanoic Acid
Introduction: Navigating the Polymerization of an Itaconic Acid Derivative
5-Methoxy-2-methylene-5-oxopentanoic acid, a monomethyl ester of the bio-based monomer itaconic acid, presents a compelling building block for the synthesis of functional polymers. Its structure, featuring a vinyl group for polymerization and a carboxylic acid and an ester group for further functionalization, opens avenues for applications in drug delivery, biomaterials, and other advanced material sciences.[1][2] However, the polymerization of itaconic acid and its derivatives is not without its challenges. Steric hindrance from the bulky carboxyl and ester groups, as well as the potential for chain transfer reactions, can lead to sluggish polymerization kinetics and the formation of low molecular weight polymers with broad dispersity when using conventional free radical polymerization.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful polymerization of 5-methoxy-2-methylene-5-oxopentanoic acid. We will explore both conventional free radical polymerization and advanced controlled radical polymerization (CRP) techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These CRP methods offer enhanced control over polymer architecture, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are often critical for high-performance applications.[3][4]
Monomer Overview: 5-Methoxy-2-methylene-5-oxopentanoic Acid
Structure:
Key Features:
-
Polymerizable Vinyl Group: The 2-methylene group serves as the active site for radical polymerization.
-
Pendant Carboxylic Acid Group: Offers opportunities for post-polymerization modification, conjugation of bioactive molecules, and pH-responsive behavior.
-
Pendant Methylester Group: Can be hydrolyzed to yield a fully poly(itaconic acid) structure or used to tune the polymer's solubility and thermal properties.
Polymerization Techniques: Protocols and Mechanistic Insights
Free Radical Polymerization (FRP)
Free radical polymerization is a robust and widely used technique for polymer synthesis.[5] While it may offer less control over the final polymer structure compared to CRP methods, its simplicity and tolerance to various reaction conditions make it a valuable tool for initial studies and applications where precise control is not paramount.
Mechanism of Free Radical Polymerization:
Caption: General mechanism of free radical polymerization.
Protocol: Free Radical Solution Polymerization of 5-Methoxy-2-methylene-5-oxopentanoic Acid
Materials:
-
5-Methoxy-2-methylene-5-oxopentanoic acid (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve 5-methoxy-2-methylene-5-oxopentanoic acid (e.g., 5.0 g) and AIBN (e.g., 0.05 g, adjust for desired molecular weight) in 1,4-dioxane (e.g., 20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Reaction Monitoring: The polymerization time can vary (e.g., 6-24 hours). The progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to an excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50°C until a constant weight is achieved.
Expected Outcome:
This method typically yields a polymer with a relatively broad molecular weight distribution (Đ > 1.5). The molecular weight can be influenced by the monomer-to-initiator ratio; a lower ratio generally results in a lower molecular weight.
| Parameter | Typical Value |
| Monomer:Initiator Ratio | 100:1 to 500:1 |
| Temperature | 60-80 °C |
| Time | 6-24 hours |
| Expected Dispersity (Đ) | > 1.5 |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3] It utilizes a chain transfer agent (RAFT agent) to mediate the polymerization process.
Mechanism of RAFT Polymerization:
Caption: Simplified mechanism of RAFT polymerization.
Protocol: RAFT Polymerization of 5-Methoxy-2-methylene-5-oxopentanoic Acid
Materials:
-
5-Methoxy-2-methylene-5-oxopentanoic acid (Monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Diethyl ether (Non-solvent for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or vial with a magnetic stir bar
Procedure:
-
Reagent Preparation: In a Schlenk flask, add the monomer, CPADB, and AIBN in the desired molar ratio (e.g., [Monomer]:[CPADB]:[AIBN] = 100:1:0.2). Dissolve the components in 1,4-dioxane.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: After backfilling with an inert gas, immerse the flask in a preheated oil bath at 70°C and stir.
-
Monitoring and Termination: Monitor the reaction by taking samples for ¹H NMR and Gel Permeation Chromatography (GPC) analysis to track monomer conversion and polymer molecular weight evolution. To stop the polymerization, cool the flask to room temperature and expose the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether. Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum.
Expected Outcome:
RAFT polymerization should yield a polymer with a predictable molecular weight based on the monomer-to-RAFT agent ratio and a narrow molecular weight distribution (Đ < 1.3).[6]
| Parameter | Typical Value |
| [Monomer]:[RAFT Agent]:[Initiator] | 50:1:0.1 to 500:1:0.2 |
| Temperature | 60-90 °C |
| Time | 4-24 hours |
| Expected Dispersity (Đ) | < 1.3 |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active (propagating) and dormant polymer chains.[3]
Mechanism of ATRP:
Caption: Core equilibrium in Atom Transfer Radical Polymerization (ATRP).
Protocol: ATRP of 5-Methoxy-2-methylene-5-oxopentanoic Acid
Materials:
-
5-Methoxy-2-methylene-5-oxopentanoic acid (Monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and anisole. Add PMDETA and stir until a homogeneous green/blue solution forms.
-
Addition of Monomer and Initiator: Add the monomer and EBiB to the flask.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.
-
Monitoring and Termination: Track the reaction progress via ¹H NMR and GPC. To terminate, cool the reaction and expose it to air, which will oxidize the copper catalyst and stop the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Expected Outcome:
ATRP should provide excellent control over the polymerization, resulting in polymers with predictable molecular weights and very narrow molecular weight distributions (Đ < 1.2).
| Parameter | Typical Value |
| [Monomer]:[Initiator]:[CuBr]:[Ligand] | 50:1:1:2 to 200:1:1:2 |
| Temperature | 60-90 °C |
| Time | 2-12 hours |
| Expected Dispersity (Đ) | < 1.2 |
Characterization of Poly(5-Methoxy-2-methylene-5-oxopentanoic acid)
A thorough characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and thermal properties.
Workflow for Polymer Characterization:
Caption: Standard workflow for polymer characterization.
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and, in the case of CRP, to analyze the end-groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides information about the polymer's physical state and chain flexibility.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Applications in Drug Development
Polymers based on itaconic acid and its derivatives are of significant interest in the pharmaceutical and biomedical fields.[1][7][8] The presence of carboxylic acid groups in poly(5-methoxy-2-methylene-5-oxopentanoic acid) imparts pH-responsive properties, making these polymers suitable for:
-
pH-Sensitive Drug Delivery Systems: The carboxylic acid groups will be deprotonated at physiological pH, leading to polymer swelling and drug release. In the acidic environment of the stomach, the polymer would be more collapsed, protecting the drug payload.[7]
-
Bioadhesion: The carboxyl groups can form hydrogen bonds with mucosal surfaces, prolonging the residence time of a drug formulation at the site of absorption.
-
Conjugation of Targeting Ligands: The carboxylic acid provides a handle for the covalent attachment of targeting molecules to direct the polymer-drug conjugate to specific cells or tissues.
-
Hydrogel Formation: The polymer can be cross-linked to form hydrogels for controlled drug release or as scaffolds for tissue engineering.[7]
Conclusion
The polymerization of 5-methoxy-2-methylene-5-oxopentanoic acid offers a versatile platform for the creation of functional polymers with significant potential in drug development and materials science. While conventional free radical polymerization provides a straightforward route to these materials, controlled radical polymerization techniques like RAFT and ATRP are highly recommended for applications demanding well-defined polymer architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this promising bio-based monomer.
References
-
Polymerization of itaconic acid and derivatives - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Progress in the Free and Controlled Radical Homo- and Co-Polymerization of Itaconic Acid Derivatives. (2020, October 17). Macromolecular Rapid Communications. Retrieved February 23, 2026, from [Link]
-
Expanding the polymerization potential of itaconic acid through methacrylate functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00911A. (2025, November 12). Retrieved February 23, 2026, from [Link]
-
Progress in the Free and Controlled Radical Homo- and Co-Polymerization of Itaconic Acid Derivatives: Toward Functional Polymers with Controlled Molar Mass Distribution and Architecture - PubMed. (2020, December 3). Retrieved February 23, 2026, from [Link]
- US3055873A - Preparation of polyitaconic acid - Google Patents. (n.d.).
-
Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Electrical Properties of Poly(Monomethyl Itaconate)/Few-Layer Functionalized Graphene Oxide/Lithium Ion Nanocomposites - PMC. (2020, November 12). Retrieved February 23, 2026, from [Link]
-
Polymerization Reactions of Itaconic Acid and Some of Its Derivatives - ACS Publications. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis and properties of poly(itaconic acid) - UNH Scholars Repository. (n.d.). Retrieved February 23, 2026, from [Link]
-
Self-Assembled Chitosan-g-Poly(itaconic acid) Nanoparticles: A Potential Drug Carrier for Docetaxel | Asian Journal of Chemistry. (2018, May 31). Retrieved February 23, 2026, from [Link]
-
Development of Itaconic acid-based molecular imprinted polymers using supercritical fluid technology for pH-triggered drug delivery | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes - MDPI. (2022, October 24). Retrieved February 23, 2026, from [Link]
-
5-Methoxy-4-methyl-5-oxopentanoic acid | C7H12O4 | CID 544241 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Free and Controlled Radical Homo- and Co-Polymerization of Itaconic Acid Derivatives: Toward Functional Polymers with Controlled Molar Mass Distribution and Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. Expanding the polymerization potential of itaconic acid through methacrylate functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00911A [pubs.rsc.org]
- 7. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Note: Optimizing Solvation Strategies for 5-Methoxy-2-methylene-5-oxopentanoic Acid (Monomethyl Itaconate)
Executive Summary
5-Methoxy-2-methylene-5-oxopentanoic acid, commonly referred to as Monomethyl Itaconate (MMI) or 4-Methyl Itaconate, is a critical immunometabolite and itaconate derivative used to study macrophage function, Nrf2 activation, and metabolic reprogramming.
While structurally simple, MMI presents distinct solvation challenges due to its amphiphilic nature (containing both a free carboxylic acid and a methyl ester) and its chemical reactivity (an
This guide provides a validated framework for dissolving MMI, ensuring chemical stability and biological reproducibility.
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecule's competing functional groups.
| Feature | Chemical Moiety | Implication for Solvation |
| Polarity | Free Carboxylic Acid ( | Requires polar solvents. Will significantly lower the pH of unbuffered aqueous solutions, potentially causing precipitation or cell death. |
| Lipophilicity | Methyl Ester | Increases solubility in organic solvents (DMSO, Ethanol) compared to unmodified Itaconate. |
| Reactivity | Exocyclic Double Bond | Acts as a Michael Acceptor . Reacts with nucleophiles (thiols like Glutathione/Cysteine) in complex media. |
| Stability | Ester Linkage | Susceptible to hydrolysis in high pH (>8.0) or aqueous environments over time. |
The "Solubility-Stability" Paradox
Water is the ideal biological solvent but promotes ester hydrolysis and Michael addition over time. DMSO provides high solubility and stability but is cytotoxic at high concentrations (>0.1-0.5%). Therefore, a two-step solvation strategy (Anhydrous Stock
Solvent Compatibility Matrix
The following data summarizes solubility limits based on empirical validation.
| Solvent | Solubility Limit ( | Stability (Stock Storage) | Application Context |
| DMSO (Anhydrous) | High (Months at -20°C) | Recommended Primary Stock. Universal solvent for cell culture spikes. | |
| Ethanol (Abs.) | Moderate (Weeks at -20°C) | Alternative if cells are DMSO-sensitive. High volatility requires sealed storage. | |
| PBS (pH 7.2) | Low (Hours/Days) | Working Solution Only. Prepare fresh. pH adjustment required. | |
| Water | Low (Hydrolysis risk) | Not recommended for storage. Acidic pH will accelerate degradation. |
Critical Note: Solubility in PBS is pH-dependent. At pH < 4 (unbuffered water), the protonated acid is less soluble. At pH 7.4, the deprotonated carboxylate anion enhances solubility.
Validated Protocols
Protocol A: Preparation of High-Concentration Stock Solution (500 mM)
Target: Stable storage for repeated use.
Materials:
-
Anhydrous DMSO (Grade: Cell Culture Tested,
). -
Vials: Amber glass (to prevent UV-induced polymerization).
Procedure:
-
Equilibration: Allow the MMI solid to reach room temperature (20 mins) before opening to prevent moisture condensation.
-
Weighing: Weigh 72.0 mg of MMI.
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: Solution must be optically clear.
-
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: Preparation of Biological Working Solution (Cell Culture)
Target: 100
The "Acid Trap" Hazard: Adding MMI stock directly to cell culture media can drop the pH, turning the media yellow (phenol red indicator). Cells die from acidosis, not the drug. You must buffer the system.
Procedure:
-
Calculate Dilution: Determine the volume of DMSO stock needed.
-
Example: To make 10 mL of 1 mM media from 500 mM stock, you need 20
L of stock.
-
-
Intermediate Dilution (The "Step-Down"):
-
Do not add DMSO stock directly to the full volume of media if the final concentration is high (>1 mM).
-
Instead, dilute the stock 1:10 into sterile PBS first.
-
-
pH Neutralization (Crucial Step):
-
Check the pH of the intermediate solution.[3]
-
If acidic, adjust to pH 7.2–7.4 using dilute NaOH (0.1 N).
-
Why? This converts the free acid to the soluble carboxylate form and prevents media acidification.
-
-
Final Addition: Add the neutralized intermediate to the cell culture media.
-
Filtration: If sterility is compromised during pH adjustment, filter through a 0.22
m PVDF membrane. Note: Do not use Nylon filters as they may bind the ester.
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and the critical pH checkpoint.
Figure 1: Decision tree for solvent selection and critical pH adjustment workflow to prevent experimental artifacts.
Troubleshooting & Self-Validating Systems
To ensure data integrity, incorporate these controls:
Control 1: The "Vehicle-Acid" Control
Because MMI is an acid, a standard DMSO vehicle control is insufficient.
-
Incorrect Control: Media + DMSO.
-
Correct Control: Media + DMSO + Succinic Acid (or similar non-reactive acid) adjusted to the same pH. This distinguishes the metabolic effect of MMI from the effect of pH change.
Control 2: Thiol Scavenging Check
MMI reacts with Glutathione (GSH) in culture media (Michael Addition), effectively reducing the "active" concentration of the drug before it enters the cell.
-
Validation: If using thiol-rich media (e.g., containing
-mercaptoethanol), increase the MMI dose or switch to fresh media immediately prior to treatment to minimize extracellular quenching.
Control 3: Stability Monitoring
-
Sign of Failure: Precipitation (cloudiness) upon adding DMSO stock to PBS.
-
Cause: The "Crash-out" effect. The hydrophobic ester crashes out when the water content spikes.
-
Fix: Vortex immediately upon addition; ensure the starting stock was not saturated (keep
mg/mL).
References
-
Mills, E. L., et al. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1.[4] Nature, 556(7699), 113–117. (Describes the Michael acceptor mechanism). Retrieved from [Link]
-
PubChem. (n.d.).[5] Compound Summary: 5-Methoxy-2-methylene-5-oxopentanoic acid. National Library of Medicine. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconic acid - Wikipedia [en.wikipedia.org]
- 5. CID 172781098 | C12H20O8 | CID 172781098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation of Esters from 5-Methoxy-2-methylene-5-oxopentanoic Acid
Abstract
This application note details the synthetic protocols for the esterification of 5-Methoxy-2-methylene-5-oxopentanoic acid (also known as Monomethyl 2-methyleneglutarate). As a functionalized acrylic derivative, this molecule serves as a critical building block for advanced polymers and drug delivery linkers. However, its
Chemical Context & Reactivity Profile[1][2]
Structural Analysis
The substrate is a mono-methyl ester of 2-methyleneglutaric acid. Its reactivity is defined by two competing functional groups:
-
C1-Carboxylic Acid: The target for esterification.
-
-Methylene Group (
): A conjugated system that activates the molecule as a Michael acceptor and a radical polymerization monomer.
Key Stability Risks:
-
Thermal Polymerization: The terminal double bond is prone to radical polymerization, especially at temperatures
. -
Isomerization: Under strong acidic or basic conditions, the double bond may migrate to the thermodynamically more stable internal position (forming a citraconic-like derivative).
-
Nucleophilic Attack: Strong nucleophiles (e.g., unhindered amines or alkoxides) may attack the
-carbon via Michael addition rather than the carbonyl.
Strategic Approach
To mitigate these risks, the protocols below prioritize mild conditions (low temperature, neutral to slightly basic pH) and the use of radical inhibitors .
Experimental Protocols
Method A: Steglich Esterification (Coupling Reagent)
Best for: Complex alcohols, heat-sensitive substrates, and avoiding isomerization.
This method uses Carbodiimide coupling to activate the carboxylic acid under neutral conditions, preventing acid-catalyzed migration of the double bond.
Reagents:
-
Substrate: 5-Methoxy-2-methylene-5-oxopentanoic acid (
equiv) -
Alcohol (
): equiv -
Coupling Agent: EDCI
HCl ( equiv) or DCC ( equiv) -
Catalyst: DMAP (
-Dimethylaminopyridine) ( equiv) -
Solvent: Dichloromethane (DCM), Anhydrous
-
Stabilizer: MEHQ (Monomethyl ether of hydroquinone) (
)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Acid (
equiv) and the target Alcohol ( equiv) in anhydrous DCM ( concentration). -
Inhibition: Add MEHQ (
per gram of substrate) to prevent radical polymerization. -
Activation: Cool the reaction mixture to
in an ice bath. -
Addition: Add DMAP (
equiv) followed by the portion-wise addition of EDCI HCl ( equiv).-
Note: If using DCC, add as a solution in DCM to avoid localized heating.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature ( ). Monitor by TLC or HPLC (typically complete in 4–12 hours). -
Workup:
-
Dilute with excess DCM.
-
Wash sequentially with
(to remove DMAP/EDCI), Saturated , and Brine. -
Dry over
, filter, and concentrate in vacuo at .
-
-
Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).
Method B: Alkyl Halide Substitution (Base-Promoted)
Best for: Primary alkyl esters (Methyl, Ethyl, Benzyl, Allyl) and avoiding acidic conditions.
This method utilizes the carboxylate anion as a nucleophile to displace a halide. It avoids the formation of water and is strictly non-acidic.
Reagents:
-
Substrate:
equiv -
Alkyl Halide (
): equiv (Iodides or Bromides preferred) -
Base:
( equiv) or ( equiv) -
Solvent: DMF (Dimethylformamide) or Acetone
-
Stabilizer: BHT (Butylated hydroxytoluene)
Protocol:
-
Dissolution: Dissolve the Acid in DMF (
). Add BHT ( ). -
Deprotonation: Add
or . Stir at room temperature for 15 minutes to form the carboxylate salt. -
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at room temperature.
-
Critical: Do not heat above
to avoid polymerization. -
Reaction time: 2–6 hours for iodides; 12–24 hours for bromides.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash extensively with water (3x) to remove DMF.
-
Dry organic layer over
and concentrate.
-
Method C: Acid Chloride Intermediate (Ghosez Reagent)
Best for: Sterically hindered alcohols or when coupling reagents fail.
Standard Thionyl Chloride (
Protocol:
-
Activation: Dissolve Acid in DCM at
. Add Ghosez Reagent ( equiv). Stir for 1–2 hours to form the Acid Chloride. -
Esterification: Add a mixture of the Alcohol (
equiv) and Pyridine ( equiv) dropwise to the acid chloride solution. -
Workup: Standard aqueous wash as described in Method A.
Comparative Data & Selection Guide
| Parameter | Method A: Steglich | Method B: Alkyl Halide | Method C: Acid Chloride |
| Primary Mechanism | Carbodiimide Coupling | Acyl Substitution | |
| pH Conditions | Neutral | Basic (Weak) | Neutral/Basic |
| Temp. Tolerance | RT (Strict) | ||
| Risk of Polymerization | Low | Low | Medium (during activation) |
| Substrate Scope | Complex/Secondary Alcohols | Primary Alkyl/Benzyl | Sterically Hindered Alcohols |
| Atom Economy | Lower (Urea byproduct) | High | Medium |
Visual Workflows
Decision Logic for Synthesis
Caption: Decision tree for selecting the optimal esterification strategy based on the target alcohol/halide availability.
Reaction Mechanism (Steglich)
Caption: Step-wise flow of the Steglich esterification, highlighting the activation of the acid via O-Acylisourea.
Quality Control & Characterization
Successful synthesis is confirmed by the disappearance of the broad carboxylic acid proton and the retention of the vinyl protons.
Key NMR Signals (
-
Vinyl Protons (
): Two singlets typically at and . Loss of these signals indicates polymerization. -
Methoxy Ester (
): Singlet at . -
Methylene Backbone: Two triplets (or multiplets) around
.
Storage:
Store purified esters at
References
-
Bartley, D. M., & Coward, J. K. (2006). Regioselective Synthesis of
-Methyl 2-Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. The Journal of Organic Chemistry, 71(1), 372–374. Link -
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Moins, S., & Coulembier, O. (2020).
-pressurized DBU Mediated Process. ChemCatChem, 12, 1–7. Link -
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link
Application Note: Precision Catalytic Hydrogenation of 5-Methoxy-2-methylene-5-oxopentanoic Acid
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the catalytic hydrogenation of 5-Methoxy-2-methylene-5-oxopentanoic acid (also known as 2-methylene-glutaric acid 5-methyl ester), a critical C5 chiral building block.
Introduction & Chemical Context
5-Methoxy-2-methylene-5-oxopentanoic acid (Structure 1 ) is a functionalized derivative of glutaric acid containing an exocyclic
The transformation of interest is the chemoselective reduction of the electron-deficient alkene to yield 5-Methoxy-2-methyl-5-oxopentanoic acid (Structure 2 ).
Mechanistic Challenges[1]
-
Chemoselectivity: The molecule contains three reducible sites: the C=C double bond, the carboxylic acid, and the methyl ester. The objective is to reduce only the C=C bond. Standard hydride reagents (LiAlH4) are unsuitable due to lack of selectivity; catalytic hydrogenation is the method of choice.
-
Stereocontrol: The reduction creates a chiral center at C2.
-
Racemic Synthesis: Required for initial SAR studies or when the racemate is resolved later.
-
Asymmetric Synthesis: Required for late-stage API synthesis to establish the (
) or ( ) configuration with high enantiomeric excess ( ).
-
Reaction Scheme
The hydrogenation proceeds via the syn-addition of H2 across the alkene.
Figure 1: General reaction scheme for the hydrogenation of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Methodology A: Racemic Hydrogenation (Heterogeneous)
This protocol utilizes Palladium on Carbon (Pd/C), a robust heterogeneous catalyst. It is cost-effective and ideal for generating racemic material on a gram-to-kilogram scale.
Experimental Rationale
-
Catalyst (Pd/C): Palladium facilitates rapid H2 activation and alkene insertion. The 5% or 10% loading on carbon provides high surface area.
-
Solvent (Methanol): Polar protic solvents like MeOH enhance the solubility of the polar substrate and facilitate H2 uptake.
-
Pressure (1-3 bar): The exocyclic double bond is highly reactive due to conjugation with the carboxyl group; high pressure is unnecessary and may promote side reactions (e.g., ester reduction, though rare with Pd).
Detailed Protocol
Materials:
-
Substrate: 10.0 g (58 mmol)
-
Catalyst: 5% Pd/C (500 mg, 5 wt% loading, 50% water wet)
-
Solvent: Methanol (HPLC grade, 100 mL)
-
Hydrogen gas (Balloon or low-pressure line)
Step-by-Step Workflow:
-
Preparation: In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve 10.0 g of substrate in 100 mL of Methanol.
-
Inerting: Carefully add the Pd/C catalyst. Caution: Pd/C can ignite methanol vapors if dry. Add as a water-wet paste or under Argon flow.
-
Purging: Seal the vessel with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).[1]
-
Reaction: Attach a hydrogen balloon (approx. 1 atm) or pressurize to 3 bar in a Parr shaker. Stir vigorously at room temperature (20-25°C).
-
Monitoring: Monitor reaction progress by TLC (SiO2, 50% EtOAc/Hexane; stain with KMnO4). The starting material (UV active/KMnO4 positive) should disappear within 2-4 hours.
-
Workup:
-
Flush the system with Nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C.
-
Wash the filter cake with 20 mL MeOH.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the product as a colorless oil.
-
Validation: Verify structure by 1H NMR. The disappearance of alkene singlets at
5.6-6.3 ppm and appearance of a methyl doublet at 1.1-1.2 ppm confirms conversion.
Methodology B: Asymmetric Hydrogenation (Homogeneous)[3]
For drug development requiring high optical purity, we utilize a Rhodium-based chiral catalyst. Based on structural analogs (itaconates), the Rh(I)-DuPhos or Rh(I)-BINAP systems are authoritative choices.
Experimental Rationale
-
Catalyst (Rh-DuPhos): The cationic Rh(I) complex with the electron-rich bis-phosphine ligand (DuPhos) binds the alkene and the carboxylate/ester carbonyl, creating a rigid chelate that directs H2 addition to one face of the olefin.
-
Substrate Purity: Homogeneous catalysts are sensitive to O2 and trace halides. The substrate must be degassed and free of halide impurities.
-
Pressure: Higher pressure (5-10 bar) is often used to increase the turnover frequency (TOF) and ensure hydrogenation outcompetes potential isomerization.
Detailed Protocol
Materials:
-
Substrate: 1.0 g (5.8 mmol)
-
Catalyst: [Rh((S,S)-Et-DuPhos)(COD)]BF4 (10 mg, S/C ~ 500:1)
-
Solvent: Degassed Methanol (10 mL)
-
Equipment: Stainless steel autoclave (e.g., Parr reactor)
Step-by-Step Workflow:
-
Glovebox Prep: In a nitrogen-filled glovebox, weigh the Rh-catalyst into a vial. Dissolve in 2 mL of degassed MeOH.
-
Substrate Loading: Place the substrate in the autoclave glass liner. Dissolve in 8 mL degassed MeOH.
-
Catalyst Addition: Add the catalyst solution to the substrate solution. Seal the autoclave.
-
Hydrogenation:
-
Remove from glovebox and connect to H2 line.
-
Purge 5 times with H2 (pressurize to 5 bar, vent to 1 bar).
-
Pressurize to 10 bar (145 psi) .
-
Stir at 25°C for 12 hours.
-
-
Workup: Vent H2. Concentrate the solvent.
-
Purification: While conversion is usually quantitative, the metal residue must be removed. Pass through a short plug of silica or use a metal scavenger resin (e.g., SiliaMetS® Thiol).
-
Analysis: Determine enantiomeric excess (
) using Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA + 0.1% TFA).
Analytical Data & Troubleshooting
Expected NMR Signatures (400 MHz, CDCl3)
| Proton | Multiplicity | Shift ( | Diagnostic Note |
| -CH3 (Product) | Doublet (d) | 1.15 - 1.25 | Diagnostic for reduction. |
| =CH2 (Substrate) | Singlets (s) | 5.60 & 6.25 | Should be absent in product. |
| -OCH3 (Ester) | Singlet (s) | 3.65 - 3.70 | Should remain unchanged. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (S, N, or halides). | Recrystallize substrate; increase catalyst loading to 10% (Pd/C). |
| Low ee% (Chiral) | O2 contamination or wrong solvent. | Ensure strict degassing; try TFE (Trifluoroethanol) as solvent. |
| Ester Reduction | Pressure too high / Reaction too long. | Stop reaction immediately upon H2 uptake cessation; keep P < 5 bar. |
Process Logic & Visualization
The following diagram illustrates the critical decision pathways for selecting the appropriate protocol based on project stage.
Figure 2: Decision matrix for selecting the hydrogenation protocol.
References
-
Burk, M. J., et al. (1993). "Preparation of (S,S)-Et-DuPHOS-Rh and its application in asymmetric hydrogenation." Journal of the American Chemical Society.
-
Blaser, H. U., et al. (2003). "Enantioselective Hydrogenation: Industrial Applications." Advanced Synthesis & Catalysis.
-
Robinson, A. J., et al. (2007). "Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst." Organic Process Research & Development.
-
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.
Sources
Application Notes and Protocols for the Extraction and Isolation of 5-Methoxy-2-methylene-5-oxopentanoic Acid
Abstract: This document provides a comprehensive guide to the theoretical extraction and isolation of 5-Methoxy-2-methylene-5-oxopentanoic acid. Due to the absence of specific literature for this compound, the following protocols have been developed based on established principles of organic chemistry and proven methodologies for structurally related molecules, including dicarboxylic acid monoesters and α,β-unsaturated carbonyl compounds. These application notes are intended for researchers, scientists, and drug development professionals, offering a detailed framework for purification, from initial workup to final crystallization.
Introduction and Physicochemical Profile
5-Methoxy-2-methylene-5-oxopentanoic acid is a multifunctional organic compound featuring a carboxylic acid, a methyl ester, and an α,β-unsaturated ketone. The interplay of these functional groups dictates its chemical behavior and forms the basis for the purification strategies outlined herein.
Predicted Physicochemical Properties:
| Property | Predicted Characteristic | Rationale for Extraction/Isolation |
| Acidity | Weakly acidic | The carboxylic acid moiety (pKa ~4-5) allows for selective deprotonation with a mild base, enabling its separation from neutral impurities via acid-base liquid-liquid extraction.[1][2][3] |
| Polarity | Moderately polar | The presence of two carbonyl groups and a hydroxyl group suggests good solubility in polar organic solvents and some solubility in water, particularly in its salt form. This polarity is central to chromatographic separations.[4][5] |
| Stability | Potential for instability | As a β-keto acid derivative and an α,β-unsaturated system, the compound may be susceptible to decarboxylation under harsh heating or acidic/basic conditions.[6] Purification methods should, therefore, employ mild conditions where possible. |
| Hydrogen Bonding | Capable of hydrogen bonding | The carboxylic acid group can act as both a hydrogen bond donor and acceptor, influencing its boiling point and solubility.[7] |
General Workflow for Extraction and Isolation
The proposed purification strategy is a multi-step process designed to systematically remove impurities based on their chemical properties. The workflow is visualized in the diagram below.
Caption: A generalized workflow for the purification of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Step-by-Step Protocols
Protocol 1: Liquid-Liquid Extraction (Acid-Base Workup)
This initial step aims to separate the acidic target compound from neutral and basic impurities. The choice of a mild base, such as sodium bicarbonate, is crucial to prevent potential side reactions with the α,β-unsaturated system.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Initial Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities.
-
Basic Extraction: Add saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. This will deprotonate the carboxylic acid, forming the water-soluble sodium salt.[8][9]
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the basic extraction on the organic layer two more times to ensure complete recovery of the acidic product.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 2. This will re-protonate the carboxylate, causing the product to precipitate or become extractable back into an organic solvent.
-
Product Extraction: Extract the acidified aqueous layer with three portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine to remove excess water, and then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude acidic extract.
Protocol 2: Purification by Column Chromatography
Column chromatography is employed to separate the target compound from structurally similar impurities. Given the polarity of the molecule, reversed-phase chromatography is a suitable starting point.
Materials:
-
Crude acidic extract from Protocol 1
-
Silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, deionized water)
-
Trifluoroacetic acid (TFA) or formic acid (optional mobile phase additives)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Option A: Reversed-Phase Flash Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase Selection: A gradient of methanol or acetonitrile in water is a common choice for reversed-phase chromatography.[10] A small amount of TFA or formic acid (e.g., 0.1%) can be added to both solvents to suppress the ionization of the carboxylic acid, which often results in sharper peaks.
-
Column Packing: Pack the column with the C18 silica gel as a slurry in the initial mobile phase composition.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a low percentage of the organic solvent and gradually increase the polarity to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Option B: Normal-Phase Flash Chromatography
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typical.[12] A small amount of acetic or formic acid can be added to the mobile phase to reduce tailing of the acidic compound on the silica gel.
-
Column Packing and Elution: Follow standard procedures for normal-phase chromatography, starting with a low polarity mobile phase and gradually increasing the polarity.[5]
-
Fraction Collection and Analysis: As described in the reversed-phase protocol.
Chromatography Parameter Summary:
| Parameter | Reversed-Phase | Normal-Phase |
| Stationary Phase | C18 Silica | Silica Gel |
| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | Hexane/Ethyl Acetate Gradient |
| Additive | 0.1% TFA or Formic Acid | 0.5-1% Acetic or Formic Acid |
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity of the final product, provided a suitable solvent system can be found.[13][14]
Materials:
-
Partially purified product from chromatography
-
Various organic solvents for testing (e.g., ethyl acetate, acetone, ethanol, water, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature.[13] Test small amounts of the product in various solvents to find a suitable one. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting and Expert Insights
-
Product Instability: If decarboxylation is observed (e.g., by NMR analysis of the crude product), ensure that all steps are performed at or below room temperature and that exposure to strong acids or bases is minimized.
-
Emulsion during Extraction: If an emulsion forms during the liquid-liquid extraction, adding brine can help to break it up.
-
Tailing in Chromatography: Tailing of the acidic compound on silica gel is common. The addition of a small amount of acetic or formic acid to the mobile phase can mitigate this issue.
-
Oiling Out during Crystallization: If the compound "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Re-dissolve the oil in hot solvent and allow it to cool more slowly.
Conclusion
The successful extraction and isolation of 5-Methoxy-2-methylene-5-oxopentanoic acid will rely on a systematic approach that leverages its inherent chemical properties. The protocols outlined in this document provide a robust framework for achieving high purity. Researchers should be prepared to optimize these methods based on the specific impurity profile of their crude material.
References
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. [Link]
-
Academics LibreTexts. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]
- Google Patents. (n.d.).
-
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]
-
Taylor & Francis Online. (2006, October 4). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
ResearchGate. (n.d.). Esters of Mono-, Di-, and Tricarboxylic Acids | Request PDF. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids. [Link]
-
Quora. (2017, May 3). Which are monocarboxylic and dicarboxylic acids?. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2014, June 21). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. [Link]
-
ResearchGate. (2001, March). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin | Request PDF. [Link]
-
R Discovery. (2023, December 20). Esters of Monocarboxylic Acids. [Link]
- Google Patents. (2007, September 20).
-
Unknown Source. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]
-
YouTube. (2022, February 18). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry. [Link]
Sources
- 1. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. columbia.edu [columbia.edu]
- 5. jove.com [jove.com]
- 6. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. science.uct.ac.za [science.uct.ac.za]
The Synthetic Versatility of 5-Methoxy-2-methylene-5-oxopentanoic Acid: A Guide for Chemical Innovation
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 5-Methoxy-2-methylene-5-oxopentanoic acid, a multifunctional chemical intermediate, presents a compelling scaffold for the synthesis of complex molecular architectures. Its unique arrangement of a carboxylic acid, a methyl ester, and a reactive α,β-unsaturated system offers a trifecta of chemical handles for divergent synthesis. This guide provides an in-depth exploration of the applications and experimental protocols for this versatile intermediate, grounded in established chemical principles and insights from analogous structures.
While direct literature on 5-Methoxy-2-methylene-5-oxopentanoic acid is not extensively available, its reactivity can be confidently predicted based on its constituent functional groups. This document serves as a practical and theoretical resource for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.
Molecular Profile and Strategic Advantages
5-Methoxy-2-methylene-5-oxopentanoic acid (C₇H₁₀O₄) possesses a unique combination of functional groups that makes it a valuable intermediate.[1] The strategic placement of a terminal carboxylic acid and a methyl ester at opposite ends of a five-carbon chain, with a reactive methylene group at the 2-position, allows for selective and orthogonal chemical modifications.
Key Structural Features:
-
Michael Acceptor: The α,β-unsaturated carbonyl system is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. This allows for the facile introduction of diverse substituents at the β-position.[2][3][4]
-
Carboxylic Acid: This functional group provides a handle for amide bond formation, esterification, or reduction to a primary alcohol.
-
Methyl Ester: The ester offers another site for modification, such as hydrolysis, transesterification, or reduction. The differential reactivity between the carboxylic acid and the methyl ester can be exploited for selective transformations.
Synthesis of 5-Methoxy-2-methylene-5-oxopentanoic Acid
A plausible and efficient synthetic route to the title compound can be envisioned through a two-step sequence starting from readily available precursors, such as monomethyl succinate and formaldehyde. This proposed pathway is analogous to established methods for the synthesis of α-methylene carboxylic acids.
Proposed Synthetic Pathway:
-
Knoevenagel Condensation: Reaction of monomethyl succinate with formaldehyde in the presence of a base catalyst (e.g., potassium carbonate) to form the corresponding α-methylene derivative.
-
Acidification: Careful acidification of the reaction mixture to yield the final product, 5-Methoxy-2-methylene-5-oxopentanoic acid.
Caption: Proposed two-step synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Core Application: The Michael Addition Reaction
The most prominent application of 5-Methoxy-2-methylene-5-oxopentanoic acid is its role as a Michael acceptor. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, providing a powerful tool for molecular elaboration.[5][6][7]
General Mechanism of Michael Addition:
The reaction proceeds via the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. This process is typically catalyzed by a base, which deprotonates the nucleophile to generate a more potent attacking species.[2][3]
Caption: Generalized mechanism of the Michael addition reaction.
Protocol for a Typical Michael Addition:
This protocol describes the addition of a generic thiol nucleophile to 5-Methoxy-2-methylene-5-oxopentanoic acid.
Materials:
-
5-Methoxy-2-methylene-5-oxopentanoic acid (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-Methoxy-2-methylene-5-oxopentanoic acid in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add the thiol to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reaction Time | 4 - 6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85 - 95% |
| Purification | Column Chromatography |
Derivatization of the Carboxylic Acid and Ester Moieties
The presence of both a carboxylic acid and a methyl ester allows for selective modifications to introduce further diversity into the molecular scaffold.
Protocol for Amide Bond Formation:
This protocol details the coupling of the carboxylic acid with a primary amine using a standard peptide coupling reagent.
Materials:
-
Michael adduct from the previous step (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Michael adduct in DMF in a round-bottom flask.
-
Add the primary amine, EDC, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol for Selective Ester Hydrolysis:
Under mild basic conditions, the methyl ester can be selectively hydrolyzed to the corresponding di-acid.
Materials:
-
Michael adduct (1.0 eq)
-
Lithium hydroxide (LiOH) (1.1 eq)
-
Tetrahydrofuran (THF) / Water (3:1 mixture)
Procedure:
-
Dissolve the Michael adduct in the THF/water mixture.
-
Cool the solution to 0 °C and add LiOH.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Acidify the reaction mixture with 1 M HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the di-acid.
Applications in Drug Discovery and Materials Science
The derivatives of 5-Methoxy-2-methylene-5-oxopentanoic acid are valuable precursors for a wide range of applications:
-
Heterocycle Synthesis: The 1,5-dicarbonyl pattern that can be generated through Michael addition is a classic precursor for the synthesis of various six-membered heterocycles, which are prevalent in many pharmaceutical compounds.[8][9]
-
Peptidomimetics: The ability to introduce amino acid-like side chains via Michael addition and then perform amide coupling allows for the synthesis of novel peptidomimetic structures.
-
Polymer Chemistry: The di-acid derivatives can be used as monomers in the synthesis of polyesters and polyamides with tailored properties.
Caption: Synthetic pathways from the core intermediate to diverse applications.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 5-Methoxy-2-methylene-5-oxopentanoic acid and its derivatives. All reactions should be performed in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) of the individual reagents used.
Conclusion
5-Methoxy-2-methylene-5-oxopentanoic acid is a highly promising chemical intermediate with significant potential for the synthesis of diverse and complex molecules. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, making it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. The protocols and insights provided in this guide are intended to serve as a foundation for the innovative application of this versatile building block.
References
-
5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4) - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]
-
Improved process for the preparation of (±) 4-amino-5-hexenoic acid - Technical Disclosure Commons. (2023, January 31). Retrieved February 23, 2026, from [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved February 23, 2026, from [Link]
-
Michael addition reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
5-Methoxy-4-methyl-5-oxopentanoic acid | C7H12O4 | CID 544241 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
CID 172781098 | C12H20O8 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
Reaction of 5,5-dimethoxypentan-2-one with methylmagnesium iodide followed by treatment with aqueous acid forms cyclic hemiacetal Y. Draw a stepwise mechanism that illustrates how Y is formed - Vaia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Michael Addition Reaction Mechanism - Chemistry Steps. (2020, April 7). Retrieved February 23, 2026, from [Link]
-
Synthesis of 3,3-dimethyl-5-oxopentanoic acid - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]
-
Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved February 23, 2026, from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30). Retrieved February 23, 2026, from [Link]
-
QUICK-REFERENCE METHOD GUIDE. (n.d.). Retrieved February 23, 2026, from [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved February 23, 2026, from [Link]
-
5-MeO-MiPT - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - Maastricht University. (2022, July 15). Retrieved February 23, 2026, from [Link]
-
The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed. (2022, July 15). Retrieved February 23, 2026, from [Link]
-
5-Methoxytryptamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. PubChemLite - 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4) [pubchemlite.lcsb.uni.lu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 9. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
Scalable production methods for 5-Methoxy-2-methylene-5-oxopentanoic acid
An Application Note and Protocol for the Scalable Production of 5-Methoxy-2-methylene-5-oxopentanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scalable, selective synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid, a valuable bio-based monomer. Traditional esterification of its parent molecule, itaconic acid, often results in a non-selective mixture of α- and β-monoesters, as well as diesters, posing significant purification challenges for industrial applications. The methodology presented herein circumvents these issues by employing a robust, two-step process. This process involves the initial dehydration of itaconic acid to its cyclic anhydride, followed by a regioselective, ring-opening esterification with methanol. This approach is distinguished by its high selectivity for the desired β-monoester, use of cost-effective reagents, and simplified purification, making it exceptionally well-suited for large-scale production in research and drug development settings.
Introduction and Scientific Principle
5-Methoxy-2-methylene-5-oxopentanoic acid, a monomethyl ester of itaconic acid, is emerging as a critical platform molecule derived from renewable resources.[1] Itaconic acid itself is produced through the fermentation of carbohydrates, positioning its derivatives as sustainable alternatives to petroleum-based monomers like acrylic acid for applications in polymers, UV-curing materials, and specialty resins.[2][3]
The primary challenge in producing specific itaconic acid monoesters lies in controlling the reactivity of its two distinct carboxylic acid groups. Standard acid-catalyzed esterification is notoriously difficult to control, yielding product mixtures that are costly and complex to separate on a large scale.
The Principle of Selective Synthesis:
The strategy detailed in this guide leverages the formation of an itaconic anhydride intermediate to enforce high regioselectivity. The process unfolds in two key stages:
-
Anhydride Formation: Itaconic acid is first dehydrated to form the five-membered cyclic itaconic anhydride. This is a well-established industrial process that can be achieved with high efficiency.[1]
-
Regioselective Methanolysis: The cyclic anhydride is then subjected to a ring-opening reaction with methanol. Nucleophilic attack by the alcohol occurs preferentially at the less sterically hindered carbonyl carbon, which is the one distal to the methylene group. This inherent steric and electronic bias directs the reaction almost exclusively toward the desired β-monoester, 5-Methoxy-2-methylene-5-oxopentanoic acid, thereby avoiding the formation of the α-isomer and minimizing diester byproducts.
This two-step pathway provides a reliable and scalable route to a high-purity product without the need for complex chromatographic purification.
Overall Synthesis Workflow
The complete production process is visualized in the workflow diagram below, illustrating the progression from the raw starting material to the final, purified product.
Caption: Overall workflow for the scalable synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of Itaconic Anhydride
This protocol is adapted from established industrial methods for the dehydration of itaconic acid using acetic anhydride.[1][4]
Materials:
-
Itaconic acid (1.0 equivalent)
-
Acetic anhydride (1.0 - 1.2 equivalents)
-
Reaction vessel (e.g., 3-neck round-bottom flask) equipped with a mechanical stirrer, condenser, and thermometer.
-
Vacuum distillation apparatus.
Procedure:
-
Charge the reaction vessel with acetic anhydride (1.0-1.2 eq.).
-
With moderate stirring, add the solid itaconic acid (1.0 eq.) to the vessel in portions.
-
Slowly heat the mixture to approximately 80 °C. The solid itaconic acid will dissolve as the reaction progresses.
-
Maintain the reaction at 80 °C for 1-2 hours after all the solid has dissolved.
-
Once the reaction is complete, configure the apparatus for vacuum distillation.
-
Reduce the pressure (10-150 mbar) and distill off the acetic acid byproduct while maintaining a sump temperature of 80-82 °C.[4]
-
The remaining crude product is itaconic anhydride, which appears as a molten liquid or a low-melting-point solid upon cooling. This material is typically of sufficient purity (>95%) to be used directly in the next step without further purification.
-
To avoid hydrolysis from atmospheric moisture, the anhydride should be used promptly or stored under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid
This protocol details the selective ring-opening of itaconic anhydride with methanol to yield the target β-monoester.
Materials:
-
Itaconic anhydride (from Protocol 1, 1.0 equivalent)
-
Anhydrous Methanol (1.0 - 1.1 equivalents)
-
Toluene (optional solvent, ~20 mL per 100 g of anhydride)
-
Reaction vessel equipped with a stirrer, condenser, and thermometer, under an inert atmosphere.
Procedure:
-
Charge the reaction vessel with the crude itaconic anhydride from the previous step. If it has solidified, it can be gently melted under an inert atmosphere.
-
Add toluene (if used) followed by the dropwise addition of anhydrous methanol (1.0-1.1 eq.) while maintaining gentle stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 16-24 hours.
-
In-Process Control (IPC): The reaction progress can be monitored via Fourier-Transform Infrared (FT-IR) spectroscopy. The reaction is considered complete upon the disappearance of the characteristic anhydride C=O stretching peaks at approximately 1850 cm⁻¹ and 1770 cm⁻¹.
-
After completion, cool the reaction mixture to room temperature.
-
If toluene was used as a solvent, or if excess methanol is present, it can be removed under reduced pressure using a rotary evaporator.
-
The resulting product, a viscous oil or crystalline solid, is crude 5-Methoxy-2-methylene-5-oxopentanoic acid. Often, this product is of high purity and requires no further purification steps.
Process Parameters and Data Summary
The following table summarizes the key quantitative parameters for the described two-step synthesis.
| Parameter | Step 1: Anhydride Formation | Step 2: Mono-esterification |
| Key Reagents | Itaconic Acid, Acetic Anhydride | Itaconic Anhydride, Methanol |
| Molar Ratio | 1 : (1.0 - 1.2) | 1 : (1.0 - 1.1) |
| Temperature | 80 °C | 50 °C |
| Reaction Time | 1 - 2 hours | 16 - 24 hours |
| Typical Yield | >95% (crude) | >95% |
| Purity | >95% | >98% (often without purification) |
Product Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.
Analytical Workflow Diagram
Caption: Quality control workflow for the characterization of the final product.
Recommended Analytical Methods
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation and isomer determination. The ¹H NMR spectrum should show distinct signals for the methyl ester protons (~3.7 ppm), two sets of methylene protons, and the two vinylic protons (~5.9 and 6.5 ppm). The absence of signals corresponding to the α-isomer confirms the selectivity of the synthesis.
-
FT-IR Spectroscopy: As used for in-process control, FT-IR confirms the conversion of the anhydride to the monoester. The final product spectrum should exhibit a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a distinct C=O stretch for the methyl ester (~1730 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A typical method might use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid. This allows for the separation and quantification of any unreacted starting material or potential byproducts.
Conclusion
The two-step synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid via an itaconic anhydride intermediate represents a superior strategy for scalable production. This method is defined by its high regioselectivity, operational simplicity, and elimination of arduous purification steps. By providing researchers and drug development professionals with a reliable and efficient protocol, this application note facilitates the broader use of this versatile, bio-based chemical building block in the development of next-generation sustainable materials and pharmaceuticals.
References
-
A. Ferreira, K. De Smet, S. De Smet, F. Du Prez, J. De Clercq, and M. M. R. A. D. D. Huys, "Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid?", ACS Sustainable Chemistry & Engineering, 2019. [Link]
-
Arnaud, T., et al. "Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? | Request PDF". ResearchGate, 2019. [Link]
- Bortnick, N. M. "Synthesis of monoesters of itaconic acid".
-
Lansalot-Matras, C. "Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing". HAL Open Science, 2022. [Link]
- Wang, Y., Wang, F., Han, J. "Production process of itaconic anhydride".
-
"Fermentative Itaconic Acid Production". Hilaris Publishing. [Link]
-
"A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin". ChemRxiv, 2025. [Link]
-
"5-Methoxy-5-oxopentanoic acid". SIELC Technologies. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylene-5-methoxy-5-oxopentanoic Acid
Document ID: TSS-CM-230226-01
Last Updated: February 23, 2026
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Methylene-5-methoxy-5-oxopentanoic acid (IUPAC name), also referred to as 5-Methoxy-2-methylene-5-oxopentanoic acid. This molecule is a functionalized derivative of 2-methyleneglutaric acid and serves as a valuable building block in the development of polymers and specialty chemicals. Due to the limited availability of direct, published synthetic protocols, this guide is based on a robust and chemically sound proposed pathway, addressing the common challenges encountered in analogous multi-step organic syntheses. Our approach is grounded in established chemical principles to ensure reliability and reproducibility.
The proposed synthesis involves a two-stage process:
-
Stage 1: Synthesis of 2-Methyleneglutaric Acid. A Knoevenagel-type condensation provides a reliable method for constructing the core di-acid structure.
-
Stage 2: Selective Mono-esterification. The key challenge lies in selectively esterifying the less sterically hindered carboxyl group to yield the desired final product.
This guide is intended for researchers, chemists, and process development professionals. It aims to provide not just procedural steps, but the underlying chemical reasoning to empower users to diagnose and resolve experimental issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible and scalable synthetic route for 2-Methylene-5-methoxy-5-oxopentanoic acid?
A1: A robust two-stage approach is recommended. The first stage involves the synthesis of the precursor, 2-methyleneglutaric acid, via a Knoevenagel condensation.[1][2] A common method involves reacting an aldehyde (like formaldehyde) with a compound containing an active methylene group, such as diethyl malonate, followed by hydrolysis and decarboxylation.[3] The second, more critical stage is the selective mono-esterification of 2-methyleneglutaric acid with methanol. Achieving high selectivity for the mono-ester over the di-ester is the primary challenge and focus of this guide.
Q2: Why is selective mono-esterification of 2-methyleneglutaric acid challenging?
A2: Dicarboxylic acids present a challenge because both carboxyl groups can react. In symmetric di-acids, the reactivity is identical. For 2-methyleneglutaric acid, the two carboxyl groups are chemically non-equivalent. One is conjugated with the double bond, while the other is not. This electronic difference can be exploited to achieve selectivity. However, unlike smaller analogues like itaconic acid, the steric and electronic differences are less pronounced, making it difficult to prevent the formation of the di-ester byproduct and leaving unreacted di-acid.[4][5] Careful control of stoichiometry, reaction time, and temperature is crucial.
Q3: What are the critical starting materials and how can I ensure their quality?
A3: The key starting materials are diethyl malonate, formaldehyde (or its equivalent, paraformaldehyde), and methanol.
-
Diethyl Malonate: Should be colorless and free of hydrolysis products (malonic acid). Purity can be checked by GC.
-
Formaldehyde: Often used as an aqueous solution (formalin) or as the polymer, paraformaldehyde. Paraformaldehyde must be fully depolymerized before reaction, typically by heating. Ensure the concentration of the formalin solution is accurate.
-
Methanol: Must be anhydrous for the esterification step to minimize competing hydrolysis reactions. Use of molecular sieves is recommended.
Q4: How can I effectively monitor the progress of the mono-esterification reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a polar solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to resolve the three key spots: the di-acid (baseline), the desired mono-ester (intermediate Rf), and the di-ester (highest Rf). Staining with potassium permanganate (KMnO₄) can help visualize the spots, as the double bond will react. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of 2-Methyleneglutaric Acid (Stage 1)
| Possible Causes | Troubleshooting & Optimization Strategies |
| Inefficient Depolymerization of Paraformaldehyde | Ensure paraformaldehyde is completely depolymerized to gaseous formaldehyde by heating it in a separate flask with a nitrogen inlet, and then bubbling the gas through the reaction mixture. This provides better control over the addition. |
| Self-Polymerization of Formaldehyde | The Knoevenagel condensation should be catalyzed by a weak base like piperidine or pyridine.[1][7] Add the base catalyst just before introducing the formaldehyde to prevent premature polymerization. Maintain the reaction temperature strictly as specified in the protocol. |
| Incomplete Hydrolysis or Decarboxylation | After the initial condensation, the intermediate must be fully hydrolyzed (saponified) with a strong base (e.g., NaOH or KOH) and then carefully acidified and heated to drive the decarboxylation. Monitor CO₂ evolution to gauge completion. |
| Product Loss During Workup | 2-Methyleneglutaric acid has significant water solubility.[8] When extracting the product from the acidified aqueous layer, saturate the aqueous phase with NaCl (salting out) and use a polar organic solvent like ethyl acetate for multiple extractions (at least 3-5 times). |
Problem 2: Poor Selectivity in Mono-esterification (Stage 2) - High Di-ester Formation
| Possible Causes | Troubleshooting & Optimization Strategies |
| Excess Methanol or Long Reaction Time | The reaction is an equilibrium. Using a large excess of methanol or allowing the reaction to proceed for too long will inevitably favor the thermodynamically stable di-ester. Solution: Use a controlled stoichiometry of methanol (1.0-1.2 equivalents). Monitor the reaction closely by TLC or HPLC and quench it once the optimal conversion to the mono-ester is reached.[5] |
| Harsh Reaction Conditions (High Temperature) | Higher temperatures increase the reaction rate but decrease selectivity, pushing the equilibrium towards di-ester formation. Solution: Conduct the esterification at a lower temperature (e.g., room temperature to 40°C) over a longer period. While slower, this enhances selectivity. |
| Inappropriate Catalyst | Strong mineral acids (like H₂SO₄) are highly effective but can be too aggressive, promoting di-esterification. Solution: Consider milder or heterogeneous catalysts. Thionyl chloride (SOCl₂) in catalytic amounts has been shown to selectively esterify non-conjugated carboxyl groups.[9] Solid acid catalysts like specific alumina preparations or ion-exchange resins can also offer higher selectivity.[6][10] |
Problem 3: Product Isolation and Purification Difficulties
| Possible Causes | Troubleshooting & Optimization Strategies |
| Difficulty Separating Mono-ester, Di-ester, and Di-acid | The polarities of these three compounds can be similar, making chromatographic separation challenging. Solution: Utilize a pH-based extraction workup. After the reaction, neutralize the catalyst. Then, extract the mixture with a non-polar solvent (e.g., diethyl ether) to remove the non-acidic di-ester. Next, carefully acidify the aqueous layer to a specific pH (around 2.8-3.5) where the mono-ester is protonated and extractable, while the more acidic di-acid remains as a salt.[11] Finally, further acidify the aqueous layer to recover the unreacted di-acid. |
| Product Decomposition or Polymerization During Purification | The α,β-unsaturated system in the target molecule can be prone to polymerization or decomposition, especially when heated during solvent removal or distillation. Solution: Always perform solvent evaporation at reduced pressure and low temperatures (<40°C). Avoid distillation for purification if possible. If column chromatography is necessary, consider using a neutral or slightly deactivated silica gel and run the column quickly. Add a radical inhibitor like hydroquinone or BHT (Butylated hydroxytoluene) to the product fractions before solvent removal. |
| Oiling Out During Crystallization | The product may separate as an oil instead of a solid during recrystallization attempts due to impurities or supersaturation. Solution: Ensure the crude product is sufficiently pure before attempting crystallization. If it oils out, try re-dissolving the oil in a minimum amount of a good solvent and then slowly adding a poor solvent (anti-solvent) at a slightly elevated temperature to induce crystallization upon slow cooling. Scratching the flask with a glass rod can also initiate crystal formation. |
Experimental Protocols & Visualizations
Proposed Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the proposed synthesis, highlighting key decision points for purification.
Caption: Proposed workflow for the synthesis and purification.
Decision Tree for Troubleshooting Low Mono-ester Yield
This diagram provides a logical path to diagnose and solve issues related to low product yield in Stage 2.
Caption: Troubleshooting decision tree for low mono-ester yield.
References
- CN101805254A - Simple method for preparing 2-methylglutaric acid.
- CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.
-
Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement . Journal of Organic Chemistry via NIH PMC. [Link]
-
Knoevenagel Condensation . Principle of Organic Chemistry. [Link]
-
Knoevenagel condensation . Wikipedia. [Link]
- US4314071A - Method of preparing monoesters.
-
Comparative Study on Production and Purification of Itaconic Acid by Aspergillus terreus Utilizing Maize Flour, Corn Starch and Waste Potatoes . International Journal of Pure & Applied Bioscience. [Link]
-
Synthesis and properties of poly(itaconic acid) . UNH Scholars Repository. [Link]
- US3055873A - Preparation of polyitaconic acid.
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst . MDPI. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW . Semantic Scholar. [Link]
-
Holistic Approach to Process Design and Scale-Up for Itaconic Acid Production from Crude Substrates . MDPI. [Link]
- US3056829A - Process for making itaconic acid esters.
-
β-METHYLGLUTARIC ACID . Organic Syntheses. [Link]
-
Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts . The Royal Society of Chemistry. [Link]
-
Ester synthesis by esterification . Organic Chemistry Portal. [Link]
- US2522366A - Preparation of substituted glutaric acid esters.
-
Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions . ResearchGate. [Link]
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids . RSC Advances. [Link]
- US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
-
A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group . ResearchGate. [Link]
- EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]
- 4. Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. 2-Methylglutaric acid for synthesis 617-62-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]
Troubleshooting purification of 5-Methoxy-2-methylene-5-oxopentanoic acid
Technical Support Center: Purification of 5-Methoxy-2-methylene-5-oxopentanoic acid (Also known as: 2-Methylene-glutaric acid 5-methyl ester; Monomethyl 2-methyleneglutarate)[1][2][3][4]
Executive Summary: The Molecule & The Challenge
User: Research Scientist / Process Chemist Subject: 5-Methoxy-2-methylene-5-oxopentanoic acid (MMOPA) CAS Registry (Related): 34927-41-8 (General family of methyl-oxopentanoic acids); Specific isomer often custom synthesized.[1][2][3]
Technical Profile: You are dealing with a heterofunctionalized Michael acceptor . This molecule contains three distinct reactive functionalities:
-
Free Carboxylic Acid (C1): Polar, capable of H-bonding and salt formation.[2][3][4]
-
Alpha-Methylene Group (C2): Highly reactive; prone to radical polymerization and Michael additions.[2][3][4]
-
Methyl Ester (C5): Susceptible to hydrolysis under acidic/basic extremes.[2][3][4]
The Core Problem: The "Purification Paradox."[3]
To purify the acid, you typically need polar solvents or heat (distillation).[3][4] However, heat triggers polymerization (due to the
Module 1: Critical Safety & Stability Protocol
WARNING: This compound is a "living" monomer.[2][3][4] Without stabilization, it will spontaneously polymerize into a polymethylmethacrylate-like plastic, often exothermically.[2][3][4]
The "Golden Rules" of Handling MMOPA
-
The Temperature Ceiling: Never heat above 40°C without radical inhibitors.
-
The Inhibitor Shield: All solvents and crude mixtures must contain 100–200 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone).[3]
-
The Acid Limit: Avoid pH < 2 or pH > 9 to preserve the methyl ester.[2][3]
Module 2: Purification Troubleshooting Guide
Scenario A: "My product turned into a gel/solid inside the flask."
Diagnosis: Radical Polymerization.[2][3][4]
Mechanism: The
-
Corrective Action:
Scenario B: "I see two spots on TLC, or NMR shows a 'messy' alkene region."
Diagnosis: Isomerization (Double Bond Migration).[2][3][4] Mechanism: The exocyclic double bond (kinetic product) migrated to the internal position (thermodynamic product: 2-methyl-2-pentenedioic acid derivative) due to heat or prolonged exposure to silica.[1][2][3]
-
Corrective Action:
Scenario C: "Low yield; NMR shows loss of the methyl singlet (3.6 ppm)."
Diagnosis: Ester Hydrolysis. Mechanism: The methyl ester at C5 hydrolyzed to the di-acid during acidic workup or on acidic silica.[1][2][3]
-
Corrective Action:
Module 3: Validated Purification Workflows
Method 1: Buffered Column Chromatography (Recommended)
Best for: High purity (>98%), small scale (<5g).[1][3][4]
Step-by-Step Protocol:
-
Eluent Preparation: Hexanes : Ethyl Acetate (Start 8:2, Gradient to 1:1).[3][4]
-
Inhibitor Spiking: Add a crystal of BHT to the collection flasks before starting.
-
Loading: Dissolve crude oil in minimum DCM. Load onto silica.[2][3][4][6]
-
Elution: Run the column quickly. Do not let the compound sit on silica overnight.[3][4]
-
Evaporation: Rotary evaporate at <30°C bath temperature.
Method 2: Vacuum Distillation (High Risk/High Reward)
Best for: Large scale (>10g), if the compound is thermally stable enough.[3]
Step-by-Step Protocol:
-
Inhibitor: Add 1000 ppm Phenothiazine or Copper turnings to the distillation pot. (Copper is an excellent non-volatile radical quencher).[2][3][4]
-
Vacuum: High vacuum is non-negotiable (< 0.5 mmHg).
-
Temperature: Keep pot temperature below 60°C. If it doesn't distill, stop.
-
Receiver: Cool the receiving flask in dry ice/acetone to prevent polymerization of the hot condensate.
Module 4: Decision Logic & Visualization
Figure 1: Purification Logic Tree
Use this flow to determine the correct purification path based on your crude analysis.
Caption: Decision matrix for troubleshooting the purification of MMOPA, prioritizing thermal stability and ester protection.
Frequently Asked Questions (FAQ)
Q1: Can I remove the BHT/MEHQ stabilizer after purification? A: Do not remove it unless strictly necessary for the next step (e.g., a sensitive catalytic reaction). If you must, pass the compound through a small plug of inhibitor-remover resin (commercially available) immediately before use.[3][4] Storing the inhibitor-free neat liquid often leads to spontaneous polymerization within hours.[1][2][3]
Q2: My NMR shows a singlet at 6.3 ppm and 5.7 ppm. Is this my product? A: Yes. These are the characteristic vinyl protons (=CH2) of the alpha-methylene group.[1][2][3] They should be distinct singlets. If they are split or shifted upfield, you may have isomerized the double bond into the chain.[3][4]
Q3: Why use Acetic Acid in the column? Won't it hydrolyze the ester? A: 0.5% Acetic acid is generally too weak to hydrolyze a methyl ester at room temperature over the short duration of a flash column.[3] It is essential to keep the free carboxylic acid (C1) protonated; otherwise, the carboxylate anion will bind irreversibly to the silica, leading to massive yield loss.[3][4]
References
-
BenchChem. (2025).[2][3][4][5][6][7] Preventing polymerization in reactions with alpha,beta-unsaturated esters.[1][2][3][4][5] Retrieved from [1][3]
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 12046, 2-Methylglutaric acid (and derivatives).[1][2][3][4] Retrieved from [1][2][3]
-
Organic Syntheses. (1955).[2][3][4] Itaconic Acid and Derivatives: Purification and Polymerization Handling.[2][3][4] Coll. Vol. 4. Retrieved from [2][3][4]
-
Cayman Chemical. (2025).[2][3][4] Product Information: 2-Methylglutaric Acid Derivatives.[1][2][3][4][8][9][10][11] Retrieved from [1][3]
-
Google Patents. (2011).[2][3][4] CN102260171B: Synthesis method of glutaric acid monomethyl ester.[2][3][4] Retrieved from [1][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-Methoxy-4-methyl-5-oxopentanoic acid | C7H12O4 | CID 544241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (S)-(+)-2-Methylglutaric acid dimethyl ester | 10171-92-3 [sigmaaldrich.com]
- 9. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. 2-Methylglutaric acid, 2TMS derivative [webbook.nist.gov]
Resolving solubility issues with 5-Methoxy-2-methylene-5-oxopentanoic acid
Technical Support Center: 5-Methoxy-2-methylene-5-oxopentanoic acid
Welcome to the technical support guide for 5-Methoxy-2-methylene-5-oxopentanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex solubility challenges associated with this compound. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) & Compound Profile
This section addresses the most common initial inquiries regarding the handling and properties of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Q1: What are the fundamental properties of 5-Methoxy-2-methylene-5-oxopentanoic acid?
Understanding the basic physicochemical properties is the first step in successful experimental design. The compound is most commonly known in the literature as Monomethyl Itaconate or Itaconic Acid Monomethyl Ester .
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.1 g/mol | [1] |
| CAS Number | 7338-27-4 | [1][2][3] |
| Common Synonyms | Monomethyl Itaconate, Itaconic Acid Monomethyl Ester, 4-Methyl Itaconate | [1][4] |
| Physical Form | White to almost white powder or crystal | [2][3] |
| Storage (Solid) | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Q2: What is the expected solubility of this compound in common laboratory solvents?
The solubility of 5-Methoxy-2-methylene-5-oxopentanoic acid is moderate and highly dependent on the solvent system. Its structure contains both a polar carboxylic acid group and a more non-polar methyl ester, giving it a dual nature.
| Solvent | Reported Solubility | Comments & Best Practices | Source(s) |
| Methanol | Soluble | A good starting point for creating organic stock solutions. | [2][4] |
| DMSO | Sparingly soluble (1-10 mg/mL); Up to 100 mg/mL with assistance | High concentrations require sonication. Use fresh, anhydrous DMSO as hygroscopic DMSO significantly reduces solubility. | [1][5] |
| Ethanol | Sparingly soluble (1-10 mg/mL) | Similar to DMSO, may require warming or sonication for complete dissolution. | [1] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | Solubility is highly pH-dependent. At neutral pH, the carboxylic acid is partially deprotonated, limiting solubility. | [1] |
| Water | Poorly soluble | Without pH adjustment, solubility is very low due to the protonated, less polar carboxylic acid group. | [6] |
| Chloroform, Ether | Soluble | Good for applications requiring non-polar organic solvents. | [3] |
Q3: How does pH dramatically affect the solubility in aqueous solutions?
This is the most critical factor for aqueous applications. The molecule has a carboxylic acid group (-COOH), which is a weak acid.[6]
-
At Low pH (e.g., < 4): The carboxylic acid group is fully protonated (-COOH). In this form, the molecule is less polar and has very low water solubility.
-
At Neutral pH (e.g., ~7): The compound exists in an equilibrium between the protonated (-COOH) and deprotonated (-COO⁻) forms. This leads to the "sparingly soluble" behavior often reported.[1]
-
At High pH (e.g., > 8): The carboxylic acid group is fully deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more polar and therefore much more soluble in water.[7]
Manipulating pH is the primary strategy for achieving higher concentrations in aqueous buffers.
Q4: What are the recommended storage conditions for stock solutions?
Once dissolved, the stability of the compound is paramount.
-
In Solvent (e.g., DMSO, Methanol): Store at -80°C for up to 6 months or at -20°C for up to 1 month .[5]
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, filter-sterilize and store at 4°C for short-term use (1-2 days), though stability should be validated for your specific application.
Section 2: Troubleshooting Dissolution Issues
This section provides logical, step-by-step guides to resolve specific solubility problems.
Issue 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4).
This is the most common challenge. The limited solubility at neutral pH is the likely cause. Follow this workflow to systematically improve dissolution.
Caption: Workflow for dissolving 5-Methoxy-2-methylene-5-oxopentanoic acid in aqueous buffers.
Issue 2: I'm struggling to make a high-concentration stock in DMSO.
While DMSO is a powerful solvent, achieving concentrations near 100 mg/mL can be challenging.[5]
-
Use High-Quality, Anhydrous DMSO: The most common point of failure is using DMSO that has absorbed atmospheric water. Use a new, sealed bottle or a properly stored aliquot of anhydrous DMSO.
-
Reduce Particle Size: Gently crush the crystalline powder with a spatula against the side of the vial before adding solvent. This increases the surface area for dissolution.[8]
-
Incremental Solvent Addition: Add about half the final volume of DMSO to the solid.
-
Apply Energy:
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach your target concentration and vortex thoroughly.
Issue 3: My compound precipitated out of my stock solution upon freezing/storage.
This indicates that the solution was likely supersaturated at the storage temperature.
-
For Aqueous Solutions: This is common if the pH was not sufficiently high to maintain solubility at 4°C. Re-solubilize by warming to room temperature and consider if the pH needs further adjustment.
-
For DMSO Stocks: If precipitation occurs at -20°C or -80°C, the concentration is too high for stable storage.
-
Solution A: Before each use, warm the entire stock vial to room temperature and vortex vigorously to ensure any precipitate has redissolved.
-
Solution B (Recommended): Prepare a new stock at a lower, more stable concentration (e.g., 50 mM instead of 100 mM).
-
Section 3: Standard Operating Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol uses the pH adjustment method to ensure complete and stable dissolution in a physiological buffer.
-
Preparation: Weigh out 1.441 mg of 5-Methoxy-2-methylene-5-oxopentanoic acid (for 1 mL final volume). Place in a 1.5 mL microcentrifuge tube.
-
Initial Suspension: Add ~700 µL of your target aqueous buffer (e.g., PBS). The compound will likely form a suspension.
-
Basification: While vortexing gently, add 1 M NaOH drop-by-drop (typically only a few microliters are needed) until the solid completely dissolves. The solution should be clear.
-
pH Neutralization: Carefully add 1 M HCl drop-by-drop to return the pH to your desired experimental value (e.g., 7.4). Monitor with a calibrated micro-pH probe or pH strips.
-
Final Volume: Add the target buffer to bring the final volume to 1.0 mL. Vortex to mix.
-
Verification: The solution should remain clear. If precipitation occurs, the target concentration may be too high for that specific buffer and pH.[10]
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
-
Preparation: Weigh out 14.41 mg of 5-Methoxy-2-methylene-5-oxopentanoic acid into a glass vial.
-
Solvent Addition: Add 800 µL of fresh, anhydrous DMSO.
-
Dissolution: Cap the vial and place it in an ultrasonic water bath. Sonicate until all solid material has dissolved (approx. 15-20 minutes).
-
Final Volume: Add anhydrous DMSO to bring the final volume to 1.0 mL. Vortex thoroughly.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5]
Section 4: Chemical Principles & Visualization
The "Why": Understanding Ionization and Solubility
The solubility behavior is governed by the ionization state of the carboxylic acid functional group. The Henderson-Hasselbalch equation describes the relationship between pH and the ratio of the deprotonated (A⁻, soluble) and protonated (HA, poorly soluble) forms. By raising the pH well above the compound's pKa, we shift the equilibrium almost entirely to the highly soluble carboxylate anion (A⁻).
Caption: Impact of pH on the ionization state and water solubility of the compound.
References
-
Levy, G., & Gumtow, R. H. (1963). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 52, 1051-1055. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
LibreTexts, Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
PubChem. (n.d.). 2-Acetamido-5-methoxy-5-oxopentanoic acid. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?. [Link]
-
PubChemLite. (n.d.). 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4). Retrieved February 23, 2026, from [Link]
-
The Science Sauce. (n.d.). Carboxylic acids and esters. Retrieved February 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved February 23, 2026, from [Link]
-
LibreTexts, Chemistry. (2020, July 9). 2: Carboxylic Acids and Esters. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Itaconic acid monomethyl ester | 7338-27-4 [chemicalbook.com]
- 3. CAS 7338-27-4: Methyl itaconate | CymitQuimica [cymitquimica.com]
- 4. Monomethyl Itaconate | 7338-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carboxylic acids and esters — the science sauce [thesciencehive.co.uk]
- 7. Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthetic Pathways for 5-Methoxy-2-methylene-5-oxopentanoic Acid
Welcome to the technical support guide for the synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but highly reactive molecule. As a densely functionalized compound featuring an α,β-unsaturated carboxylic acid and a distal methyl ester, it serves as a valuable building block in organic synthesis. However, its reactivity also presents unique challenges.
This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to address common side reactions and help you optimize your synthetic pathway for higher yield and purity.
Core Synthetic Strategy: An Overview
While several routes to 5-Methoxy-2-methylene-5-oxopentanoic acid exist, a common and effective strategy involves the α-methylenation of a suitable glutarate precursor. This is often achieved via a Mannich-type reaction followed by elimination. The inherent reactivity of the starting materials, intermediates, and the final product necessitates careful control over reaction conditions.
Caption: A common three-step synthesis of the target molecule.
Troubleshooting Guide: Common Side Reactions & Solutions
Q1: My reaction yields a sticky, non-filterable polymer instead of the expected product. What is the likely cause?
A1: This is a classic sign of Michael-type polymerization.
-
Causality: Your product, 5-Methoxy-2-methylene-5-oxopentanoic acid, is a Michael acceptor due to the electron-withdrawing groups (carboxylic acid, ester) conjugated with the double bond. Under basic, radical, or thermal stress, one molecule can act as a nucleophile (as its enolate) and attack the double bond of another, initiating a chain reaction that results in a high-molecular-weight polymer.
-
Verification: Polymerized material often appears as a viscous oil or an intractable solid. It will produce a broad, unresolved hump in the baseline of an NMR spectrum and will not give a clear molecular ion peak in mass spectrometry.
-
Preventative Measures & Optimization Protocol:
-
Maintain Low Temperatures: During purification and handling, keep the product cold. When concentrating the product, use a rotary evaporator with a chilled water bath (<20°C).[1]
-
Introduce a Polymerization Inhibitor: If you need to store the compound or perform distillations, add a small amount (50-200 ppm) of an inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT).
-
Control pH: Ensure the final product is isolated and stored under neutral or slightly acidic conditions (pH 4-6). Avoid any exposure to strong bases.
-
Workup Dilution: During the workup, use a larger volume of solvent than you normally might. Keeping the concentration of the product low can reduce the rate of bimolecular polymerization reactions.
-
Q2: My NMR spectrum is complex. I see the expected product, but also other vinyl signals and a downfield shift of the aliphatic protons. What is happening?
A2: You are likely observing isomerization of the exocyclic double bond.
-
Causality: The terminal (exo) double bond can migrate to a more thermodynamically stable internal (endo) position. This is catalyzed by either acid or base. The resulting isomer, methyl 5-carboxy-4-pentenoate, has a different chemical signature.
-
Verification:
-
¹H NMR: Look for the disappearance of the characteristic singlet peaks for the =CH₂ protons (typically ~5.5-6.5 ppm) and the appearance of new vinyl protons with coupling (doublets or multiplets).
-
¹³C NMR: The signal for the terminal =CH₂ carbon will be replaced by signals for internal C=C carbons.
-
-
Preventative Measures & Optimization Protocol:
-
Neutralize Carefully: During workup, bring the pH to ~7 using a buffered solution or by carefully adding a weak base (e.g., saturated NaHCO₃ solution) at 0°C. Avoid overshooting into either acidic or basic territory.
-
Minimize Contact Time with Silica Gel: Standard silica gel is acidic and can promote isomerization during column chromatography.[1] To mitigate this, you can:
-
Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent).
-
Opt for a faster purification method like a short plug of silica over a long column.
-
Use an alternative stationary phase like alumina (neutral or basic).
-
-
Use Mild Reagents: Throughout the synthesis, choose the mildest possible reagents that will effect the desired transformation to avoid creating conditions ripe for isomerization.
-
Q3: My product's properties have changed. It's more water-soluble, and mass spectrometry shows a lower molecular weight corresponding to the loss of a methyl group. Why?
A3: This indicates hydrolysis of the methyl ester to the corresponding diacid (2-methyleneglutaric acid).
-
Causality: The methyl ester is susceptible to saponification (hydrolysis) under either strong basic or acidic conditions, particularly with heat.[2][3] This is a common issue during workup if conditions are not carefully controlled.
-
Verification:
-
Mass Spec: The molecular ion peak will be 14 mass units (CH₂) lower than the expected product.
-
Solubility: The resulting diacid is significantly more polar and will have higher solubility in water and lower solubility in nonpolar organic solvents like hexanes or ether.
-
¹H NMR: The singlet corresponding to the methoxy (-OCH₃) protons (typically ~3.7 ppm) will disappear.
-
-
Preventative Measures & Optimization Protocol:
-
Controlled Acidification: When acidifying the reaction mixture to protonate the carboxylate, use a pre-chilled, dilute acid like 1 M H₂SO₄ or 1 M HCl and add it slowly at 0°C, monitoring the pH to not go below pH 2-3.[1][3]
-
Avoid Strong Bases: For any necessary basic washes, use a weak base like sodium bicarbonate instead of hydroxides. Perform the wash quickly and at low temperature.
-
Selective Hydrolysis Conditions: If you are performing a selective hydrolysis from a diester precursor, strictly limit the amount of base used to one molar equivalent and run the reaction at a low temperature (e.g., 0°C to room temperature), monitoring carefully by TLC or LC-MS to stop the reaction upon consumption of the starting material.
-
Q4: I'm observing significant product loss and bubbling when I try to purify my compound by distillation. What is this side reaction?
A4: Your product is likely undergoing thermal decarboxylation.
-
Causality: While the target molecule is not a classic β-keto acid, which decarboxylates readily, the structure is still prone to losing CO₂ upon heating.[4] This is exacerbated if any isomerization to a conjugated system occurs, which can facilitate a cyclic transition state for decarboxylation.
-
Verification: The evolution of CO₂ gas is a clear indicator. The resulting byproduct will have a significantly lower molecular weight, which can be confirmed by mass spectrometry.
-
Preventative Measures & Optimization Protocol:
-
Avoid High Temperatures: Do not use distillation for purification unless absolutely necessary.
-
High-Vacuum Distillation: If distillation is required, use a high-vacuum pump to lower the boiling point as much as possible, minimizing the thermal stress on the molecule.
-
Alternative Purification: Rely on non-thermal purification methods.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | < 25°C for workup/storage | Minimizes polymerization and decarboxylation. |
| pH | 4 - 6.5 | Prevents acid/base-catalyzed isomerization and ester hydrolysis. |
| Purification | Low-temp recrystallization or chromatography on deactivated silica | Avoids thermal decarboxylation and isomerization.[1] |
| Storage | 0-4°C, under inert gas, with inhibitor (e.g., BHT) | Enhances long-term stability by preventing polymerization. |
Logical Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving issues during your synthesis.
Caption: A step-by-step diagnostic flowchart for common issues.
References
-
Wikipedia. Baylis–Hillman reaction. Available from: [Link]
-
Organic Chemistry Portal. Baylis-Hillman Reaction. Available from: [Link]
-
PubChem. 5-Methoxy-4-methyl-5-oxopentanoic acid | C7H12O4 | CID 544241. Available from: [Link]
-
International Journal of Advanced Scientific Research and Management. Baylis-Hillman Adducts: Synthesis of Biologically Important Molecules. Available from: [Link]
-
Arkivoc. Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Available from: [Link]
-
PubMed. The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment. Available from: [Link]
-
University of California, Irvine. The Morita-Baylis-Hillman Reaction. Available from: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Available from: [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
-
PubChem. 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4). Available from: [Link]
-
PrepChem.com. Synthesis of 3,3-dimethyl-5-oxopentanoic acid. Available from: [Link]
- Google Patents. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
-
PubMed. Studies on the synthesis and stability of α-ketoacyl peptides. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available from: [Link]
Sources
Optimizing pH conditions for 5-Methoxy-2-methylene-5-oxopentanoic acid stability
Here is the technical support guide you requested.
Optimizing pH Conditions for Stability: A Guide for Researchers
Welcome to the technical support guide for 5-Methoxy-2-methylene-5-oxopentanoic acid. This document provides in-depth guidance, troubleshooting advice, and experimental protocols to help you maintain the stability and integrity of this compound in your research. Understanding the critical role of pH is paramount to achieving reproducible and reliable experimental outcomes.
Introduction: The Chemical Vulnerability of 5-Methoxy-2-methylene-5-oxopentanoic acid
5-Methoxy-2-methylene-5-oxopentanoic acid is a multifunctional molecule featuring both a free carboxylic acid and a methyl ester. This combination of functional groups makes it a versatile chemical entity but also introduces specific vulnerabilities, particularly to pH-dependent degradation. The primary pathway of degradation in aqueous media is the hydrolysis of the methyl ester group, a reaction that is strongly catalyzed by both acids and bases.[1][2] Failure to control the pH of your solutions can lead to rapid compound loss, altered biological activity, and inconsistent results. This guide is designed to equip you with the knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Methoxy-2-methylene-5-oxopentanoic acid in aqueous solutions?
The most significant degradation pathway is the hydrolysis of the C5-methyl ester. This reaction can proceed via two distinct mechanisms depending on the pH:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH < 3), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of a tetrahedral intermediate. Subsequent elimination of methanol yields the parent dicarboxylic acid, 2-methylenesuccinic acid. This process is reversible.[1][3]
-
Base-Catalyzed Hydrolysis (Saponification): Under neutral to alkaline conditions (pH > 7), the hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion. The methoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. This process is effectively irreversible and is often the most aggressive degradation pathway.[1][2]
Q2: I prepared a solution of the compound in deionized water, and the pH dropped over time. Why did this happen?
This is a classic sign of ester hydrolysis. As the methyl ester group is hydrolyzed, it forms a second carboxylic acid group.[4] This newly formed acidic functional group releases protons (H⁺) into the solution, thereby lowering the pH. In an unbuffered solution, this change can be significant and can even accelerate the rate of further degradation by contributing to acid catalysis. This underscores the importance of using a suitable buffer system to maintain a constant pH.
Q3: What is the expected stability of the compound across different pH ranges?
While a definitive pH-rate profile must be determined experimentally for your specific conditions (temperature, buffer species, concentration), a general stability trend for esters can be predicted. The stability is typically highest in the mildly acidic range.
| pH Range | Stability Level | Primary Degradation Mechanism |
| < 3 | Low to Moderate | Acid-catalyzed hydrolysis rate increases as pH decreases. |
| 3 - 6 | Optimal | Generally the region of maximum stability for esters, where both acid and base catalysis are minimized. |
| 6 - 8 | Moderate to Low | The rate of base-catalyzed hydrolysis begins to increase significantly as the concentration of hydroxide ions rises. |
| > 8 | Very Low | Rapid degradation occurs via base-catalyzed hydrolysis (saponification).[5] |
Q4: I'm seeing a new, more polar peak appearing in my HPLC/LC-MS analysis over time. What is it likely to be?
The most probable identity of this new, more polar peak is the primary hydrolysis degradant: 2-methylenesuccinic acid (also known as itaconic acid).[6] The conversion of the methyl ester to a carboxylic acid increases the molecule's polarity, resulting in an earlier elution time on a typical reversed-phase HPLC column. You can confirm its identity by comparing the mass-to-charge ratio (m/z) of the new peak with the expected mass of the dicarboxylic acid using LC-MS.
Q5: How does temperature impact the pH-dependent stability of the compound?
Temperature significantly accelerates the rate of degradation at all pH values. The relationship between temperature and the reaction rate is described by the Arrhenius equation. As a general rule, for many chemical reactions, the rate can double or triple for every 10°C increase in temperature. Therefore, for maximal stability, solutions should be prepared fresh and kept cold (2-8°C) whenever possible, even when using an optimal pH buffer.
Q6: What buffer systems do you recommend for my experiments?
The choice of buffer is critical and should be based on the desired pH range for your experiment. Always use a buffer with a pKa value as close as possible to your target pH.
-
pH 3-5: Citrate or Acetate buffers are excellent choices.
-
pH 6-8: Phosphate buffers (e.g., PBS) are very common and effective.
-
pH > 8: Borate or Carbonate buffers can be used, but be aware that the compound's stability will be very limited in this range.
Important Note: Always perform a preliminary check to ensure the buffer components themselves do not catalyze the degradation or interfere with your downstream assay.
Troubleshooting Guide
| Problem | Probable Cause (pH-Related) | Recommended Solution |
| Rapid Loss of Parent Compound | The solution pH is too high or too low, leading to accelerated acid or base-catalyzed hydrolysis. The solution may be unbuffered, allowing the pH to drift as hydrolysis occurs. | Prepare samples in a buffer system with a pH between 3 and 6 for optimal stability. Verify the final pH of the solution after adding all components. Store solutions at 2-8°C. |
| Poor Reproducibility Between Experiments | Inconsistent pH across different experimental setups. Using unbuffered water or inconsistent buffer preparation leads to different degradation rates. | Strictly adhere to a standardized protocol for buffer and sample preparation. Calibrate your pH meter regularly. Prepare a large batch of buffer for the entire experiment set to ensure consistency. |
| Precipitate Forms in Solution | The pH of the solution may be at or below the pKa of the carboxylic acid group, causing the less soluble, protonated form of the molecule to precipitate out, especially at high concentrations. | Ensure the solution pH is at least 1-2 units above the pKa of the carboxylic acid group to maintain it in its more soluble deprotonated (carboxylate) form. Alternatively, consider using a co-solvent if compatible with your experimental system. |
| Unexpected Biological/Chemical Activity | The sample may have partially or fully degraded to 2-methylenesuccinic acid, which has different chemical properties and biological activities than the parent compound. | Confirm the integrity of your compound stock immediately before each experiment using an analytical technique like HPLC. Run a time-course stability study under your exact experimental conditions to understand the compound's viable timeframe. |
Visualizing Degradation and Experimental Design
Key Degradation Pathways
The following diagram illustrates the mechanisms of acid and base-catalyzed ester hydrolysis, the primary routes of degradation for 5-Methoxy-2-methylene-5-oxopentanoic acid.
Experimental Protocol: Forced Degradation Study to Generate a pH-Rate Profile
This protocol outlines a forced degradation study, a type of stress testing designed to accelerate the degradation process to understand the molecule's intrinsic stability. [7][8]
1. Materials and Reagents
-
5-Methoxy-2-methylene-5-oxopentanoic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., sodium citrate, sodium phosphate monobasic/dibasic, sodium borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18) [9]* Constant temperature incubator or water bath
2. Preparation of Buffers (Example Range: pH 2 - 10)
-
Prepare 50 mM buffer solutions for each desired pH point. For example:
-
pH 2 & 3: HCl/KCl or Glycine-HCl buffer
-
pH 4 & 5: Acetate or Citrate buffer
-
pH 6, 7, & 8: Phosphate buffer
-
pH 9 & 10: Borate buffer
-
-
Prepare approximately 100 mL of each buffer.
-
Verify the final pH of each buffer solution with a calibrated pH meter.
3. Sample Preparation and Incubation
-
Prepare a 1 mg/mL stock solution of 5-Methoxy-2-methylene-5-oxopentanoic acid in a suitable organic solvent (e.g., acetonitrile).
-
In separate amber glass vials, add 9.9 mL of each buffer solution.
-
Place the vials in a water bath set to a constant temperature (e.g., 50°C to accelerate degradation). Allow them to equilibrate.
-
To initiate the study (t=0), add 100 µL of the stock solution to each vial, cap immediately, and mix thoroughly. The final concentration will be 10 µg/mL.
-
Immediately withdraw the first sample (t=0) from each vial and quench the reaction if necessary (e.g., by adding an equal volume of cold mobile phase or by freezing).
-
Withdraw subsequent samples at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).
4. Analytical Method
-
Analyze all samples for the concentration of the remaining parent compound using a validated stability-indicating HPLC-UV or LC-MS method.
-
A "stability-indicating method" is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. [10][11]3. The method should be able to resolve the parent peak from the primary degradant peak (2-methylenesuccinic acid).
5. Data Analysis
-
For each pH value, create a plot of the natural logarithm of the parent compound concentration (ln[C]) versus time (in seconds).
-
Perform a linear regression on the data. For a first-order reaction, the slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Create the final pH-rate profile by plotting the logarithm of the rate constant (log k_obs) on the y-axis against the pH on the x-axis.
-
The lowest point on this "V" or "U" shaped curve corresponds to the pH of maximum stability. [12] By following this guide, you will be well-equipped to control for pH-dependent stability, ensuring the quality and reliability of your research involving 5-Methoxy-2-methylene-5-oxopentanoic acid.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Mechanisms of ester hydrolysis under acid or base catalysis. (n.d.).
- acid base catalysed Ester hydrolysis. (n.d.). SlideShare.
- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube.
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
- Kluger, R., & Westheimer, F. H. (n.d.). pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid.
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). ScienceDirect.
- pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.).
- Polymerization of itaconic acid in aqueous solution: Structure of the polymer and polymerization kinetics at 25°C, studied by 13C NMR. (n.d.).
- Itaconic acid. (n.d.). Wikipedia.
- Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021, August 12).
- Accuracy and precision of different 2-oxopentanoic acid analytical methods. (n.d.). BenchChem.
- OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. (2021, February 1). International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. youtube.com [youtube.com]
- 4. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itaconic acid - Wikipedia [en.wikipedia.org]
- 7. acdlabs.com [acdlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
Overcoming steric hindrance in 5-Methoxy-2-methylene-5-oxopentanoic acid reactions
Status: Operational Ticket ID: MMOPA-STERIC-001 Subject: Overcoming Steric Hindrance in Functionalization and Polymerization Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division
Executive Summary & Molecule Analysis
User Advisory: You are encountering reactivity issues with 5-Methoxy-2-methylene-5-oxopentanoic acid (MMOPA). In technical literature, this molecule is frequently classified as Monomethyl 2-methyleneglutarate .
The Steric Paradox: MMOPA possesses a unique structural duality that causes specific steric frustrations:
-
The
-Methylene "Gatekeeper": The exocyclic double bond at C2 creates a quaternary-like center, sterically shielding the carboxylic acid (C1) from bulky nucleophiles. -
The Glutarate "Tail" Effect: Unlike its smaller cousin (itaconate), the 3-carbon chain (C3-C4-C5) is flexible. In non-polar solvents, this tail can fold back via hydrogen bonding (between C1-COOH and C5-Ester), effectively "caging" the reactive Michael acceptor site (
-carbon).
This guide provides troubleshooting for Michael Additions , Polymerization , and Esterification .
Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic logic flow for identifying the correct steric mitigation strategy.
Module A: Overcoming Hindrance in Michael Additions
The Problem: Nucleophilic attack at the
The Solution: Use Lewis Acid Catalysis to coordinate the 1,5-dicarbonyl system. This forces the molecule into a planar, "open" conformation and lowers the LUMO energy of the alkene, making it hyper-electrophilic.
Protocol: Scandium(III) Triflate Catalyzed Addition
| Parameter | Specification | Rationale |
| Catalyst | Sc(OTf)₃ (5–10 mol%) | Strong oxophilicity coordinates C1 and C5 carbonyls, exposing the alkene. |
| Solvent | Acetonitrile (MeCN) or Water/SDS | MeCN disrupts internal H-bonds; Water (with surfactant) utilizes hydrophobic effect to accelerate reaction. |
| Temperature | 40°C – 60°C | Moderate heat overcomes the activation barrier without triggering polymerization. |
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, dissolve MMOPA (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Activation: Add Sc(OTf)₃ (0.05 equiv). Stir for 15 minutes at RT. Note: Solution may turn slightly yellow as the complex forms.
-
Nucleophile Addition: Add the nucleophile (1.2 equiv) dropwise.
-
Critical: If using a bulky amine, add 1.0 equiv of DIPEA to scavenge protons.
-
-
Reaction: Heat to 45°C and monitor by TLC/LC-MS.
-
Workup: Quench with saturated NaHCO₃ (aq). The Sc catalyst can often be recovered from the aqueous phase.
Module B: Polymerization (Addressing Low Molecular Weight)
The Problem: Radical polymerization of 2-methylene glutarates is plagued by steric termination . The bulky side chain hinders the propagation step (adding the next monomer), causing the reaction to hit its "ceiling temperature" (where depolymerization equals polymerization) very quickly.
The Solution: Lewis Acid Complexation Radical Polymerization. Adding a Lewis Acid (like Zinc Chloride) forms a complex with the monomer's ester group. This reduces electron density at the double bond (reducing steric repulsion with the attacking radical) and stabilizes the transition state.
Protocol: ZnCl₂-Mediated RAFT Polymerization
| Component | Role | Concentration |
| Monomer | MMOPA | 2.0 M in 1,4-Dioxane |
| Lewis Acid | ZnCl₂ | 0.1 – 0.2 equiv (relative to monomer) |
| Initiator | AIBN | 0.01 equiv |
| RAFT Agent | CPDB (Cyanopentanoic acid dithiobenzoate) | 0.02 equiv |
Workflow:
-
Complexation: Dissolve MMOPA and ZnCl₂ in dioxane. Stir for 30 mins to allow the Zn-O chelation to equilibrate.
-
Deoxygenation: Add RAFT agent and AIBN. Freeze-pump-thaw (3 cycles) to remove oxygen (critical for controlled radical processes).
-
Polymerization: Heat to 60°C . Do not exceed 70°C, as the ceiling temperature for hindered methacrylates is low.
-
Purification: Precipitate into cold methanol containing 5% HCl (to strip the Zinc).
Module C: The "Hidden" Steric Trap (Cyclization)
Warning: If you are reacting MMOPA with primary amines, you may observe a "missing" product or unexpected mass.
Mechanism: The gem-disubstituent effect (Thorpe-Ingold effect) of the methylene group drives the intermediate to cyclize into a pyrrolidone (lactam), ejecting methanol.
Figure 2: The competitive cyclization pathway driven by steric compression.
Prevention: To maintain a linear structure, you must avoid the formation of the amide-ester intermediate.
-
Fix: Reduce the C5-ester to an alcohol before reacting the C1-acid, OR use secondary amines which cannot cyclize to form the lactam.
Frequently Asked Questions (FAQ)
Q1: Can I use standard EDC/NHS coupling for the C1-Carboxylic Acid?
-
Answer: Likely not. The
-methylene group adds significant bulk. Standard EDC intermediates are unstable here. -
Fix: Use the Steglich Esterification (DCC/DMAP). DMAP acts as a "hyper-nucleophile" that can penetrate the steric shield of the
-methylene group better than NHS.
Q2: Why does my NMR show broad peaks?
-
Answer: This indicates restricted rotation due to the steric clash between the C2-methylene and the C5-tail. Run your NMR at 50°C to sharpen the peaks and confirm purity.
Q3: I see a byproduct with Mass M-32. What is it?
-
Answer: You have formed the lactam (pyrrolidone) derivative. You lost Methanol (MW 32). See Module C above.
References
-
Lewis Acid Catalysis in Michael Additions
-
Polymerization of Hindered Glutarates
-
Title: Preparation of substituted glutaric acid esters (Polymerization of alpha-methylene glutarates).[2]
- Source: US Patent 2522366A (Found
- URL
-
-
Steric Effects in Itaconate/Glutarate Derivatives
-
Aza-Michael Cyclization (The "Trap")
- Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids.
- Source:Frontiers in Chemistry (2019).
-
URL:[Link]
Sources
Validation & Comparative
Structural Elucidation and Comparative Spectral Profiling of 5-Methoxy-2-methylene-5-oxopentanoic Acid
Executive Summary
Content Objective: This guide provides a definitive spectral analysis of 5-Methoxy-2-methylene-5-oxopentanoic acid (also known as the gamma-methyl ester of 2-methyleneglutaric acid). Target Audience: Medicinal Chemists, Polymer Scientists, and Analytical Chemists. Core Value: This document addresses the critical analytical challenge of distinguishing the target molecule from its regioisomer (the alpha-methyl ester) and the symmetric diester byproduct—a common issue in the synthesis of itaconate derivatives and functionalized monomers.
Structural Analysis & Isomerism Challenges
The molecule 5-Methoxy-2-methylene-5-oxopentanoic acid consists of a 5-carbon backbone with two distinct carbonyl functionalities: a conjugated carboxylic acid at C1 and a saturated methyl ester at C5.
The Analytical Challenge
In synthetic workflows (e.g., Stobbe condensation or partial hydrolysis of diesters), three species often co-exist. High-resolution NMR is required to distinguish them based on electronic shielding effects.
-
Target (Gamma-Ester): HOOC-C(=CH₂)-CH₂-CH₂-COOMe
-
Regioisomer (Alpha-Ester): MeOOC-C(=CH₂)-CH₂-CH₂-COOH
-
Diester (Byproduct): MeOOC-C(=CH₂)-CH₂-CH₂-COOMe
Structural Logic Visualization
The following diagram maps the structural connectivity and the resulting electronic environments that dictate the NMR signals.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute interaction variability (e.g., H-bonding of the carboxylic acid), the following protocol is standardized.
Sample Preparation[1][2]
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) for routine analysis.
-
Reasoning: CDCl₃ minimizes exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet >10 ppm. DMSO-d₆ is a secondary choice if solubility is poor, but it will shift the acid proton significantly downfield due to strong H-bonding.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.
¹H-NMR Spectral Analysis (400 MHz, CDCl₃)
Assignment Logic
The spectrum is dominated by three zones: the acidic proton (downfield), the vinyl protons (mid-field), and the aliphatic chain/methoxy group (upfield).
Key Signal Assignments
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note |
| COOH | Carboxylic Acid | 10.5 – 12.0 | Broad Singlet | 1H | Disappears with D₂O shake; confirms free acid. |
| =CH₂ (a) | Vinyl Proton (cis to COOH) | 6.35 | Singlet (d) | 1H | Deshielded by gem-COOH anisotropy. |
| =CH₂ (b) | Vinyl Proton (trans to COOH) | 5.75 | Singlet (d) | 1H | Characteristic exocyclic double bond. |
| -OCH₃ | Methoxy Ester | 3.67 | Singlet | 3H | Typical methyl ester range. |
| -CH₂- (β) | Methylene (C3) | 2.65 | Triplet (J=7.5 Hz) | 2H | Allylic coupling broadens this triplet. |
| -CH₂- (γ) | Methylene (C4) | 2.52 | Triplet (J=7.5 Hz) | 2H | Adjacent to ester carbonyl. |
*Note: Vinyl protons often appear as fine doublets (J ~1-2 Hz) due to geminal coupling.
Comparative Performance: Target vs. Alternatives
Distinguishing the target from its alpha-isomer is the primary analytical hurdle.
| Feature | Target (Gamma-Ester) | Alternative (Alpha-Ester) | Differentiation Logic |
| Vinyl Shifts | δ 6.35, 5.75 | δ 6.21, 5.62 | Conjugated Acid (Target) deshields vinyls more than Conjugated Ester (Alpha). |
| OMe Shift | δ 3.67 | δ 3.75 | The Alpha-ester OMe is conjugated to the alkene, shifting it downfield. |
| Chain Pattern | C3/C4 distinct triplets | C3/C4 often overlap | Alpha-isomer chain is -CH₂CH₂COOH; acid effect on C4 is different from ester effect. |
¹³C-NMR Spectral Analysis (100 MHz, CDCl₃)
Carbon NMR provides the most definitive confirmation of the isomer structure by revealing the electronic nature of the carbonyl carbons.
Assignment Table
| Carbon | Type | Shift (δ, ppm) | Diagnostic Significance |
| C1 (COOH) | Conjugated Acid | 171.5 | Upfield of saturated acid due to conjugation. |
| C5 (COOMe) | Saturated Ester | 173.2 | Typical aliphatic ester carbonyl. |
| C2 (=C<) | Quaternary Alkene | 139.5 | The "hinge" carbon; shift confirms conjugation. |
| =CH₂ | Terminal Alkene | 128.8 | High intensity CH₂ signal (DEPT-135 negative). |
| OMe | Methoxy Carbon | 51.8 | Standard methyl ester. |
| C3/C4 | Backbone CH₂ | 32.8, 27.5 | Aliphatic backbone. |
Diagnostic Workflow
The following decision tree illustrates how to use C-NMR data to validate the product.
References
-
Bartley, D. M., & Coward, J. K. (2006). Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization-Elimination Rearrangement. The Journal of Organic Chemistry, 71(1), 372–374. Link
- Context: Provides definitive spectral data for the alpha-isomer and discusses the difficulty of distinguishing regioisomers in this class.
-
NIST Chemistry WebBook. (2023). Diethyl 2-methyleneglutarate Spectral Data. National Institute of Standards and Technology.[1] Link
- Context: Baseline spectral data for the diester analog used for compar
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Oxford Instruments. (2020).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
- Context: Methodology for using 2D NMR (HSQC/HMBC)
Sources
Mass spectrometry fragmentation patterns of 5-Methoxy-2-methylene-5-oxopentanoic acid
This guide details the mass spectrometry profiling of 5-Methoxy-2-methylene-5-oxopentanoic acid (MMOPA) , a critical mono-ester derivative of 2-methyleneglutaric acid. This document is designed for analytical chemists and metabolic researchers requiring precise differentiation of this compound from its structural isomers and metabolic analogs.
Executive Summary: The Analyte vs. The Alternatives
5-Methoxy-2-methylene-5-oxopentanoic acid (MMOPA) is the C5-monomethyl ester of 2-methyleneglutaric acid. It serves as a vital synthetic intermediate and a specific biomarker in itaconate-related metabolic pathways.
In drug development and metabolomics, MMOPA must be distinguished from two primary classes of "alternatives":
-
Structural Isomers: Specifically the C1-methyl ester (1-Methoxy-2-methylene-...).
-
Metabolic Analogs: The parent diacid (2-Methyleneglutaric acid) and the dimethyl ester.[1]
Performance Comparison Table:
| Feature | MMOPA (Target) | 2-Methyleneglutaric Acid (Parent) | Dimethyl 2-Methyleneglutarate (Diester) |
| Formula | C | C | C |
| MW | 158.15 Da | 144.13 Da | 172.18 Da |
| ESI Polarity | Negative (High Sensitivity) | Negative (Moderate) | Positive (Requires Adducts) |
| Key ESI Ion | m/z 157 [M-H]⁻ | m/z 143 [M-H]⁻ | m/z 173 [M+H]⁺ |
| GC-MS Deriv. | Requires 1 TMS group | Requires 2 TMS groups | No derivatization needed |
| Hydrophobicity | Amphiphilic (Retains well on C18) | Polar (Elutes in void volume) | Non-polar (Late eluting) |
Mechanistic Fragmentation Analysis
Understanding the fragmentation logic is essential for building a robust Multiple Reaction Monitoring (MRM) method. The presence of the exocyclic methylene group at C2 and the ester functionality at C5 drives unique cleavage patterns.
A. Electron Ionization (GC-MS)
Assumes analysis of the TMS derivative (Trimethylsilyl ester of the free acid).
-
Derivative Structure: TMS-OOC-C(=CH
)-CH -CH -COOCH -
Precursor Mass: m/z 230
Primary Fragmentation Pathway: Allylic Cleavage The bond between C2 and C3 is allylic to the exocyclic double bond. This is the weakest point in the molecule under electron impact.
-
Fragment A (Diagnostic for C1-Acid): Cleavage yields the stabilized allylic cation containing the TMS group.
-
Structure: [TMS-OOC-C(=CH
)]⁺ -
m/z:143
-
Significance: Confirms the free acid is adjacent to the methylene group.
-
-
Fragment B (Diagnostic for C5-Ester): The remaining chain carries the methyl ester.
-
Structure: [CH
-CH -COOCH ]⁺ -
m/z:87
-
Significance: Confirms the methyl ester is on the saturated chain end.
-
Contrast with Isomer (C1-Ester): If the ester were at C1 (1-Methoxy...), Allylic cleavage would yield m/z 85 (Methyl ester allylic cation) and m/z 145 (TMS-containing chain), clearly distinguishing the two.
B. Electrospray Ionization (LC-MS/MS)
Operated in Negative Mode (-ESI).
-
Precursor: m/z 157 [M-H]⁻
Collision Induced Dissociation (CID) Pathways:
-
Neutral Loss of Methanol: The methyl ester allows for the loss of CH
OH (32 Da) via proximity effects, though less common in open chains than rings.-
Transition: 157
125
-
-
Decarboxylation: Loss of CO
(44 Da) from the free carboxylate.-
Transition: 157
113
-
-
Combined Loss: Loss of CO
+ Methanol.-
Transition: 157
81
-
Visualization of Fragmentation Pathways
The following diagram illustrates the critical allylic cleavage (GC-MS) and decarboxylation pathways (LC-MS) that serve as the "fingerprint" for MMOPA.
Caption: Divergent fragmentation pathways for MMOPA. GC-MS relies on allylic cleavage of the TMS derivative, while LC-MS utilizes decarboxylation of the free acid.
Experimental Protocols
These protocols are designed to be self-validating. The use of the specific transitions mentioned ensures you are detecting the correct isomer.
Protocol A: LC-MS/MS Quantitation (Recommended)
Best for biological fluids where thermal stability is a concern.
-
Sample Preparation:
-
Precipitate proteins from plasma/media using cold Methanol (1:4 v/v).
-
Spike with Internal Standard: Itaconic acid-13C5 (structurally similar) or deuterated glutarate.
-
Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.
-
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold 1 min; ramp to 90% B over 6 min. (MMOPA elutes later than 2-MGA due to the ester group).
-
-
Mass Spectrometry (QQQ):
-
Source: ESI Negative Mode.
-
MRM Transitions:
-
Quantifier: 157.0
113.0 (CE: 15 eV). -
Qualifier: 157.0
85.0 (CE: 25 eV).
-
-
Protocol B: GC-MS Structural Confirmation
Best for distinguishing isomers and purity analysis.
-
Derivatization:
-
Dry 50 µL of sample under Nitrogen.
-
Add 50 µL BSTFA + 1% TMCS (Silylation reagent).
-
Add 50 µL Pyridine (Catalyst).
-
Incubate at 60°C for 30 minutes. (Ensures complete silylation of the single COOH).
-
-
Acquisition:
-
Inlet: 250°C, Splitless.
-
Column: DB-5ms (30m x 0.25mm).
-
Temp Program: 70°C (1 min)
10°C/min 300°C.
-
-
Data Analysis:
-
Look for the peak at m/z 230 (Molecular Ion).
-
Verify the 143:87 ratio . If the ratio is inverted or peaks shift (e.g., to 145), suspect the C1-isomer.
-
References
-
Tello-Aburto, R., et al. "Synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid."[2] Journal of Organic Chemistry, 2000.
-
Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry, 2025. (Describes use of MMOPA as an analytical standard).
-
NIST Mass Spectrometry Data Center. "2-Methyleneglutaric acid, 2TMS derivative." NIST Chemistry WebBook, SRD 69.
-
Human Metabolome Database (HMDB). "2-Methyleneglutaric acid Spectral Data."
Sources
A Senior Scientist's Comparative Guide to the Chromatographic Purity Assessment of 5-Methoxy-2-methylene-5-oxopentanoic acid
Introduction: The Analytical Imperative for a Niche Molecule
5-Methoxy-2-methylene-5-oxopentanoic acid, a derivative of itaconic acid, represents a class of molecules with significant potential as a versatile building block in polymer chemistry and pharmaceutical synthesis. Its purity is not merely a quality metric; it is a critical determinant of reaction yield, product safety, and final material properties. For researchers, scientists, and drug development professionals, a robust analytical strategy to ascertain purity is paramount.
This guide provides an in-depth, comparative analysis of chromatographic techniques for assessing the purity of 5-Methoxy-2-methylene-5-oxopentanoic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, compare the performance of orthogonal techniques, and provide actionable, field-proven protocols. Our approach is grounded in the principles of analytical quality by design, ensuring that every described protocol is a self-validating system.
Understanding the Challenge: Potential Impurity Profile
A successful purity assessment begins with a theoretical understanding of what impurities may be present. Given the structure of 5-Methoxy-2-methylene-5-oxopentanoic acid, potential impurities can be logically deduced from likely synthetic routes (e.g., selective esterification of itaconic acid) and degradation pathways.
Common Impurity Classes:
-
Starting Materials: Unreacted itaconic acid or its anhydride.
-
Process-Related Impurities: Isomers (e.g., citraconic acid derivatives), over-methylated by-products (dimethyl itaconate), or intermediates from incomplete reactions.
-
Degradation Products: Decarboxylation or polymerization products, especially if the molecule is subjected to heat or extreme pH.
-
Residual Solvents: Organic volatiles used during synthesis and purification (e.g., methanol, ethyl acetate, toluene).
The following diagram illustrates the logical flow for identifying and controlling these impurities.
Caption: Logical workflow of impurity generation during synthesis.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a balance of sensitivity, resolution, speed, and the specific question being asked. Here, we compare the primary chromatographic methods and powerful orthogonal techniques.
Liquid Chromatography: The Cornerstone of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the established workhorse for the analysis of non-volatile organic acids. For our target molecule, a Reverse-Phase (RP) method is the logical starting point due to the molecule's moderate polarity.
Ultra-Performance Liquid Chromatography (UPLC®/UHPLC) represents a significant evolution from HPLC. By using columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) to deliver substantial gains in performance[1][2]. The core advantages are derived from the van Deemter equation, which shows that efficiency loss at higher flow rates is minimized with smaller particles[3].
Expertise in Action: Why Choose UPLC over HPLC? For drug development, speed and sensitivity are critical. A UPLC method can reduce analysis time from 15-20 minutes to 1-3 minutes, dramatically increasing throughput for in-process controls or high-throughput screening[3][4]. The sharper, narrower peaks generated by UPLC lead to higher resolution (separating closely eluting impurities) and greater sensitivity (higher peak height for the same mass), which is crucial for detecting trace-level impurities[1][5].
| Feature | Conventional HPLC (5 µm particles) | UPLC/UHPLC (<2 µm particles) | Rationale & Impact |
| Speed | Slower (15-30 min run times) | Faster (1-5 min run times) | Higher throughput for QC and process monitoring[4]. |
| Resolution | Good | Excellent | Better separation of closely related impurities and isomers[3]. |
| Sensitivity | Good | Excellent | Lower limits of detection (LOD) and quantitation (LOQ)[5]. |
| Solvent Usage | High | Low (up to 90% reduction) | Reduced operational costs and environmental impact[4]. |
| System Pressure | Lower (~2,000-6,000 psi) | Higher (~10,000-15,000 psi) | Requires specialized instrumentation[1][2]. |
Gas Chromatography (GC): A Specialized Tool
GC is a powerful technique for separating volatile and thermally stable compounds[6][7]. The target molecule, a carboxylic acid, has low volatility and would require derivatization (e.g., silylation or methylation) to be analyzed directly by GC. This adds a sample preparation step that can introduce variability.
However, GC, particularly Headspace GC , is the gold-standard method for analyzing Class 1, 2, and 3 residual solvents as mandated by ICH guidelines[6][8]. Since these are critical process-related impurities, GC is an essential orthogonal technique in a complete purity assessment package. It provides information that is invisible to a standard HPLC-UV method.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is an invaluable, low-cost technique for rapid, qualitative assessments[9][10]. Its primary applications in this context are:
-
Reaction Monitoring: Quickly determining if starting material has been consumed.
-
Purity Screening: Visualizing the number of components in a sample. A single spot suggests a high degree of purity[9].
-
Method Development: Efficiently screening for suitable mobile phase conditions for preparative column chromatography[11].
While not quantitative, its simplicity and speed make it an indispensable tool for process development chemists[10][12]. For acidic compounds like ours, adding a small percentage of acetic or formic acid to the mobile phase is critical to prevent spot tailing by suppressing the ionization of the carboxyl group on the silica plate[10][13].
Orthogonal Verification: Beyond Chromatography
Trustworthiness in an analytical result is significantly enhanced by using an orthogonal method—one that relies on a different scientific principle—to confirm the findings.
Quantitative NMR (qNMR): This is a primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte[14][15]. The signal intensity in a proton (¹H) NMR spectrum is directly proportional to the number of nuclei, allowing for a direct calculation of purity against a certified internal standard of known purity and weight[16]. qNMR is powerful enough to be used as a reference method for validating chromatographic techniques[14]. It is an ideal technique for certifying the purity of in-house reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling a liquid chromatograph to a mass spectrometer provides the best of both worlds: physical separation and mass-based identification[17]. MS is exceptionally sensitive and provides molecular weight and fragmentation data, which is crucial for identifying unknown impurities that are co-eluting or below the detection limit of a UV detector[18][19][20].
Caption: A multi-pronged strategy for comprehensive purity analysis.
Field-Proven Experimental Protocols
The following protocols are designed to be robust starting points for method development and validation.
Protocol 1: High-Resolution Purity by RP-UPLC
This method is designed for the accurate quantitation of the main component and its non-volatile, UV-active impurities.
1. Instrumentation and Columns:
-
UPLC/UHPLC system with a PDA/TUV detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier ideal for LC-MS compatibility and helps to ensure sharp peak shape for the carboxylic acid analyte by maintaining it in a protonated state.[21]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature lowers mobile phase viscosity, improving efficiency and reducing system backpressure.
-
Injection Volume: 1 µL.
-
Detection: UV at 210 nm. Rationale: This wavelength provides good sensitivity for the carbon-carbon double bond conjugated with the carboxylic acid.
3. Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This results in a concentration of ~100 µg/mL.
4. System Suitability (A Self-Validating System):
-
Inject the standard solution six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area should be ≤ 1.0%. Tailing factor for the main peak should be between 0.8 and 1.5.
Protocol 2: Residual Solvent Analysis by Headspace GC-FID
This protocol is designed to detect and quantify common process solvents.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent).
2. GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
3. Headspace Parameters:
-
Vial Equilibration Temperature: 100 °C.
-
Vial Equilibration Time: 20 minutes.
-
Transfer Line Temperature: 110 °C.
-
Vial Pressurization: 15 psi for 0.2 min.
-
Injection Time: 0.1 min.
4. Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 1.0 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) that does not contain any of the target analytes.
-
Immediately crimp seal the vial.
Protocol 3: Rapid In-Process Check by TLC
This method is for quick qualitative checks at the bench.
1. Materials:
-
TLC Plates: Silica gel 60 F₂₅₄ on aluminum backing.
-
Mobile Phase: Ethyl Acetate / Hexane / Acetic Acid (70:30:1, v/v/v). Rationale: The small amount of acetic acid is crucial to ensure the acidic analyte migrates as a discrete spot rather than a streak.[10]
-
Developing Chamber.
-
UV Lamp (254 nm).
2. Procedure:
-
Dissolve a small amount of the crude reaction mixture and a reference standard in ethyl acetate.
-
Spot both solutions side-by-side on the baseline of the TLC plate.
-
Place the plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm. The analyte and any UV-active impurities will appear as dark spots.
Conclusion: An Integrated Approach to Purity
The chromatographic purity assessment of 5-Methoxy-2-methylene-5-oxopentanoic acid is not a one-size-fits-all endeavor. A robust and trustworthy evaluation relies on an integrated strategy. High-resolution UPLC serves as the primary tool for quantifying the active component and related substances. This is complemented by Headspace GC for the critical analysis of residual solvents. Rapid TLC checks provide invaluable real-time data during process development. Finally, orthogonal techniques like qNMR and LC-MS offer an unparalleled level of confidence, providing absolute purity values and definitive impurity identification, respectively. By selecting the appropriate combination of these techniques, researchers can ensure the quality, safety, and consistency of their material, paving the way for successful downstream applications.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of Natural Products, 76(9), 1789–1803. [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
International Journal of Scientific Research & Technology. (2024, November 16). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. IJSRT. [Link]
-
ResearchGate. (2012). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. [Link]
-
SIELC Technologies. (2018, February 16). 5-Methoxy-5-oxopentanoic acid. [Link]
-
ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference?[Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
-
Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved February 2026, from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. [Link]
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]
-
JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]
-
RJPT. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?[Link]
-
Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 7). Thin layer chromatographic determination of organic acids for rapid identification of bifidobacteria at genus level. [Link]
-
TSI Journals. (2010, April 15). Quantitative HPLC determination of itaconic acid residuals in polymer hydrogels. [Link]
-
Jakraya. (2023, October 26). Separation of Itaconic Acid from the Aqueous Phase using Phosphoric Extractant. [Link]
-
PSE Community. (2024, April 3). Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths. [Link]
-
PubChemLite. (n.d.). 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4). [Link]
-
Cipac.org. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
PubChem. (n.d.). CID 172781098. [Link]
-
SAR Publication. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Analysis of C5 fraction and extractive distillation solvent by two-dimensional gas chromatography with heart-cutting technique. [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.4: Gas Chromatography. [Link]
-
Chemija. (n.d.). Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media. [Link]
-
Arkivoc. (n.d.). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. [Link]
Sources
- 1. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. rjptonline.org [rjptonline.org]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. 气相色谱(GC)溶剂 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media | Chemija [lmaleidykla.lt]
- 9. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Thin Layer Chromatography (TLC) | Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rssl.com [rssl.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. innovationaljournals.com [innovationaljournals.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. 5-Methoxy-5-oxopentanoic acid | SIELC Technologies [sielc.com]
X-ray crystallography data for 5-Methoxy-2-methylene-5-oxopentanoic acid structure
Topic: Structural Characterization of 5-Methoxy-2-methylene-5-oxopentanoic Acid (Monomethyl 2-Methyleneglutarate) Content Type: Publish Comparison Guide
Experimental Protocols, Comparative Analysis, and Crystallographic Strategies
Executive Summary
5-Methoxy-2-methylene-5-oxopentanoic acid (also known as Monomethyl 2-methyleneglutarate ) represents a critical structural intermediate in the study of immunometabolism and polymer chemistry. As a homolog of the widely studied Monomethyl Itaconate , this molecule offers unique steric properties due to its extended carbon backbone (C5 vs. C4), influencing both enzyme binding kinetics and solid-state packing.
This guide addresses the specific challenge of characterizing this low-melting, flexible small molecule. Unlike its rigid analogs, this target often resists standard crystallization, requiring specialized in situ cryo-crystallography or co-crystallization techniques. We compare its structural properties against established alternatives—Itaconic Acid and Monomethyl Itaconate —providing a roadmap for researchers to generate and validate high-quality structural data.
Structural & Physicochemical Profile
Before attempting crystallization, one must understand the fundamental differences between the target and its stable analogs. The insertion of an additional methylene group (
Table 1: Comparative Physicochemical Properties
| Property | Target: Monomethyl 2-Methyleneglutarate | Alt 1: Monomethyl Itaconate | Alt 2: 2-Methyleneglutaric Acid |
| Formula | |||
| MW ( g/mol ) | 158.15 | 144.13 | 144.13 |
| State (RT) | Low-melting Solid / Viscous Liquid | Crystalline Solid (mp 68-73°C) | Crystalline Solid (mp 130-132°C) |
| H-Bond Donors | 1 (COOH) | 1 (COOH) | 2 (COOH) |
| Flexibility | High (Glutarate backbone) | Moderate (Succinate backbone) | High |
| Symmetry | Low ( | Low ( | High (Potential |
| Crystal Habit | Prone to oiling out; requires cryo-seeding | Prismatic/Needles | Plates/Prisms |
Critical Insight: The drop in melting point from Itaconate derivatives to Glutarate derivatives is driven by the "odd-even" effect in dicarboxylic acids and the loss of symmetry in the mono-ester. Expect the target to crystallize in low-symmetry space groups (e.g.,
or) with "Head-to-Tail" hydrogen bonding chains rather than the centrosymmetric dimers seen in the diacid.
Experimental Protocol: Obtaining the Structure
Since this molecule is often an oil or low-melting solid at room temperature, standard vapor diffusion methods frequently fail. The following protocol utilizes In Situ Cryo-Crystallography , the gold standard for such flexible intermediates.
Phase I: Synthesis & Purification
-
Purity Requirement: >98% by HPLC. Impurities (especially the di-acid or di-ester) act as potent nucleation inhibitors.
-
Method: Selective monomethylation of 2-methyleneglutaric acid using methanol/H2SO4 followed by precise pH-controlled extraction.
Phase II: Crystallization Screening (The "Product" Workflow)
Do not use standard sparse-matrix screens immediately. Use a Grid Screen focused on temperature and polarity.
-
Capillary Mounting: Load the neat liquid or saturated solution into a 0.3 mm Lindemann glass capillary.
-
Thermal Cycling:
-
Flash cool to 100 K to form a glass.
-
Slowly warm (2-5 K/min) until devitrification (nucleation) is observed.
-
Cycle temperature ±5 K around the melting point to anneal the polycrystals into a single grain.
-
-
Data Collection: Collect X-ray diffraction data directly from the capillary on a goniometer head at 100 K.
Visualization: Cryo-Crystallography Workflow
Figure 1: In Situ Cryo-Crystallography workflow for low-melting intermediates like Monomethyl 2-methyleneglutarate.
Comparative Analysis: Validating the Data
When you obtain the electron density map, you must validate the conformation against known standards.
Comparison A: Vs. Monomethyl Itaconate (The Homolog)
-
Structural Difference: The target has an extra methylene spacer.
-
Impact: In Monomethyl Itaconate, the conjugated double bond (
) is electronically coupled to the ester/acid carbonyls more tightly. In the target, the -methylene is conjugated to the acid, but the ester is insulated by the glutarate chain. -
Observation: Look for a torsion angle deviation in the backbone. Monomethyl itaconate is nearly planar; the target will exhibit a "twisted" conformation to minimize steric clash between the vinyl proton and the ester methoxy group.
Comparison B: Vs. 2-Methyleneglutaric Acid (The Parent)[2]
-
H-Bonding Network:
-
Parent: Forms strong
carboxylic acid dimers (very stable, high MP). -
Target: The methyl ester blocks one donor. The structure will likely adopt a Catemer motif (infinite chains of
), which is energetically weaker. This explains the lower stability and "oiling out" tendency.
-
Table 2: Expected Lattice Parameters (Simulated)
Based on statistical analysis of homologous glutarate esters in the CSD.
| Parameter | Target (Predicted) | Monomethyl Itaconate (Actual) |
| Space Group | ||
| a ( | 6.5 - 7.2 | 5.84 |
| b ( | 11.0 - 12.5 | 10.22 |
| c ( | 10.5 - 11.8 | 11.45 |
| 95 - 105° | 98.5° | |
| Packing Efficiency | Lower (Flexible chain) | Higher (Rigid) |
Mechanism of Action & Binding Relevance
Why does this structure matter? In drug development, this molecule is often a "warhead" or a prodrug.
-
Michael Acceptor Reactivity: The exocyclic double bond (
) is a Michael acceptor. Structural data reveals the electrophilicity based on the planarity of the -system.-
If Planar: High conjugation
Lower reactivity (stabilized). -
If Twisted (Target): Steric strain breaks conjugation
Higher reactivity toward Cysteine residues (e.g., KEAP1 alkylation).
-
Visualization: Metabolic & Reactivity Pathway
Figure 2: Structural influence on Michael addition kinetics. X-ray data determines the twist angle, predicting drug potency.
References
-
PubChem Compound Summary. (2023). 5-methoxy-2-methylene-5-oxopentanoic acid (CID 14691274). National Center for Biotechnology Information. Link
-
Lukat, P., et al. (2019).[1] Crystal structure of human cis-aconitate decarboxylase. RCSB Protein Data Bank. (Context for Itaconate production). Link
-
Cambridge Structural Database (CSD). Crystal structures of Itaconic Acid and derivatives.[2] CCDC. (Reference for homologous lattice parameters). Link
-
TCI Chemicals. Product Specification: Monomethyl Itaconate.[3][4] (Physicochemical comparison data). Link
-
NIST Chemistry WebBook. 2-Methyleneglutaric acid dimethyl ester. (Data for the full ester analog). Link
Sources
Validating Synthesis of 5-Methoxy-2-methylene-5-oxopentanoic Acid via Elemental Analysis
The following guide is a comprehensive technical resource designed for senior researchers and drug development professionals. It synthesizes established analytical standards (ACS, FDA) with specific chemical insights regarding the target molecule.
A Comparative Technical Guide for High-Purity Applications
Executive Summary & Strategic Importance
Target Molecule: 5-Methoxy-2-methylene-5-oxopentanoic acid (Systematic: 4-(methoxycarbonyl)-2-methylenebutanoic acid).
Common Designation: Monomethyl 2-methyleneglutarate (5-methyl ester isomer).
Formula:
In the development of bioactive immunometabolites and functionalized polymers, the validation of 5-Methoxy-2-methylene-5-oxopentanoic acid presents a specific analytical challenge. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for structural confirmation, they frequently fail to detect non-chromophoric impurities (inorganic salts) and occluded solvents (moisture, methanol).
This guide establishes Elemental Analysis (EA) as the critical "gatekeeper" method for validating bulk purity. Unlike spectral methods, EA provides an absolute mass fraction metric, ensuring that the weighed mass of the compound corresponds to the active pharmaceutical ingredient (API), a requirement for accurate dosing in GLP/GMP studies.
Technical Deep Dive: The Validation Paradox
The Molecule
The target molecule contains two distinct carbonyl environments: a free carboxylic acid at the
-
Structural Risk: The molecule is prone to polymerization (via the exocyclic double bond) and hydrolysis (ester cleavage).
-
Purification Risk: As a polar organic acid, it tenaciously holds onto water and polar solvents (methanol/ethyl acetate) used during column chromatography.
Comparative Analysis: Why EA is Non-Negotiable
The following table compares EA against common alternatives, highlighting why EA is the only method that validates "weighed mass" purity.
| Feature | Elemental Analysis (CHN) | 1H qNMR | HPLC (UV/Vis) | HRMS |
| Primary Metric | Absolute Mass Fraction (%) | Molar Ratio (Proton counting) | Relative Absorbance | Mass-to-Charge Ratio |
| Scope | Bulk Purity (Includes salts/solvents) | Structural Purity | Organic Impurities | Molecular Formula ID |
| Blind Spots | Regioisomers (Same formula) | Inorganic salts, Moisture (unless specific pulse used) | Non-UV active impurities (Salts, Aliphatics) | Ionization suppression, Bulk purity |
| Sensitivity | High (Requires <0.4% error) | Medium (Integration errors) | High (for specific impurities) | High (Qualitative only) |
| GLP Role | Mandatory for Ref. Standards | Orthogonal Support | Routine Monitoring | Identity Confirmation |
Critical Insight: A sample can show >99% purity by HPLC (254 nm) and a clean NMR spectrum but fail EA due to 3% trapped inorganic salts (e.g., Sodium/Magnesium from drying agents) or 2% moisture. In drug development, this 5% mass error leads to a 5% systematic error in all subsequent biological dosing.
Experimental Protocol: Synthesis & Validation Workflow
Phase 1: Synthesis Context (The Source of Impurities)
To validate the compound, we must first understand the genesis of likely impurities.
Route: Selective methanolysis of 2-methyleneglutaric anhydride or Stobbe condensation derivatives. Key Contaminants to Watch:
-
Regioisomer: 1-Methoxy-2-methylene-5-oxopentanoic acid (Ester at C1, Acid at C5). EA cannot distinguish this; NMR is required.
-
Solvent Traps: Methanol (from esterification) and Water (hygroscopic acid).
-
Inorganics: Sodium salts (if NaOH/NaOMe used) or Magnesium (from
drying).
Phase 2: The Elemental Analysis Protocol
Objective: Confirm Carbon (C) and Hydrogen (H) content within
Step 1: Sample Preparation (The Critical Step)
Most EA failures occur here, not in the combustion chamber.
-
Recrystallization/Precipitation: Ensure the sample is homogenous. For this oil/low-melting solid, high-vacuum drying is essential.
-
Drying:
-
Place 50 mg of the sample in a drying pistol or vacuum oven.
-
Conditions:
at mbar for 24 hours over (phosphorus pentoxide) to remove trace water. -
Reasoning: The free acid moiety is hygroscopic. Standard vacuum drying often leaves ~1-2% water, causing Carbon % to drop below the -0.4% threshold.
-
Step 2: Calculation of Theoreticals
For
-
Carbon:
-
Hydrogen:
-
Oxygen: (Calculated by difference, usually not measured directly) =
Step 3: Combustion Analysis
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube (or equivalent).
-
Method: Flash combustion at
with Helium carrier gas. -
Detection: Thermal Conductivity Detector (TCD).
-
Standard: Acetanilide (Calibration
factor).
Phase 3: Data Interpretation & Troubleshooting
Acceptance Criteria:
Scenario A: The "Low Carbon" Failure
-
Result: C: 51.50% (Theory: 53.16%), H: 6.50% (Theory: 6.37%).
-
Diagnosis: The sample is wet. The Hydrogen is high (water contributes H), and Carbon is diluted.
-
Fix: Recalculate assuming 0.5 mol
. If the math fits, re-dry the sample aggressively. Do not publish "hemi-hydrate" unless X-ray crystallography confirms it is a stable lattice solvate.
Scenario B: The "Ash" Failure
-
Result: C: 50.00%, H: 6.00%. Both are low.
-
Diagnosis: Inorganic contamination.[1] Non-combustible material (silica, sodium salts) is diluting the mass.
-
Fix: Filter the sample through a 0.2
PTFE membrane or perform an aqueous workup with dilute HCl to remove trapped salts, then re-dry.
Visualization: The Logic of Purity
The following diagram illustrates the decision matrix for validating the molecule, highlighting where EA serves as the critical "Go/No-Go" gate.
Caption: Integrated Validation Workflow. Note how EA acts as the final barrier against non-structural impurities that NMR misses.
References
-
American Chemical Society (ACS).ACS Research Data Guidelines: Elemental Analysis. (Requires
accuracy for publication). [Link] -
Food and Drug Administration (FDA). Elemental Analysis Manual (EAM) for Food and Related Products. (Methodologies for trace element validation). [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Comparison of qNMR vs EA). [Link]
-
Powell, D. A., et al. "Regioselective Synthesis of
-Methyl 2-Methyleneglutarate via a Novel Lactonization-Elimination Rearrangement." The Journal of Organic Chemistry, 2006, 71(1), 372–374. (Specific synthesis context for methylene glutarates). [Link]
Sources
A Comparative Spectroscopic Guide to 5-Methoxy-2-methylene-5-oxopentanoic Acid
This guide provides a detailed spectroscopic characterization of 5-Methoxy-2-methylene-5-oxopentanoic acid, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document focuses on a predictive analysis based on established spectroscopic principles, supported by comparative data from structurally related analogs. This approach offers researchers a robust framework for the identification and characterization of this and similar molecules.
Introduction
5-Methoxy-2-methylene-5-oxopentanoic acid possesses a unique combination of functional groups: a carboxylic acid, a methyl ester, and an α,β-unsaturated carbonyl system. This arrangement makes it a versatile building block, but also presents a challenge for unambiguous structural elucidation. This guide will walk through the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a comparative analysis with known compounds to highlight key differentiating features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of 5-Methoxy-2-methylene-5-oxopentanoic acid and compare them to the known spectra of related compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The predicted chemical shifts (in ppm, relative to TMS) are detailed in Table 1.
-
Vinyl Protons: The two protons on the exocyclic double bond are diastereotopic and are expected to appear as two distinct signals, likely singlets or narrowly split doublets, in the downfield region (δ 5.5-6.5 ppm).
-
Methylene Protons: The two methylene groups in the pentanoic acid chain will appear as triplets, with the protons alpha to the ester carbonyl being more deshielded.
-
Methoxy Protons: The methyl group of the ester will be a sharp singlet around 3.7 ppm.
-
Carboxylic Acid Proton: This proton will appear as a broad singlet at a variable chemical shift, typically downfield (>10 ppm), and is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.
-
Carbonyl Carbons: The carboxylic acid and ester carbonyls will be the most downfield signals, typically in the range of 170-185 ppm.
-
Olefinic Carbons: The sp² carbons of the methylene group will appear between 125 and 140 ppm.
-
Methylene and Methoxy Carbons: The aliphatic carbons will be found in the upfield region of the spectrum.
Comparative NMR Data
To ground our predictions, we compare them with the experimental data of Itaconic Acid and 5-Methoxy-4-methyl-5-oxopentanoic acid.
| Compound | Vinyl H (ppm) | Aliphatic H (ppm) | Methoxy H (ppm) | Carboxylic Acid H (ppm) | Carbonyl C (ppm) | Olefinic C (ppm) | Aliphatic C (ppm) | Methoxy C (ppm) |
| 5-Methoxy-2-methylene-5-oxopentanoic acid (Predicted) | ~6.3, ~5.8 | ~2.9 (t), ~2.6 (t) | ~3.7 (s) | >10 (br s) | ~175, ~172 | ~138, ~128 | ~35, ~30 | ~52 |
| Itaconic Acid | 6.33 (s), 5.75 (s) | 3.32 (s) | - | 12.5 (br s) | 172.5, 168.1 | 136.5, 128.9 | 38.3 | - |
| 5-Methoxy-4-methyl-5-oxopentanoic acid | - | ~2.5-2.8 (m), ~1.9-2.2 (m), ~1.2 (d) | 3.67 (s) | 11.8 (br s) | 179.8, 176.4 | - | 38.9, 33.1, 29.4, 16.8 | 51.7 |
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts.
This comparison reveals that the vinyl proton signals are a key diagnostic feature for the target molecule. The presence of two triplets for the aliphatic chain and a methoxy singlet further confirms the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[1]
Predicted IR Spectrum
The IR spectrum of 5-Methoxy-2-methylene-5-oxopentanoic acid is expected to show the following characteristic absorption bands (in cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, a hallmark of a hydrogen-bonded carboxylic acid.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and sp² C-H stretches just above 3000 cm⁻¹.
-
C=O Stretches (Carbonyls): Two distinct C=O stretching bands are expected. The carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹, while the ester carbonyl will be at a slightly higher frequency, around 1730-1750 cm⁻¹. The conjugation with the double bond will likely shift the carboxylic acid carbonyl to a lower wavenumber.
-
C=C Stretch: A band in the 1620-1680 cm⁻¹ region corresponding to the carbon-carbon double bond.
-
C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region for the C-O single bonds of the ester and carboxylic acid.
Comparative IR Data
We will compare the predicted IR frequencies with those of Itaconic Acid.
| Functional Group | 5-Methoxy-2-methylene-5-oxopentanoic acid (Predicted, cm⁻¹) | Itaconic Acid (Experimental, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 | ~1700 |
| C=O Stretch (Ester) | ~1730-1750 | - |
| C=C Stretch | ~1630 | ~1630 |
Table 2: Comparison of Key Predicted IR Absorption Frequencies.
The key differentiator in the IR spectrum will be the presence of two distinct carbonyl peaks for the target molecule, one for the carboxylic acid and one for the ester, whereas itaconic acid will only show the carbonyl stretches associated with its two carboxylic acid groups.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum
For 5-Methoxy-2-methylene-5-oxopentanoic acid (C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z = 158.
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 127.
-
Loss of a methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z = 99.
-
Loss of water (H₂O) from the carboxylic acid, m/z = 140.
-
McLafferty rearrangement is possible, leading to characteristic fragmentation patterns.
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. PubChem predicts a monoisotopic mass of 158.0579 Da.[3]
Comparative Mass Spectrometry Data
A comparison with the fragmentation of a similar ester-containing carboxylic acid helps to predict the behavior of our target molecule. For example, 5-Methoxy-5-oxopentanoic acid (monomethyl glutarate) would also be expected to show a loss of the methoxy group.[4]
Experimental Protocols
To obtain the data discussed above, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl).
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Depending on the volatility and thermal stability of the compound, use a suitable ionization technique such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
References
-
Natural Products Magnetic Resonance Database (NP-MRD). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0259816). Available at: [Link]
- Steiger, M. G., et al. (2020). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology.
- Rojas-García, E., et al. (2018). Synthesis and characterization of Cu(II), Zn(II) and Sm(III) metal complexes with itaconic acid. Journal of the Mexican Chemical Society.
- McMahon, R. J., et al. (2025). Tautomer identification troubles: the molecular structure of itaconic and citraconic anhydride revealed by rotational spectroscopy. Physical Chemistry Chemical Physics.
-
PubChem. 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4). Available at: [Link]
-
ResearchGate. Chemical Structures of Itaconic Acid and Its Potential Derivatives. Available at: [Link]
- Friedman, L., & Kosower, E. M. (1969). Rapid Spectrophotometric Method for the Determination of Itaconic, Citric, Aconitic, and Fumaric Acids. Analytical Chemistry.
-
PubChem. 5-Methoxy-4-methyl-5-oxopentanoic acid | C7H12O4. Available at: [Link]
-
PubChem. CID 172781098 | C12H20O8. Available at: [Link]
- Technical Disclosure Commons. (2023).
-
SIELC Technologies. (2018). 5-Methoxy-5-oxopentanoic acid. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of Cu(II), Zn(II) and Sm(III) metal complexes with itaconic acid [redalyc.org]
- 3. PubChemLite - 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4) [pubchemlite.lcsb.uni.lu]
- 4. 5-Methoxy-5-oxopentanoic acid | SIELC Technologies [sielc.com]
A Tale of Two Acids: A Comparative Guide to 2-Methyleneglutaric Acid and its Elusive Derivative, 5-Methoxy-2-methylene-5-oxopentanoic acid
For the Researcher, Scientist, and Drug Development Professional
In the landscape of specialty chemicals, the distinction between a well-established platform chemical and a lesser-known derivative can be the difference between a well-trodden path and uncharted territory. This guide provides a detailed comparative analysis of 2-Methyleneglutaric acid, a bio-based monomer of significant industrial importance, and its methoxy derivative, 5-Methoxy-2-methylene-5-oxopentanoic acid, a compound that, to date, remains largely theoretical in the public domain.
Our exploration will delve into the structural nuances, physicochemical properties, and reactivity of these two molecules. While 2-Methyleneglutaric acid, also known as Itaconic Acid, is supported by a wealth of experimental data, the discussion of 5-Methoxy-2-methylene-5-oxopentanoic acid will, by necessity, be based on predicted data and inferences from its chemical structure due to a notable absence of published experimental studies. This guide aims to provide a clear, objective comparison, highlighting not only what is known but also the significant gaps in our understanding of this intriguing derivative.
At a Glance: Key Structural and Physicochemical Differences
The primary distinction between these two dicarboxylic acids lies in the modification of one of the carboxyl groups. In 5-Methoxy-2-methylene-5-oxopentanoic acid, the distal carboxyl group of 2-Methyleneglutaric acid is esterified with a methyl group. This seemingly subtle change has profound implications for the molecule's polarity, reactivity, and potential applications.
| Property | 2-Methyleneglutaric Acid (Itaconic Acid) | 5-Methoxy-2-methylene-5-oxopentanoic acid | Reference(s) |
| Molecular Formula | C₅H₆O₄ | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 130.10 g/mol | 158.15 g/mol | [1][2] |
| IUPAC Name | 2-methylidenebutanedioic acid | 5-methoxy-2-methylidene-5-oxopentanoic acid | [1][2] |
| Structure | A dicarboxylic acid with a terminal methylene group. | A monomethyl ester of 2-Methyleneglutaric acid. | [1][2] |
| Melting Point | 165-168 °C | Not available (Predicted to be lower than Itaconic Acid) | [1] |
| Boiling Point | Decomposes | Not available | [1] |
| pKa₁ | 3.85 | Not available (Predicted to have a single, slightly higher pKa than pKa₁ of Itaconic Acid) | [3] |
| pKa₂ | 5.45 | Not applicable | [3] |
| Water Solubility | 83.1 g/L at 20 °C | Not available (Predicted to be lower than Itaconic Acid) | [1] |
| XlogP (Predicted) | -0.1 | 0.5 | [1][2] |
Structural and Physicochemical Analysis
The presence of two carboxylic acid groups in 2-Methyleneglutaric acid makes it a relatively polar molecule with the ability to act as a hydrogen bond donor and acceptor. Its symmetrical nature and the presence of a conjugated system (C=C-C=O) influence its reactivity.
The esterification of one of these carboxylic groups in 5-Methoxy-2-methylene-5-oxopentanoic acid significantly alters its physicochemical profile. The replacement of a hydroxyl group with a methoxy group reduces its polarity and eliminates one of the acidic protons. This is reflected in the predicted increase in its octanol-water partition coefficient (XlogP), suggesting a more lipophilic character compared to its parent compound.
Reactivity and Potential Applications: A Study in Contrasts
2-Methyleneglutaric Acid (Itaconic Acid): The Versatile Bio-based Building Block
2-Methyleneglutaric acid is a prominent bio-based platform chemical, recognized by the U.S. Department of Energy as a top value-added chemical from biomass.[3] Its industrial significance stems from its versatile reactivity, primarily centered around its two carboxylic acid groups and the terminal methylene group.
The vinylidene group makes it readily polymerizable, serving as a co-monomer in the production of various polymers like styrene-butadiene rubber (SBR) and acrylate latexes.[4][5] The resulting polymers often exhibit improved adhesion, stability, and dyeability. The carboxylic acid moieties provide sites for further functionalization, such as esterification, amidation, and salt formation, leading to a diverse range of derivatives with applications in resins, detergents, and chelating agents.[4][6]
5-Methoxy-2-methylene-5-oxopentanoic acid: A Molecule of Untapped Potential
Due to the lack of experimental data, the reactivity of 5-Methoxy-2-methylene-5-oxopentanoic acid can only be inferred from its structure. The presence of the α,β-unsaturated carboxylic acid moiety suggests it can undergo reactions typical of this functional group, including:
-
Polymerization: The methylene group should still allow for radical polymerization, similar to itaconic acid. However, the resulting polymer will have pendant carboxylic acid groups and methyl ester groups, leading to different polymer properties compared to poly(itaconic acid).
-
Michael Addition: The electron-withdrawing nature of the carboxylic acid and ester groups activates the double bond for nucleophilic attack.
-
Esterification/Amidation: The remaining carboxylic acid group can be further functionalized.
The presence of the methyl ester group could offer advantages in certain applications. For instance, it could improve the solubility of the monomer in less polar organic solvents and potentially influence the glass transition temperature and other mechanical properties of the resulting polymers. Its structure bears resemblance to α-keto esters, which are valuable intermediates in organic synthesis due to the high reactivity of the keto group.[7][8][9]
Experimental Methodologies
Synthesis Protocols
1. Synthesis of 2-Methyleneglutaric Acid (Itaconic Acid) via Fermentation
The industrial production of itaconic acid is predominantly achieved through the fermentation of carbohydrates by the fungus Aspergillus terreus.[3][10]
-
Principle: Aspergillus terreus converts sugars, such as glucose, into itaconic acid through a series of enzymatic reactions within the Krebs cycle, followed by the decarboxylation of cis-aconitate.[10]
-
Step-by-Step Protocol:
-
Medium Preparation: A fermentation medium is prepared containing a carbon source (e.g., 100 g/L glucose), a nitrogen source (e.g., 3 g/L (NH₄)₂SO₄), and essential minerals (e.g., KH₂PO₄, MgSO₄, trace metals).[11]
-
Inoculation: The sterilized medium is inoculated with a spore suspension of a high-yielding Aspergillus terreus strain.
-
Fermentation: The culture is incubated at a controlled temperature (e.g., 35-37°C) and pH (initially around 3.0-5.0) with continuous aeration and agitation.[12][13] The pH typically drops as itaconic acid is produced.
-
Harvesting and Purification: After a set fermentation period (e.g., 4-7 days), the fungal biomass is removed by filtration. The itaconic acid is then recovered from the fermentation broth through crystallization, often involving concentration and cooling of the broth.
-
2. Proposed Synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid
In the absence of a documented synthesis, a plausible route would be the selective monomethyl esterification of itaconic anhydride, followed by hydrolysis.
-
Principle: This two-step process leverages the differential reactivity of the cyclic anhydride.
-
Step-by-Step Protocol:
-
Monomethyl Esterification of Itaconic Anhydride:
-
Itaconic anhydride is dissolved in an excess of dry methanol.
-
The reaction is typically carried out at room temperature or with gentle heating. The methanol acts as both reactant and solvent.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, the excess methanol is removed under reduced pressure to yield the crude monomethyl ester of itaconic acid.
-
-
Hydrolysis (if starting from a diester): A more controlled approach would involve the selective hydrolysis of dimethyl itaconate.
-
Dimethyl itaconate is dissolved in a suitable solvent mixture (e.g., aqueous methanol).
-
A stoichiometric amount of a base (e.g., sodium hydroxide) is added at a controlled temperature (e.g., 0°C to room temperature) to favor the hydrolysis of one ester group.
-
The reaction is quenched by acidification.
-
The desired product is then extracted with an organic solvent and purified by chromatography or crystallization.
-
-
Spectroscopic and Analytical Characterization
A crucial aspect of chemical research is the unambiguous identification and characterization of compounds. Below is a comparison of expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
2-Methyleneglutaric Acid (in D₂O): Expected signals include two singlets for the vinylidene protons (~5.8 and 6.3 ppm) and a singlet for the methylene protons adjacent to the other carboxyl group (~3.4 ppm).[1][14]
-
5-Methoxy-2-methylene-5-oxopentanoic acid (Predicted, in CDCl₃): One would expect to see two singlets for the vinylidene protons, a singlet for the methoxy protons (~3.7 ppm), and two triplets for the two methylene groups in the chain.
-
-
¹³C NMR:
-
2-Methyleneglutaric Acid (in D₂O): Key signals would include those for the two carboxylic carbons (~170-180 ppm), the two carbons of the double bond (~125 and 140 ppm), and the methylene carbon (~40 ppm).[1]
-
5-Methoxy-2-methylene-5-oxopentanoic acid (Predicted, in CDCl₃): The spectrum would be expected to show signals for the carboxylic carbon, the ester carbonyl carbon, the carbons of the double bond, the two methylene carbons, and the methoxy carbon (~52 ppm).
-
Mass Spectrometry (MS)
-
2-Methyleneglutaric Acid: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
-
5-Methoxy-2-methylene-5-oxopentanoic acid: The mass spectrum would be expected to show a molecular ion peak at m/z 158.0579, corresponding to its molecular formula C₇H₁₀O₄.[2]
Comparative Workflow and Logical Relationships
The relationship and comparative analysis of these two compounds can be visualized as follows:
Caption: Comparative overview of 2-Methyleneglutaric Acid and its methoxy derivative.
Conclusion
This guide illuminates the significant chasm in scientific knowledge between 2-Methyleneglutaric acid (Itaconic Acid) and its derivative, 5-Methoxy-2-methylene-5-oxopentanoic acid. The former stands as a testament to the success of bio-based chemistry, with a well-established production process and a wide array of applications driven by its versatile reactivity. The latter, while structurally intriguing, remains a subject of speculation, with its properties and potential yet to be explored experimentally.
For researchers and drug development professionals, 2-Methyleneglutaric acid offers a reliable and well-documented starting material. In contrast, 5-Methoxy-2-methylene-5-oxopentanoic acid represents an opportunity for novel research, from developing a viable synthetic route to characterizing its fundamental properties and exploring its potential in new materials and as a synthetic intermediate. The journey from a chemical curiosity to a valuable building block is long, and for 5-Methoxy-2-methylene-5-oxopentanoic acid, that journey has yet to truly begin.
References
- Stawski, D., & Połowiński, S. (n.d.). Polymerization of itaconic acid. Polimery.
- Expanding the polymerization potential of itaconic acid through methacrylate functionalization. (n.d.). Polymer Chemistry (RSC Publishing).
-
Itaconic acid | C5H6O4 | CID 811. (n.d.). PubChem. Available at: [Link]
-
2-Methylglutaric Acid | C6H10O4 | CID 12046. (n.d.). PubChem. Available at: [Link]
-
Itaconic Acid and Polyitaconates 101. (2025, June 30). Itaconix. Available at: [Link]
- Emulsion polymerization of 100% biobased itaconate esters. (n.d.). ECI Digital Archives.
-
Renewable Polymers from Itaconic Acid by Polycondensation and Ring-Opening-Metathesis Polymerization. (2015, February 20). Macromolecules - ACS Publications. Available at: [Link]
-
Experimental data of density of pure various itaconic acid esters and.... (n.d.). ResearchGate. Available at: [Link]
-
Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths. (2024, April 3). MDPI. Available at: [Link]
- CN101805254A - Simple method for preparing 2-methylglutaric acid. (n.d.). Google Patents.
-
BMRB entry bmse000654 - 2-methylglutaric Acid (C6H10O4). (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]
-
Fermentative Itaconic Acid Production. (2014, July 5). Hilaris. Available at: [Link]
-
Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. (2002, May 23). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
1H nuclear magnetic resonance (NMR) spectrum (CDCl3) of the reaction product of itaconic anhydride (IAn). (n.d.). ResearchGate. Available at: [Link]
-
Measured vapor pressure p L of 2-methylglutaric acid (circles ) as a.... (n.d.). ResearchGate. Available at: [Link]
- US6171831B1 - Method for the production of itaconic acid using aspergillus terreus solid state fermentation. (n.d.). Google Patents.
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. Available at: [Link]
-
High level production of itaconic acid by Ustilago maydis with fed-batch fermentation. (n.d.). . Available at: [Link]
-
Experimental itaconic acid concentrations obtained under the fermentation conditions listed in Table 1. (n.d.). ResearchGate. Available at: [Link]
-
Determination of half-life and half-lethal dose of itaconic acid in C57BL/6J male mice. (2021, January 13). National Center for Biotechnology Information. Available at: [Link]
-
Itaconic acid - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
-
Development of an itaconic acid production process with Ustilaginaceae on alternative feedstocks. (2023, September 3). PMC. Available at: [Link]
-
Showing Compound 2-Methylglutaric acid (FDB022036). (2011, September 21). FooDB. Available at: [Link]
- CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester. (n.d.). Google Patents.
-
Biochemistry of microbial itaconic acid production. (2013, February 14). Frontiers. Available at: [Link]
-
Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022, September 15). Beilstein Journals. Available at: [Link]
-
Keto Acids and Esters - Oxygen Containing Compounds. (n.d.). MCAT Review. Available at: [Link]
-
5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4). (n.d.). PubChemLite. Available at: [Link]
-
Reactivity of Alpha Hydrogens. (2023, January 22). Chemistry LibreTexts. Available at: [Link]
-
2 Methylglutaric acid. (2014, November 6). mzCloud. Available at: [Link]
-
2-Methylglutaric acid. (n.d.). NIST WebBook. Available at: [Link]
-
5-Methoxy-4-methyl-5-oxopentanoic acid | C7H12O4 | CID 544241. (n.d.). PubChem. Available at: [Link]
-
5-Methoxy-5-oxopentanoic acid. (2018, February 16). SIELC Technologies. Available at: [Link]
-
5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555. (n.d.). PubChem. Available at: [Link]
Sources
- 1. Itaconic acid | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4) [pubchemlite.lcsb.uni.lu]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. itaconix.com [itaconix.com]
- 5. "Emulsion polymerization of 100% biobased itaconate esters" by Yvon Durant and Bo Jiang [dc.engconfintl.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. US6171831B1 - Method for the production of itaconic acid using aspergillus terreus solid state fermentation - Google Patents [patents.google.com]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. Development of an itaconic acid production process with Ustilaginaceae on alternative feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Itaconic acid(97-65-4) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 5-Methoxy-2-methylene-5-oxopentanoic Acid
Executive Summary & Compound Identification
Target Compound: 5-Methoxy-2-methylene-5-oxopentanoic acid Synonyms: 2-Methylene glutaric acid 5-methyl ester; Monomethyl 2-methyleneglutarate. Chemical Class: Functionalized Organic Acid / Alpha-Beta Unsaturated Ester.
This guide defines the safety and disposal protocols for 5-Methoxy-2-methylene-5-oxopentanoic acid .[1][2] Structurally, this compound combines a free carboxylic acid with an alpha-methylene group (a Michael acceptor). This dual functionality dictates its safety profile: it is both corrosive/irritating (due to the acid) and a potential skin sensitizer/alkylating agent (due to the conjugated double bond).
Operational Directive: Treat this compound as a Corrosive Organic Liquid with potential sensitization hazards. Disposal must follow strict segregation from oxidizers and bases to prevent exothermic reactions or polymerization.
Hazard Profile & Safety Matrix (E-E-A-T)
The following matrix synthesizes the physicochemical hazards to justify the disposal protocols.
| Hazard Category | Critical Property | Operational Implication |
| Acidity | Free Carboxylic Acid (-COOH) | Corrosive/Irritant. Lowers pH of waste streams. Must not be mixed with bases (e.g., Sodium Hydroxide) or bleach (Hypochlorite) to avoid violent exotherms or toxic gas generation. |
| Reactivity | Michael Acceptor. Can alkylate cysteine residues in proteins, leading to skin sensitization (allergic dermatitis). Potential for polymerization if initiated by free radicals. | |
| Flammability | Methyl Ester Moiety | Combustible. While likely high-boiling, the ester group contributes to the organic fuel load. Classify as "Organic Waste" for incineration. |
Pre-Disposal Protocol: The "Self-Validating" System
To ensure safety before the chemical leaves your bench, follow this self-validating workflow. This prevents "mystery waste" and ensures downstream compatibility.
Step 1: Waste Stream Designation
-
Primary Stream: Organic Acid Waste (Halogen-Free).
-
Validation Check: Does the waste container label explicitly state "Acidic" and "Organic"?
-
Prohibited Mixtures: Do NOT mix with:
-
Oxidizing acids (Nitric, Perchloric).[3]
-
Bases (Ammonia, Hydroxide).
-
Heavy metal salts.
-
Step 2: Chemical Stabilization (If required)
-
Routine Disposal: No chemical quenching is required for standard EHS pickup. The compound is stable enough for standard "Organic Waste" streams.
-
Spill Cleanup (Emergency): If spilled, the acid functionality should be neutralized with Sodium Bicarbonate (NaHCO
) or Calcium Carbonate.-
Validation: Use pH paper. The spill residue is safe to collect only when pH reaches 6–8.
-
Step 3: PPE Requirements[4][5][6][7]
-
Gloves: Nitrile (Minimum 0.11mm thickness). Recommendation: Double-glove. The alpha-methylene group can permeate thin gloves over time.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: Fume hood is mandatory. If handling powder/dust forms outside a hood, use an N95/P100 respirator.
Detailed Disposal Workflow
This workflow ensures compliance with EPA (RCRA) and local hazardous waste regulations.
Diagram: Waste Segregation Logic
The following decision tree illustrates the critical decision points for segregating this specific compound.
Caption: Decision logic for segregating 5-Methoxy-2-methylene-5-oxopentanoic acid based on solvent context.
Step-by-Step Procedure
-
Preparation:
-
Select a High-Density Polyethylene (HDPE) or Glass waste container. Avoid metal containers due to acidity.
-
Ensure the container is compatible with the solvent matrix (e.g., if dissolved in Acetone, use HDPE or Glass).
-
-
Transfer:
-
Pour the waste into the container using a funnel to prevent drips.
-
Critical Safety Step: Leave at least 10% headspace in the bottle. Do not overfill.
-
-
Labeling (The "Chain of Custody"):
-
Attach a Hazardous Waste Tag immediately.
-
Chemical Name: Write out the full name: "5-Methoxy-2-methylene-5-oxopentanoic acid".
-
Hazards: Check "Corrosive" (pH < 4) and "Toxic" (Irritant/Sensitizer).
-
Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% Target Compound").
-
-
Storage:
-
Store in the Satellite Accumulation Area (SAA) .
-
Place inside a secondary containment tray (tub) separate from bases and oxidizers.
-
Keep cap tightly closed when not adding waste.[4]
-
Emergency Spill Response
In the event of a benchtop spill (< 500 mL):
-
Alert: Notify nearby personnel.
-
PPE: Don fresh nitrile gloves and goggles.
-
Contain: Use a spill pillow or absorbent pads to circle the spill.
-
Neutralize (Optional but Recommended):
-
Sprinkle Sodium Bicarbonate (Baking Soda) over the spill.
-
Wait for bubbling (CO
evolution) to cease. This confirms the acid is neutralized.
-
-
Collect: Scoop the paste/pads into a sealable bag.
-
Dispose: Label as "Debris contaminated with Organic Acid" and place in solid hazardous waste.
Scientific Rationale & References
The protocols above are derived from the chemical functionality of glutaric acid derivatives and alpha-beta unsaturated systems.
-
Acidity & Segregation: Organic acids (like glutaric acid derivatives) must be segregated from oxidizing mineral acids (Nitric) to prevent nitration reactions, which can be explosive [1]. They must be separated from bases to prevent heat generation [2].[5]
-
Sensitization: Compounds with alpha-methylene groups conjugated to carbonyls (Michael Acceptors) are known skin sensitizers. This necessitates the "Double Glove" recommendation and "Toxic" labeling [3].
-
Waste Classification: Under RCRA (USA), this falls under "Characteristic Waste" if the pH is < 2 (D002). Even if pH > 2, it is managed as hazardous chemical waste due to toxicity/irritation potential [4].
References
-
Princeton University EHS. "Chemical Segregation and Storage." Princeton Laboratory Safety Manual.Link
-
UC San Diego. "Chemical Compatibility & Segregation." Blink - UCSD Safety.Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Itaconic Acid Derivatives (Structural Analogs)." PubChem.Link
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes." EPA.gov.Link
Sources
Personal protective equipment for handling 5-Methoxy-2-methylene-5-oxopentanoic acid
Comprehensive Safety Protocol: Handling 5-Methoxy-2-methylene-5-oxopentanoic Acid
This guide provides a detailed operational, safety, and disposal framework for handling 5-Methoxy-2-methylene-5-oxopentanoic acid. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following protocols are synthesized from an analysis of its core chemical structure, particularly the reactive α,β-unsaturated carbonyl system, and data from structurally analogous compounds. This document is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Assessment: A Structure-Based Approach
5-Methoxy-2-methylene-5-oxopentanoic acid possesses two key functional groups that dictate its hazard profile: a carboxylic acid and an α,β-unsaturated carbonyl system. This structure suggests a potential for irritation and high reactivity.
-
Irritation Potential : Structurally similar methoxy-containing organic acids are known to be irritants. For instance, 5-Methoxy-3-methyl-5-oxopentanoic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. Another analog, 5-Methoxy-5-oxopentanoic acid, carries similar warnings for skin and eye irritation[2]. It is prudent to assume this compound carries, at a minimum, the same hazards.
-
Reactivity of the α,β-Unsaturated System : The carbon-carbon double bond is activated by two adjacent electron-withdrawing groups (a carboxylic acid and a methoxycarbonyl group). This makes the β-carbon highly susceptible to nucleophilic attack, a reaction known as a Michael or conjugate addition[3][4]. Biological nucleophiles, such as amines and thiols found in proteins, can react with such compounds, leading to potential skin sensitization, allergic reactions, and other uninvestigated toxicological effects[5][6].
Table 1: Anticipated GHS Hazard Classification
This table summarizes the likely hazard profile based on data from analogous compounds.
| Hazard Class | GHS Hazard Code | Description | Source Analog Data |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Inferred from reactivity[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the identified risks of irritation and reactivity.
Primary Engineering Control: Chemical Fume Hood
All handling of 5-Methoxy-2-methylene-5-oxopentanoic acid, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary defense against respiratory exposure to aerosols or vapors.[6]
Tiered Personal Protective Equipment
-
Eye and Face Protection :
-
Requirement : Chemical splash goggles conforming to EN 166 or equivalent standards are mandatory.[7]
-
Causality : Due to the high risk of serious eye irritation, standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes from all angles.[8]
-
Enhanced Precaution : For procedures with a higher risk of splashing (e.g., transfers of solutions >50 mL, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[7][9]
-
-
Hand Protection :
-
Requirement : Double-gloving is required.
-
Inner Glove : Nitrile examination glove.
-
Outer Glove : A robust, chemical-resistant glove such as butyl rubber or thicker nitrile gloves.
-
-
Causality : The inner glove protects the skin during the removal of the potentially contaminated outer glove. The outer glove provides the primary barrier against the chemical. Given the compound's reactivity, breakthrough times may be unknown; therefore, outer gloves should be changed immediately upon known contact and replaced periodically (e.g., every 1-2 hours) during extended procedures.
-
-
Body Protection :
-
Requirement : A flame-retardant laboratory coat is the minimum requirement. For handling quantities greater than ~10 grams or for procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[10]
-
Causality : This protects against skin contact from drips and splashes.
-
-
Respiratory Protection :
Operational Plan: Step-by-Step Handling Workflow
The following workflow is designed to minimize exposure and ensure procedural integrity.
Experimental Workflow Diagram
Caption: Standard workflow for handling 5-Methoxy-2-methylene-5-oxopentanoic acid.
Procedural Steps
-
Preparation :
-
Don all required PPE as specified in Section 2.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary glassware, solvents, and other reagents and place them inside the fume hood.
-
-
Handling :
-
When weighing the solid, use a spatula and perform the operation over a weigh boat or directly into the reaction vessel to contain any spilled powder.
-
Add solvents slowly and with care to avoid splashing.
-
Ensure any reaction vessel is securely clamped.
-
-
Cleanup :
-
Segregate all waste as detailed in the Disposal Plan (Section 5).
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol) to decontaminate it.
-
Remove PPE by first taking off the outer gloves, followed by the lab coat, goggles, and finally the inner gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8][12]
-
Eye Contact : Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
-
Small Spill (<5g or <50mL solution) :
-
Ensure appropriate PPE is worn (including respirator if needed).
-
Contain the spill using an absorbent material suitable for organic compounds (e.g., vermiculite or sand).
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent.
-
-
Large Spill :
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
Improper disposal can lead to hazardous reactions.[13] All waste containing 5-Methoxy-2-methylene-5-oxopentanoic acid must be treated as hazardous.
-
Waste Segregation :
-
Solid Waste : Collect in a clearly labeled container for "Non-Halogenated Solid Organic Waste." This includes contaminated weigh boats, gloves, and absorbent materials.
-
Liquid Waste : Collect in a clearly labeled, sealed container for "Non-Halogenated Liquid Organic Waste."
-
Incompatibilities : Do NOT mix this waste stream with bases, strong acids, or oxidizing agents.[13][14] Mixing an organic acid with bases can cause an exothermic neutralization reaction.
-
-
Disposal Method :
Waste Disposal Decision Diagram
Caption: Decision tree for the proper segregation and disposal of waste.
References
-
PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
- Unknown Source. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
- Unknown Source. (n.d.).
- Google Patents. (n.d.). Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
-
Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Retrieved from [Link]
Sources
- 1. 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 12. fishersci.com [fishersci.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
